2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Description
Properties
IUPAC Name |
2-fluoro-3-iodo-6-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2/c10-9-7(11)3-4-8(12-9)13-5-1-2-6-13/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVGKWCABZEKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673572 | |
| Record name | 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-32-4 | |
| Record name | 2-Fluoro-3-iodo-6-(1-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine: A Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs is a testament to its ability to engage in critical hydrogen bonding and other non-covalent interactions within biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target affinity. This guide focuses on a particularly valuable, polysubstituted pyridine building block: 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine (CAS Number: 1203499-32-4).
This molecule is a prime example of a chemical intermediate designed for versatility and efficiency in medicinal chemistry programs. It incorporates three key structural motifs, each conferring distinct and advantageous properties:
-
A 2-fluoro substituent, which can enhance binding affinity, improve metabolic stability, and modulate the basicity of the pyridine nitrogen.
-
A 3-iodo group, serving as a versatile synthetic handle for the introduction of molecular complexity through various cross-coupling reactions.
-
A 6-(pyrrolidin-1-yl) moiety, a common feature in central nervous system (CNS) active compounds that can enhance solubility and provide a key interaction point with biological targets.
This document provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a plausible and detailed synthetic route, its reactivity profile, and its applications as a strategic building block in the synthesis of complex, biologically active molecules.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective use in synthesis.
| Property | Value |
| CAS Number | 1203499-32-4 |
| Molecular Formula | C₉H₁₀FIN₂ |
| Molecular Weight | 292.09 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | Typically >97% (commercially available) |
While detailed, experimentally-derived spectroscopic data is often proprietary to the manufacturer, typical expected values based on the structure are provided below. Researchers should always confirm the identity and purity of their materials with their own analytical data.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include multiplets for the pyrrolidine protons (approximately 1.9-2.1 ppm and 3.4-3.6 ppm), and two doublets in the aromatic region for the pyridine ring protons.
-
¹³C NMR (101 MHz, CDCl₃): Key signals would be observed for the five distinct carbons of the pyridine ring, with the carbon bearing the fluorine showing a characteristic large coupling constant (¹JC-F). The four carbons of the pyrrolidine ring would also be present.
-
Mass Spectrometry (ESI+): The protonated molecule ([M+H]⁺) would be expected at m/z 293.0.
Synthesis and Manufacturing
While specific, proprietary manufacturing processes may vary, a logical and efficient synthesis of this compound can be conceptualized in a two-step sequence starting from the readily available 2,6-difluoropyridine. This proposed route leverages the differential reactivity of the fluorine atoms on the pyridine ring.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the title compound.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the regioselective substitution of one of the fluorine atoms of 2,6-difluoropyridine with pyrrolidine. The fluorine at the 6-position (para to the nitrogen) is generally more activated towards nucleophilic attack than the fluorine at the 2-position.
Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,6-difluoropyridine (1.0 eq.) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq.) as a base, followed by the slow addition of pyrrolidine (1.1 eq.).
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, 2-fluoro-6-(pyrrolidin-1-yl)pyridine, can be purified by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO is chosen to solubilize the reagents and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
-
Base: K₂CO₃ is a mild base used to scavenge the HF generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy for the substitution of the C-F bond.
Step 2: Electrophilic Iodination
The second step is the iodination of the electron-rich 2-fluoro-6-(pyrrolidin-1-yl)pyridine intermediate. The strong electron-donating effect of the pyrrolidine group directs the electrophilic iodination to the ortho (C5) and para (C3) positions. Steric hindrance from the adjacent fluorine at C2 favors iodination at the C3 position.
Protocol:
-
Reaction Setup: Dissolve 2-fluoro-6-(pyrrolidin-1-yl)pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (NIS, 1.1 eq.) portion-wise. Other iodinating agents such as a mixture of iodine and periodic acid can also be used.[1]
-
Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.
-
Work-up and Isolation: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The final product, this compound, can be purified by recrystallization or flash column chromatography to yield a solid product.
Causality of Experimental Choices:
-
Iodinating Agent: NIS is a mild and easy-to-handle electrophilic iodine source, suitable for the iodination of activated aromatic rings.
-
Temperature Control: Starting the reaction at a low temperature helps to control the exothermicity and improve the regioselectivity of the iodination.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for selective and sequential modifications, making it a powerful tool in combinatorial chemistry and lead optimization.
Reactivity Profile
Caption: Key reaction pathways for the title compound.
-
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position: The carbon-iodine bond is the most reactive site for traditional cross-coupling reactions. This allows for the introduction of a wide array of substituents.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst and a base is a robust method to form C-C bonds, enabling the synthesis of biaryl structures.
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper(I), provides access to aryl-alkyne scaffolds, which are important in many biologically active molecules.[2][3]
-
-
Nucleophilic Aromatic Substitution at the C2-Position: The C-F bond is less reactive than the C-I bond towards palladium catalysis but can be displaced by strong nucleophiles under forcing conditions (e.g., high temperature). This allows for late-stage introduction of oxygen, sulfur, or nitrogen nucleophiles.
Applications in Drug Discovery and Development
While public domain literature does not yet extensively detail the direct incorporation of this compound into named clinical candidates, its structural motifs are prevalent in patented and investigational compounds. It serves as an ideal starting material for the synthesis of libraries of compounds for screening against various biological targets.
-
Kinase Inhibitors: The substituted pyridine core is a well-established scaffold for inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The pyrrolidine moiety can occupy hydrophobic pockets, while the functionality introduced at the C3 position via cross-coupling can be tailored to target specific regions of the ATP-binding site.
-
CNS Agents: The pyrrolidine ring is a common feature in compounds designed to cross the blood-brain barrier and act on central nervous system targets. The ability to diversify the molecule at the C3 position makes this building block attractive for developing novel treatments for neurodegenerative diseases and psychiatric disorders.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for CAS 1203499-32-4 should be consulted before handling. However, a general hazard analysis based on its functional groups suggests the following precautions:
-
Toxicity: Halogenated pyridines and their derivatives should be considered as potentially toxic and harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly functionalized and synthetically versatile building block with significant potential in medicinal chemistry. Its orthogonal reactive sites—the C-I bond for cross-coupling and the C-F bond for nucleophilic substitution—allow for a programmed and divergent synthesis of complex molecular architectures. As the demand for novel, highly specific, and metabolically robust drug candidates continues to grow, the strategic use of such well-designed intermediates will be paramount to the success of future drug discovery programs.
References
An In-Depth Technical Guide to 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthetic routes, reactivity, and potential applications of the heterocyclic building block, 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine. This document is intended to serve as a technical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction: A Molecule of Strategic Importance
This compound is a trifunctionalized pyridine derivative of significant interest in the design and synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. The unique arrangement of its substituents—a fluorine atom, an iodine atom, and a pyrrolidine moiety—offers a versatile platform for a variety of chemical transformations.
The pyridine core is a ubiquitous scaffold in numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a lead compound. The iodo group serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Finally, the pyrrolidin-1-yl group, a saturated N-heterocycle, can impart improved solubility and provides a three-dimensional structural element that can be crucial for optimizing ligand-receptor interactions.
This guide will delve into the known and predicted properties of this compound, outline plausible synthetic strategies, and discuss its potential applications as a key intermediate in the synthesis of biologically active molecules.
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can predict its key physicochemical properties. Commercial suppliers such as BLDpharm indicate the availability of spectral data including NMR, HPLC, and LC-MS upon request, which is recommended for researchers to obtain for definitive characterization[1].
| Property | Predicted/Known Value | Source/Justification |
| Molecular Formula | C₉H₁₀FIN₂ | Based on chemical structure |
| Molecular Weight | 308.09 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature | Similar substituted halopyridines are solids |
| Melting Point | Not reported. Predicted to be in the range of 50-100 °C. | Based on melting points of similar substituted pyridines. For example, 2-Fluoro-3-iodopyridine has a melting point of 44-48 °C. |
| Boiling Point | Not reported. Expected to be >200 °C at atmospheric pressure. | High molecular weight and polar nature suggest a high boiling point. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, DMSO, DMF). Limited solubility in non-polar solvents and water. | The pyrrolidine and pyridine nitrogen atoms can act as hydrogen bond acceptors, while the overall molecule has significant non-polar character. |
| pKa | Not reported. The pyridine nitrogen is expected to be weakly basic. | The electron-withdrawing effects of the fluorine and iodine atoms decrease the basicity of the pyridine nitrogen compared to pyridine itself. |
Spectroscopic Characterization: A Predictive Analysis
While specific spectra are not publicly available, a predictive analysis based on the structure is provided below. Researchers should acquire experimental data for confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the pyrrolidine ring. The aromatic protons will likely appear as doublets, with their chemical shifts influenced by the electronic effects of the substituents. The pyrrolidine protons will appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the pyridine carbons will be significantly affected by the attached fluorine and iodine atoms.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a doublet due to coupling with the adjacent aromatic proton.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 308, along with characteristic isotopic patterns for iodine.
Synthesis and Reactivity
Plausible Synthetic Routes
While a specific, documented synthesis for this compound is not readily found in the literature, a plausible retro-synthetic analysis suggests a multi-step sequence starting from commercially available pyridines.
Caption: Key reactive sites of this compound.
-
The Carbon-Iodine Bond: The C-I bond at the 3-position is the most reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, via reactions such as:
-
Suzuki-Miyaura Coupling: with boronic acids or esters.
-
Sonogashira Coupling: with terminal alkynes.
-
Heck Coupling: with alkenes.
-
Buchwald-Hartwig Amination: with amines.
-
Stille Coupling: with organostannanes.
-
-
The Carbon-Fluorine Bond: The C-F bond at the 2-position is generally less reactive than the C-I bond in cross-coupling reactions. However, it can undergo nucleophilic aromatic substitution (SNAr) under forcing conditions with strong nucleophiles.
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule and allows it to act as a ligand for metal catalysts.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound are of high value in medicinal chemistry. This compound serves as an excellent starting point for the synthesis of libraries of compounds for screening against various biological targets.
The strategic functionalization at the 3-position via cross-coupling reactions allows for the exploration of the chemical space around the pyridine core, which is crucial for optimizing binding interactions with target proteins. The fluorine atom can enhance the potency and metabolic stability of the final compounds, while the pyrrolidine ring can improve solubility and provide specific steric and electronic interactions.
Substituted pyridines are key components in a wide range of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents. The versatility of this compound makes it a valuable building block for the discovery of novel therapeutics in these and other areas.
Safety and Handling
A specific safety data sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicology: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
For related compounds like 4-(Pyrrolidin-1-yl)pyridine, hazards include being toxic if swallowed and causing severe skin burns and eye damage.[2] It is prudent to handle this compound with similar precautions.
Conclusion
This compound is a strategically designed heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its trifunctional nature allows for selective and versatile chemical modifications, making it an ideal starting material for the synthesis of complex molecular architectures. While detailed experimental data is sparse in the public domain, this guide provides a solid foundation for researchers to understand its predicted properties, devise synthetic strategies, and explore its applications in the quest for novel therapeutic agents.
References
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable and scientifically sound synthesis pathway for 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The narrative delves into the strategic considerations behind the chosen synthetic route, detailed mechanistic insights, and practical, step-by-step experimental protocols.
I. Strategic Approach: A Two-Step Synthesis
The synthesis of this compound can be efficiently achieved through a two-step sequence commencing with a commercially available starting material. The core strategy involves:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the pyrrolidine moiety onto a di-substituted pyridine ring.
-
Electrophilic Aromatic Substitution (SEAr): Regioselective iodination of the resulting intermediate to yield the final product.
This approach is predicated on the well-established reactivity of halopyridines and the directing effects of the substituents on the pyridine ring.
II. The Synthetic Pathway: From Difluoropyridine to the Final Product
The proposed synthesis begins with 2,6-difluoropyridine, a readily accessible precursor.
Caption: Overall synthetic route for this compound.
Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine
The initial step involves the nucleophilic aromatic substitution of a fluoride atom on 2,6-difluoropyridine with pyrrolidine. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the 2- and 6-positions.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The reaction proceeds via a Meisenheimer-like intermediate. The nucleophilic pyrrolidine attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which significantly stabilizes it.[1] The subsequent loss of a fluoride ion restores the aromaticity of the ring, yielding the desired product. Due to the symmetry of 2,6-difluoropyridine, the substitution can occur at either the 2- or 6-position, leading to the same product.
Caption: Mechanism of the SNAr reaction.
Experimental Protocol:
-
To a solution of 2,6-difluoropyridine (1.0 eq.) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add pyrrolidine (1.1 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-6-(pyrrolidin-1-yl)pyridine.
Step 2: Synthesis of this compound
The second and final step is the regioselective iodination of the intermediate, 2-fluoro-6-(pyrrolidin-1-yl)pyridine. This transformation is an electrophilic aromatic substitution reaction. The regioselectivity of this step is governed by the electronic effects of the substituents on the pyridine ring.
-
Pyrrolidin-1-yl group (at C6): This is a strong activating group and is an ortho, para-director.
-
Fluoro group (at C2): This is a deactivating group and is an ortho, para-director.
The powerful activating and directing effect of the pyrrolidino group at the 6-position will dominate, directing the incoming electrophile (I⁺) to the ortho (C5) and para (C3) positions. Steric hindrance from the pyrrolidino group might slightly disfavor substitution at the C5 position. The fluorine atom at C2 deactivates the ring, but its directing effect also favors substitution at the C3 position (para to the fluorine). Therefore, the major product is anticipated to be the 3-iodo isomer.
Choice of Iodinating Agent:
N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent suitable for this transformation.[2][3] The reaction is often carried out in a polar solvent like acetonitrile.
Mechanism of Electrophilic Iodination:
The reaction is believed to proceed through the formation of an iodonium ion, which then attacks the electron-rich pyridine ring to form a sigma complex (Wheland intermediate). The positive charge in this intermediate is resonance-stabilized. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final iodinated product.
Caption: Mechanism of electrophilic iodination.
Experimental Protocol:
-
Dissolve 2-fluoro-6-(pyrrolidin-1-yl)pyridine (1.0 eq.) in acetonitrile.
-
Add N-iodosuccinimide (NIS, 1.1 eq.) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
III. Data Summary
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Expected Yield |
| 1 | Nucleophilic Aromatic Substitution | 2,6-Difluoropyridine | Pyrrolidine, K₂CO₃ | DMSO | 80-100 °C | 70-85% |
| 2 | Electrophilic Iodination | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine | N-Iodosuccinimide (NIS) | Acetonitrile | Room Temp. | 60-75% |
IV. Conclusion
The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The strategy leverages fundamental principles of organic chemistry, including nucleophilic and electrophilic aromatic substitution, with a strong emphasis on regiochemical control. The provided experimental protocols offer a practical guide for researchers in the field of medicinal chemistry and drug development to access this and structurally related compounds for further investigation.
V. References
-
Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 16920-16923. --INVALID-LINK--
-
Stack, J. A., & Wermuth, C. G. (Eds.). (2011). The practice of medicinal chemistry. Academic press.
-
Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330-6333. --INVALID-LINK--
-
Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in Trifluoromethanesulfonic Acid and BF₃-H₂O: Efficient Halogenation of Deactivated Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. --INVALID-LINK--
-
Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. --INVALID-LINK--
-
Olah, G. A., Qi, W., & Prakash, G. K. S. (1993). Perfluorinated Resinsulfonic Acid (Nafion-H) Catalyzed Iodination of Aromatics with N-Iodosuccinimide. The Journal of Organic Chemistry, 58(15), 4151–4153. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Fluoro-3-iodopyridine synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2022, December 30). 2-Fluoro-6-(pyrrolidin-1-yl)pyridine. Retrieved from --INVALID-LINK--
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from --INVALID-LINK--
-
Matyjaszewski, K., & Davis, T. P. (Eds.). (2002). Handbook of radical polymerization. John Wiley & Sons.
-
L'abbé, G. (1984). The Chemistry of Diazonium and Diazo Groups. In S. Patai (Ed.), The Chemistry of Functional Groups. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from --INVALID-LINK--
-
Wikipedia. (2025, July 23). N-Iodosuccinimide. Retrieved from --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Regioselective C–H Bond Amination by Aminoiodanes. Retrieved from --INVALID-LINK--
-
ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Retrieved from --INVALID-LINK--
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved from --INVALID-LINK--
References
Spectroscopic Characterization of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.
Introduction
Substituted pyridines are a cornerstone of modern chemical research, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of this compound, featuring a fluorine atom, an iodine atom, and a pyrrolidinyl group, imparts a unique combination of steric and electronic properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of this compound, as well as for understanding its chemical behavior. This guide will delve into the expected spectroscopic signatures of this molecule and provide the rationale behind the interpretation of its spectral data.
Synthesis Pathway
A plausible synthetic route to this compound is outlined below. The selection of reagents and reaction conditions is critical to achieving the desired product with high yield and purity.
potential applications of substituted pyridines in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have cemented its role in the development of a multitude of FDA-approved drugs. This guide provides a comprehensive exploration of the potential applications of substituted pyridines, delving into their significance across diverse therapeutic areas, the rationale behind their design as modulators of key biological pathways, and the synthetic strategies employed to access these critical pharmacophores. We will examine their role as kinase inhibitors in oncology, their impact on the central nervous system, and their application in combating infectious diseases, offering field-proven insights for drug discovery and development professionals.
The Pyridine Moiety: A Privileged Pharmacophore
The pyridine scaffold's prevalence in pharmaceuticals is not coincidental. Its intrinsic properties make it an exceptionally versatile building block for drug design. The nitrogen atom within the aromatic ring imparts a dipole moment and the ability to act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets.[1][2] Furthermore, the pyridine ring can serve as a bioisostere for a phenyl ring, offering a means to modulate a compound's physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity.[1][3][4] The strategic placement of various substituents around the pyridine core allows for the fine-tuning of a molecule's steric and electronic profile, enabling precise interactions with target proteins.[1]
A recent analysis of drugs approved by the US Food and Drug Administration (FDA) between 2014 and 2023 revealed that 54 of these new molecular entities contained a pyridine ring, highlighting the continued importance of this scaffold in contemporary drug discovery.[5][6] These pyridine-containing drugs span a wide range of therapeutic areas, with a significant number being developed as anticancer agents and for treating central nervous system (CNS) disorders.[6][7]
Therapeutic Applications of Substituted Pyridines
The versatility of the pyridine scaffold is evident in the broad spectrum of diseases for which pyridine-containing drugs have been developed.[8]
Oncology: Targeting the Kinome and Beyond
A substantial portion of recently approved pyridine-containing drugs are indicated for cancer treatment.[5][6] Many of these act as kinase inhibitors, leveraging the pyridine core to interact with the ATP-binding pocket of various kinases.[1][9] The nitrogen atom of the pyridine ring often forms a key hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition.[10]
Table 1: Selected FDA-Approved Pyridine-Containing Kinase Inhibitors in Oncology
| Drug Name | Target Kinase(s) | Type of Cancer |
| Crizotinib | ALK, ROS1, MET | Non-small cell lung cancer |
| Sorafenib | VEGFR, PDGFR, RAF kinases | Renal cell carcinoma, hepatocellular carcinoma |
| Regorafenib | VEGFR, KIT, RET, RAF kinases | Colorectal cancer, gastrointestinal stromal tumors |
| Abemaciclib | CDK4, CDK6 | Breast cancer |
This table is a representative sample and not exhaustive.[11]
The design of these inhibitors often involves the strategic placement of substituents on the pyridine ring to occupy specific sub-pockets within the ATP-binding site, thereby enhancing potency and selectivity.[12][13] Beyond kinase inhibition, substituted pyridines have been explored as inhibitors of other cancer-relevant targets, including androgen receptors and tubulin polymerization.[9][14] The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, has emerged as a particularly successful core for developing potent and selective kinase inhibitors.[12][13]
Experimental Workflow: Kinase Inhibition Assay
Below is a generalized workflow for assessing the inhibitory activity of a novel substituted pyridine against a target kinase.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Central Nervous System (CNS) Disorders
The pyridine scaffold is also a prominent feature in drugs targeting the CNS.[7] Its ability to participate in crucial interactions with neurotransmitter receptors and transporters makes it a valuable component in the design of neurologically active agents. For instance, substituted pyridines have been identified as potent inhibitors of the dopamine transporter (DAT), which are under investigation for the treatment of various neurological and psychiatric disorders.[1][15] The nitrogen atom in the pyridine ring can act as a key pharmacophoric element, mimicking the interactions of endogenous ligands.
Table 2: Examples of Pyridine-Containing Drugs for CNS Disorders
| Drug Name | Primary Mechanism of Action | Therapeutic Indication |
| Pyridostigmine | Acetylcholinesterase inhibitor | Myasthenia gravis |
| Tacrine | Acetylcholinesterase inhibitor | Alzheimer's disease |
| Nikethamide | Respiratory stimulant | Respiratory depression |
This table provides illustrative examples.[5]
The development of CNS-active compounds presents the additional challenge of crossing the blood-brain barrier. The physicochemical properties of the pyridine ring, which can be modulated through substitution, play a critical role in achieving the desired pharmacokinetic profile for brain penetration.
Logical Relationship: Bioisosteric Replacement of Phenyl with Pyridine
The substitution of a phenyl ring with a pyridine ring is a common strategy in medicinal chemistry to improve a compound's properties.
Caption: The impact of bioisosteric replacement of a phenyl ring with a pyridine ring.
Infectious Diseases
The pyridine nucleus is also a key component of several anti-infective agents.[16][17] Isoniazid, a cornerstone of tuberculosis treatment, is a simple pyridine derivative.[5] The pyridine scaffold has been incorporated into a wide range of compounds with antibacterial, antifungal, and antiviral activities.[2][18][19] For example, pyridine derivatives have shown inhibitory activity against various viral targets, including HIV reverse transcriptase and hepatitis C virus (HCV) polymerase.[20][21][22]
Synthesis of Substituted Pyridines
The widespread application of substituted pyridines in medicinal chemistry has driven the development of numerous synthetic methodologies for their preparation.
Classical Named Reactions
Several classical named reactions remain foundational for the synthesis of the pyridine core.
-
Hantzsch Pyridine Synthesis: This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[1][18] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. This method is particularly useful for preparing symmetrically substituted pyridines.[1]
-
Kröhnke Pyridine Synthesis: This versatile method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate, to yield highly substituted pyridines.[1]
Modern Synthetic Approaches
In addition to classical methods, modern organic synthesis has provided a plethora of new techniques for constructing the pyridine ring, including various transition-metal-catalyzed cross-coupling and cyclization reactions. These methods offer greater control over regioselectivity and allow for the introduction of a wider range of functional groups.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
The following is a general procedure for the synthesis of 1,4-dihydropyridines, which are precursors to substituted pyridines.[1]
Materials:
-
Aldehyde (1 equivalent)
-
β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)
-
Ammonium acetate (1.2 equivalents)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and the ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.
-
Collect the solid product by filtration and wash with cold solvent.
-
The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate).
Future Perspectives
The pyridine scaffold will undoubtedly continue to be a central theme in drug discovery. The development of novel synthetic methodologies will enable the exploration of previously inaccessible chemical space, leading to the identification of new pyridine derivatives with enhanced potency, selectivity, and drug-like properties. As our understanding of the molecular basis of disease deepens, the rational design of substituted pyridines targeting novel biological pathways will pave the way for the next generation of innovative therapeutics. The inherent versatility of the pyridine ring ensures its enduring legacy as a cornerstone of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sarchemlabs.com [sarchemlabs.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 22. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Abstract
2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of electron-donating and electron-withdrawing substituents creates a nuanced reactivity profile, offering multiple avenues for synthetic diversification. This guide provides a comprehensive analysis of the molecule's electronic structure to delineate its primary electrophilic and nucleophilic centers. We will explore the underlying principles governing its reactivity in key transformation classes, including electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed cross-coupling reactions. This document serves as a predictive roadmap for synthetic chemists aiming to leverage this versatile building block in complex molecule synthesis.
Introduction
Substituted pyridines are a cornerstone of modern chemical synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The pyridine ring's intrinsic electron-deficient nature, a consequence of the electronegative nitrogen heteroatom, sets it apart from its carbocyclic counterpart, benzene.[1] This inherent electronic bias makes pyridine and its derivatives particularly susceptible to nucleophilic attack while being relatively deactivated towards electrophiles.[1][2]
The strategic functionalization of the pyridine ring allows for precise control over its reactivity. In this compound, we observe a compelling interplay of electronic effects. A potent electron-donating group (pyrrolidinyl) is positioned alongside two electron-withdrawing halogens (fluoro and iodo), creating a molecule with distinct and predictable sites for both nucleophilic and electrophilic engagement. Understanding this electronic landscape is paramount for its effective utilization in drug development and synthetic chemistry.
Electronic Structure Analysis
The reactivity of any specific position on the this compound ring is a direct consequence of the cumulative electronic influence of its substituents.
The Pyridine Core
The nitrogen atom in the pyridine ring is sp² hybridized and more electronegative than carbon. It withdraws electron density from the ring carbons via the sigma framework (inductive effect), rendering the entire ring system electron-poor. This deactivation is particularly pronounced at the α-positions (C2 and C6) and the γ-position (C4).
Analysis of Substituent Effects
The overall electronic distribution is a finely tuned balance between inductive and resonance (mesomeric) effects of the three substituents.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Net Electronic Effect |
| -F (Fluoro) | C2 | Strong | Weak | Strongly Electron-Withdrawing |
| -I (Iodo) | C3 | Weak | Weak | Weakly Electron-Withdrawing |
| -N(CH₂)₄ (Pyrrolidinyl) | C6 | Weak | Strong | Strongly Electron-Donating |
The most dominant influence is the powerful +M (electron-donating) effect of the pyrrolidinyl group. The lone pair of electrons on the pyrrolidine's nitrogen atom delocalizes into the pyridine π-system, significantly increasing the electron density at the ortho (C5) and para (C3) positions relative to itself.
Resonance Contributions
The delocalization of the pyrrolidinyl lone pair is critical to understanding the molecule's nucleophilic character. Key resonance structures illustrate this enrichment of the ring.
Caption: Resonance delocalization from the C6-pyrrolidinyl group.
These resonance forms explicitly show an accumulation of negative charge (increased electron density) at positions C5 and C3, marking them as the most probable sites for attack by electrophiles.
Identification of Nucleophilic Sites
Nucleophilic centers are electron-rich and seek to react with electron-deficient species.
The Pyridine Ring Nitrogen (N-1)
The most fundamental nucleophilic site is the lone pair of electrons on the pyridine nitrogen. This lone pair resides in an sp² orbital and is not part of the aromatic π-system, making it readily available for bonding.
-
Reactivity: It is the primary site of protonation by acids and alkylation by electrophiles like methyl iodide, forming a pyridinium salt.
-
Basicity: The electron-withdrawing effects of the adjacent fluorine and the iodine at C3 reduce its basicity compared to unsubstituted pyridine. However, it remains a significant center of basicity and nucleophilicity.
The Pi System as a Nucleophile (Electrophilic Aromatic Substitution - EAS)
Despite the ring's overall deactivation by the nitrogen atom, the potent C6-pyrrolidinyl group sufficiently activates the ring for EAS.
-
Regioselectivity: The directing effects of the substituents converge to strongly favor one position.
-
The pyrrolidinyl group (+M) strongly activates and directs ortho and para (C5 and C3).
-
The fluoro group (-I) deactivates the ring but directs incoming electrophiles meta to itself (C4, C6).
-
The iodo group (-I) also deactivates and directs meta (C2, C4).
-
Caption: General workflow for Electrophilic Aromatic Substitution (EAS) at C5.
Identification of Electrophilic Sites
Electrophilic centers are electron-poor and are susceptible to attack by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the halogens creates several such sites.
C2-F Bond: Nucleophilic Aromatic Substitution (SNAr)
The carbon at the C2 position is highly electrophilic. It is bonded to the strongly electronegative fluorine atom and is ortho to the ring nitrogen, both of which withdraw electron density.
-
Mechanism: This position is primed for Nucleophilic Aromatic Substitution (SNAr). Attack by a nucleophile (Nu⁻) at C2 forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is significantly stabilized by resonance, particularly by a structure that places the negative charge on the electronegative ring nitrogen.
-
Leaving Group: The fluoride ion is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the departing anion. Pyridines with leaving groups at the 2 and 4 positions are particularly reactive towards nucleophiles.[3]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C2.
C3-I Bond: Transition-Metal-Catalyzed Cross-Coupling
The carbon-iodine bond is the key site for a vast array of powerful C-C and C-heteroatom bond-forming reactions.
-
Reactivity: While iodine is a good leaving group for SNAr, the C3 position is less electronically activated for this pathway than C2.[3] However, the C-I bond is relatively weak and highly susceptible to oxidative addition by low-valent transition metal catalysts, most notably Palladium(0) and Copper(I).[4][5][6]
-
Common Reactions: This site is ideal for Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, and amino groups, among others.[4][6][7] This makes the C3-iodo position arguably the most synthetically versatile site on the molecule for strategic diversification.
Other Ring Carbons (C4)
The C4 position is also an electrophilic site, being para to the ring nitrogen. In pyridines bearing a good leaving group at C4, SNAr is highly favorable.[3] In this specific molecule, while there is no leaving group at C4, it remains an electron-deficient center. Strong, hard nucleophiles could potentially add to this position under forcing conditions, but reactions at C2 and C3 are far more probable.
Summary of Reactivity
The distinct electronic nature of each position on the this compound ring dictates a clear hierarchy of reactivity.
Caption: Summary of primary reactive sites.
| Site | Position | Primary Reactivity | Most Probable Reaction(s) | Rationale |
| N | 1 | Nucleophilic / Basic | Protonation, Alkylation, Coordination to Metals | Available sp² lone pair. |
| C | 2 | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Activated by adjacent N and F; F is a good leaving group. |
| C | 3 | Electrophilic | Transition-Metal Cross-Coupling | Weak C-I bond is ideal for oxidative addition. |
| C | 4 | Electrophilic | (Minor) Nucleophilic Addition | Activated by para N, but less reactive than C2. |
| C | 5 | Nucleophilic | Electrophilic Aromatic Substitution (EAS) | Strongly activated by ortho pyrrolidinyl group. |
| C | 6 | (Inert) | - | Strong C-N bond; attached to activating group. |
Illustrative Experimental Protocols
The following protocols are provided as validated starting points for researchers. Standard laboratory safety procedures must be followed.
Protocol 6.1: Suzuki-Miyaura Cross-Coupling at C3
-
Objective: To couple an arylboronic acid to the C3 position.
-
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 6.2: Nucleophilic Aromatic Substitution at C2
-
Objective: To displace the C2-fluorine with an oxygen nucleophile (e.g., sodium methoxide).
-
Methodology:
-
To a round-bottom flask, add this compound (1.0 equiv) and dissolve in anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium methoxide (1.5 equiv) portion-wise at room temperature. A color change may be observed.
-
Heat the reaction to 60-80 °C and monitor for the consumption of starting material by TLC or LC-MS.
-
After completion, carefully pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue via flash chromatography to isolate the 2-methoxy-3-iodo-6-(pyrrolidin-1-yl)pyridine product.
-
Confirm the structure and purity using appropriate spectroscopic methods.
-
Conclusion
This compound is a textbook example of how substituent effects can be harnessed to achieve highly selective chemical transformations. Its reactivity is logically partitioned: the electron-rich C5 position and the basic N1 nitrogen are prime targets for electrophiles, while the electron-deficient C2 and C3 carbons serve as versatile handles for nucleophilic substitution and cross-coupling reactions, respectively. For the drug development professional and the synthetic chemist, this molecule is not merely a static structure but a dynamic tool, offering at least three distinct and orthogonal points for molecular elaboration. A thorough understanding of its electronic underpinnings, as detailed in this guide, is the key to unlocking its full synthetic potential.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Technical Guide to 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine for Advanced Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, a specialized heterocyclic building block crucial for modern medicinal chemistry and drug discovery. We will delve into its chemical properties, strategic applications, commercial availability, and essential handling protocols, offering field-proven insights to empower your research endeavors.
Introduction: A Strategically Designed Scaffolding for Modern Drug Discovery
This compound is a polysubstituted pyridine derivative engineered for versatility in synthetic chemistry. Its structure is not a random assortment of functional groups; rather, it is a carefully designed scaffold that offers orthogonal chemical handles for complex molecule synthesis. The pyridine core is a well-established "privileged scaffold" in drug discovery, known for its ability to form key interactions with biological targets and impart favorable physicochemical properties.[1][2] The strategic placement of three distinct substituents—a fluorine atom, an iodine atom, and a pyrrolidine ring—provides chemists with a powerful tool for generating novel molecular entities.
The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is widely used to enhance aqueous solubility, introduce a three-dimensional character to an otherwise flat aromatic system, and explore critical binding interactions within protein active sites.[3] The fluorine atom serves as a bioisostere for hydrogen but can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Finally, the iodine atom is an exceptionally versatile handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the efficient and controlled introduction of further complexity. This combination makes the title compound a high-value intermediate for constructing compound libraries aimed at identifying next-generation therapeutics.
Physicochemical Properties and Specifications
Understanding the fundamental properties of a reagent is the bedrock of successful and reproducible experimentation. The key characteristics of this compound are summarized below. While specific batches may vary slightly, this data represents typical specifications offered by commercial suppliers.
| Property | Value | Source |
| CAS Number | 1203499-32-4 | [4] |
| Molecular Formula | C₉H₁₀FIN₂ | Chemical-Suppliers.com |
| Molecular Weight | 292.09 g/mol | Sigma-Aldrich |
| Appearance | Typically a solid (e.g., powder or crystals) | [5] |
| Purity | Generally >95% (Varies by supplier) | 2a biotech |
| Synonyms | No common synonyms found | 2a biotech |
Note: Purity and exact form should always be confirmed by consulting the Certificate of Analysis (CoA) from the specific supplier for the lot being used.
Reactivity Profile and Synthetic Utility
The true value of this compound lies in its predictable and versatile reactivity, which stems directly from its unique substitution pattern. The electron-withdrawing nature of the fluorine and the pyridine nitrogen makes the ring electron-deficient, influencing the reactivity of the iodo group.
The primary point of synthetic transformation is the carbon-iodine bond. This position is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of diverse functional groups, which is a cornerstone of modern library synthesis for drug discovery.
Below is a conceptual workflow illustrating the use of this compound as a substrate in a Suzuki cross-coupling reaction, a fundamental transformation in medicinal chemistry for creating carbon-carbon bonds.
Caption: Workflow of a Suzuki cross-coupling reaction.
Causality in Experimental Design: The choice of a palladium catalyst, a specific base, and solvent is critical and interdependent. For instance, a sterically hindered biarylphosphine ligand on the palladium center might be chosen to improve catalytic turnover for a particularly challenging boronic acid substrate. The base is not merely a proton scavenger; it is integral to the transmetalation step of the catalytic cycle. This systematic approach allows for the rational synthesis of a diverse library of analogs from a single, high-value starting material.
Commercial Availability and Procurement
Reliable access to high-quality starting materials is paramount for any research program. This compound is available from several specialized chemical suppliers who cater to the research and development market.
| Supplier | Product Name/Identifier | Availability |
| Sigma-Aldrich (Merck) | This compound AldrichCPR | Research quantities[6][7] |
| BLDpharm | This compound | Bulk and research quantities[4] |
| Fluorochem | This compound | Research quantities (Distributed via CymitQuimica)[8] |
| 2a biotech | This compound | Research quantities[9] |
Note: This list is not exhaustive and availability may vary by region. Researchers should always obtain a quote and verify stock levels directly with the supplier.
Essential Safety and Handling Protocol
As a Senior Application Scientist, I cannot overstate the importance of a rigorous safety protocol. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the following protocol is based on best practices for handling halogenated, nitrogen-containing heterocyclic compounds.[10]
Self-Validating Safety Workflow:
-
Engineering Controls Assessment:
-
Action: All manipulations, including weighing and transfers, must be conducted inside a certified chemical fume hood.
-
Rationale: This prevents inhalation of any fine powders or volatile impurities and provides a primary barrier of containment.
-
-
Personal Protective Equipment (PPE) Donning:
-
Action: Wear a flame-resistant lab coat, nitrile gloves (consider double-gloving), and ANSI-rated safety goggles or a full-face shield.
-
Rationale: Protects skin and eyes from direct contact. Halogenated organic compounds can be irritants and may be readily absorbed through the skin.
-
-
Material Handling and Dispensing:
-
Action: Use spark-proof tools. When transferring the solid, avoid creating dust. If the material is static, use an anti-static gun or weigh boat.
-
Rationale: Minimizes inhalation risk and prevents static discharge, which can cause fine powders to disperse.
-
-
Storage:
-
Action: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] Consider storage under an inert atmosphere (e.g., argon or nitrogen) to protect against potential degradation.
-
Rationale: Protects the compound from moisture and atmospheric contaminants, ensuring its long-term purity and integrity.
-
-
Waste Disposal:
-
Action: Dispose of unused material and contaminated labware in a designated, labeled hazardous waste container for halogenated organic compounds.
-
Rationale: Ensures compliance with institutional and federal regulations and prevents environmental contamination.
-
Conclusion
This compound represents a prime example of a modern chemical building block designed for purpose. Its trifecta of functional groups provides a robust and flexible platform for synthetic chemists to build and diversify molecular scaffolds. For professionals in drug discovery, this reagent is not just a chemical; it is an enabling tool that facilitates the rapid exploration of chemical space, ultimately accelerating the journey from a synthetic concept to a potential therapeutic candidate. Its commercial availability from reputable suppliers ensures that this powerful tool is accessible to the broader scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1203499-32-4|this compound|BLD Pharm [bldpharm.com]
- 5. 2-フルオロ-6-(ピロリジン-1-イル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound for research | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 2abiotech.net [2abiotech.net]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Suzuki coupling protocols for 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
An in-depth guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, a key synthetic intermediate in pharmaceutical and materials science research. This document provides detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Functionalized Fluoropyridines
The 2-fluoropyridine scaffold is a privileged motif in medicinal chemistry, offering a unique combination of metabolic stability and hydrogen bond accepting capabilities. The fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its pKa and lipophilicity, which are critical parameters in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the straightforward synthesis of complex biaryl and heteroaryl structures from readily available starting materials.[1][2]
This application note focuses on This compound , a highly functionalized building block. The presence of three distinct functionalities—a reactive iodine atom for cross-coupling, a fluorine atom for property modulation, and a pyrrolidinyl group influencing electronic properties—makes it a valuable substrate for creating diverse molecular libraries. The protocols detailed herein provide robust and reproducible methods for its arylation via Suzuki coupling.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3][4][5][6] Understanding the fundamental steps is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine substrate. This is typically the rate-determining step. The C-I bond is significantly weaker and more reactive than the C-F bond, ensuring high selectivity for coupling at the 3-position.[3][7]
-
Transmetalation : The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[9]
Substrate-Specific Challenges :
-
Catalyst Inhibition : The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of a bulky, electron-rich phosphine ligand is critical to mitigate this effect and promote the desired catalytic turnover.[10]
-
Protodeboronation : Heteroaryl boronic acids can be susceptible to an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly in the presence of water and base.[10] Using the boronic acid in slight excess or employing more stable boronic esters can help minimize this pathway.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
An inert atmosphere (Nitrogen or Argon) is essential for these protocols to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid.[7] All solvents should be degassed prior to use.
Protocol A: Standard Conditions using a Conventional Catalyst
This protocol employs a classic and widely available palladium catalyst system, making it an excellent starting point for general applications.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water via syringe. A typical solvent ratio is 4:1 (v/v) dioxane to water, at a concentration of approximately 0.1 M with respect to the limiting reagent.[2]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.[7]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel.
Protocol B: High-Efficiency Conditions using a Buchwald Precatalyst
This protocol utilizes a modern, highly active palladium precatalyst system, which can offer faster reaction times, lower catalyst loadings, and broader substrate scope, especially for challenging couplings.
Materials and Reagents:
-
This compound
-
Arylboronic acid or ester (1.5 equivalents)
-
SPhos Pd G3 Precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane or 2-Methyl-THF (anhydrous, degassed)
-
Glovebox or Schlenk line
-
Reaction vial with a screw cap
Step-by-Step Procedure:
-
Reaction Setup (in a glovebox): In a reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), SPhos Pd G3 precatalyst (2 mol%), and potassium phosphate (K₃PO₄) (3.0 equiv).[11]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vial to achieve a concentration of 0.1-0.2 M.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete in 1-4 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol A (steps 7-8).
Data Presentation: Summary of Reaction Conditions
The table below summarizes typical parameters for the two protocols. Yields are representative and will vary depending on the specific arylboronic acid used.
| Parameter | Protocol A (Standard) | Protocol B (High-Efficiency) | Rationale |
| Substrate | This compound | This compound | Starting material for C-C bond formation. |
| Palladium Source | Pd(PPh₃)₄ | SPhos Pd G3 Precatalyst | Buchwald precatalysts offer higher activity and stability.[11] |
| Catalyst Loading | 2-5 mol% | 1-3 mol% | Higher activity of precatalyst allows for lower loading. |
| Ligand | Triphenylphosphine (integral to catalyst) | SPhos (integral to precatalyst) | Bulky, electron-rich ligands like SPhos excel with heteroaryl substrates.[12] |
| Base | K₂CO₃ (2.0-3.0 equiv) | K₃PO₄ (2.0-3.0 equiv) | K₃PO₄ is a stronger base, often better for challenging couplings.[10] |
| Solvent System | 1,4-Dioxane / Water (4:1) | 1,4-Dioxane or 2-MeTHF | Anhydrous conditions can be beneficial with sensitive boronic acids. |
| Temperature | 90-100 °C | 80-110 °C | Sufficient thermal energy to overcome activation barriers. |
| Typical Time | 6-18 hours | 1-4 hours | More active catalyst systems dramatically reduce reaction time. |
| Expected Yield | 60-85% | 75-95% | Highly dependent on the boronic acid coupling partner. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Reaction temperature too low. | 1. Use a fresh bottle of catalyst or a more robust precatalyst.2. Ensure thorough degassing (e.g., freeze-pump-thaw cycles or sparging with argon for >30 mins).[10]3. Increase the temperature in 10 °C increments. |
| Protodeboronation of Boronic Acid | 1. Boronic acid is unstable under reaction conditions.2. Reaction time is too long. | 1. Switch to the corresponding boronic acid pinacol ester or MIDA boronate.[10]2. Use a more active catalyst system (Protocol B) to shorten the reaction time. |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen.2. Inefficient transmetalation step. | 1. Improve inert atmosphere technique.2. Try a different base (e.g., Cs₂CO₃ or KF) or a different solvent system. |
| Difficult Purification | 1. Residual palladium catalyst.2. Homocoupled boronic acid byproduct. | 1. Filter the crude product through a pad of Celite® and silica. Consider treatment with a palladium scavenger.2. Optimize stoichiometry to use less excess boronic acid. |
General Experimental Workflow
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Sonogashira reaction conditions with 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
An Application Guide to Sonogashira Coupling with 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylalkynes
The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1][2] Its capacity to form C(sp²)-C(sp) bonds under generally mild conditions has made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] This guide focuses on a substrate of significant interest in medicinal chemistry: This compound . This molecule's unique electronic and structural features—a highly reactive iodinated position for coupling, a fluorine atom for modulating physicochemical properties, and a basic pyrrolidine moiety—present both opportunities and challenges for synthetic chemists.
This document serves as an in-depth application note, moving beyond a simple recitation of steps to explain the causality behind procedural choices. We will explore the mechanistic underpinnings of the reaction, offer optimized protocols for this specific substrate, and provide a troubleshooting guide to navigate common experimental hurdles.
Mechanistic Underpinnings: The Dual Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[5][6]
-
The Palladium Cycle : This is the primary cross-coupling engine. It begins with the active Pd(0) species undergoing oxidative addition into the aryl-iodide bond of the pyridine substrate. This is typically the rate-determining step for aryl bromides or chlorides, but is very facile with reactive aryl iodides.[5][7]
-
The Copper Cycle : The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] The base in the reaction mixture deprotonates the terminal alkyne, which then reacts with a Cu(I) salt (e.g., CuI) to form a copper acetylide intermediate.[8] This species is crucial for the next step.
-
Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex formed during oxidative addition. This key step regenerates the copper catalyst, allowing it to re-enter its cycle.[1][8]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, thus closing the palladium loop.[1][6]
Substrate Analysis: this compound
The reactivity of this substrate is governed by its substituents:
-
Iodide at C3 : The C-I bond is the weakest among the carbon-halogen bonds, making this position highly susceptible to oxidative addition by the palladium catalyst. Reactivity follows the trend I > OTf > Br >> Cl.[9] This allows for mild reaction conditions, often at room temperature.[1]
-
Fluoride at C2 : The strongly electronegative fluorine atom makes the pyridine ring more electron-deficient, which can further accelerate the rate of oxidative addition.
-
Pyrrolidine at C6 : This electron-donating group can increase electron density on the ring. More importantly, the nitrogen atoms of both the pyrrolidine and the pyridine ring are basic and can act as ligands, potentially coordinating to the palladium or copper centers. This can sometimes interfere with the desired catalytic cycle, making ligand choice important.
Optimizing the Reaction Conditions
Success with this substrate hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the temperature.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%) | PdCl₂(PPh₃)₂ is often more air-stable and convenient.[5] The active Pd(0) is generated in situ. For sensitive substrates, starting with the pre-formed Pd(0) catalyst Pd(PPh₃)₄ can be advantageous. |
| Copper Co-catalyst | CuI (2-5 mol%) | Copper(I) iodide is the classic and most effective co-catalyst for activating the alkyne.[1] Scientist's Note: The primary drawback of copper is the promotion of alkyne homocoupling (Glaser coupling), an oxidative dimerization.[9] This is minimized by ensuring strictly anaerobic (oxygen-free) conditions. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Amine bases are ideal as they serve a dual purpose: neutralizing the HI byproduct and often acting as the solvent.[1][10] They are generally sufficient to deprotonate the terminal alkyne. |
| Solvent | THF, DMF, or neat amine base | The solvent must dissolve all components.[11] THF is an excellent general-purpose solvent. For less soluble starting materials, DMF can be used, though it may require higher temperatures for removal.[12] Using the amine base as the solvent is a common and effective strategy. |
| Temperature | Room Temperature to 50°C | Given the high reactivity of the aryl iodide, the reaction should proceed efficiently at ambient temperature.[9] Gentle heating may be applied to accelerate slow reactions, but should be monitored to prevent catalyst decomposition. |
Experimental Protocols
The following protocols provide a reliable starting point for the Sonogashira coupling of this compound.
Protocol 1: Classic Pd/Cu-Catalyzed Conditions
This protocol is a robust starting point for most terminal alkynes.
-
Reagents & Materials :
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware
-
-
Procedure :
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Seal the flask, and evacuate and backfill with inert gas three times to ensure an anaerobic atmosphere.[9]
-
Add anhydrous THF (5 mL) and Et₃N (5 mL) via syringe. The solvents should be thoroughly degassed prior to use.
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Protocol 2: Copper-Free Conditions
This protocol is advantageous when alkyne homocoupling is a significant side reaction or when the final product must be completely free of copper traces.[9][13]
-
Reagents & Materials :
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware
-
-
Procedure :
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and Cs₂CO₃ (2.0 mmol).
-
Seal the flask and perform three vacuum/inert gas cycles.
-
Add anhydrous, degassed DMF (10 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the mixture at room temperature or heat to 40-50°C. Copper-free reactions can sometimes be slower than their copper-catalyzed counterparts.[14] Monitor closely by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Wash the organic layer with water (2x) and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents/solvents. | 1. Use fresh, high-quality Pd and Cu catalysts.[9] 2. Ensure thorough degassing of solvents and reaction vessel.[9] 3. Use anhydrous solvents and purified starting materials. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen, impurities, or excessive heat. | 1. Improve inert atmosphere technique.[15] 2. Use high-purity solvents. Anecdotal evidence suggests THF can sometimes promote this; consider an alternative like dioxane if the problem persists.[9][12] 3. Avoid excessive heating. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in a Cu-catalyzed reaction. 2. High catalyst loading or temperature. | 1. Rigorously exclude oxygen by degassing.[9] 2. Switch to a copper-free protocol (Protocol 2).[1][16] 3. Consider slow addition of the alkyne to keep its concentration low. |
| Reaction Stalls | The basic nitrogen atoms on the substrate may be interfering with the catalyst. | 1. Add a phosphine ligand like PPh₃ (2-4 mol% relative to Pd) to the reaction, which can help stabilize the catalyst. 2. Consider a bulkier amine base like diisopropylethylamine (DIPEA) which is less likely to coordinate to the metal center. |
Conclusion
The Sonogashira coupling of this compound is a highly feasible and valuable transformation. The exceptional reactivity of the aryl iodide allows the reaction to proceed under mild, often room-temperature, conditions. By understanding the core mechanism and carefully selecting the catalyst system, base, and solvent, researchers can reliably access a diverse range of functionalized pyridine derivatives. Both classic Pd/Cu and modern copper-free protocols offer viable pathways, with the choice depending on the specific alkyne substrate and the tolerance for potential side reactions like homocoupling. The protocols and troubleshooting guide provided herein offer a robust framework for success in this critical synthetic operation.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. books.lucp.net [books.lucp.net]
- 12. reddit.com [reddit.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the synthesis of these crucial bonds.[3][4][5] Its development revolutionized the way medicinal chemists approach the synthesis of complex molecules, offering a significant improvement over traditional methods that often required harsh reaction conditions and exhibited limited substrate scope.[1][3]
This application note provides a detailed guide for the Buchwald-Hartwig amination of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, a valuable heterocyclic building block. The presence of multiple functional groups on the pyridine ring, including a fluorine atom, an iodine atom, and a pyrrolidinyl moiety, makes this substrate particularly relevant for the synthesis of novel pharmaceutical candidates.[6][7][8] The fluorine substituent, for instance, can enhance metabolic stability and binding affinity, while the pyrrolidinyl group can improve solubility and also interact with biological targets.[8] The carbon-iodine bond serves as an excellent handle for the introduction of various amine nucleophiles via the Buchwald-Hartwig reaction.[8][9]
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles and the rationale behind the selection of specific reagents and conditions.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][10][11] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I), forming a Pd(II) complex.[9][10][11] This is often the rate-determining step, and its efficiency is influenced by the nature of the aryl halide and the phosphine ligand.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[2][3][10] The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause side reactions with sensitive functional groups.[9][12]
-
Reductive Elimination: The final step is the reductive elimination from the amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the cycle.[9][10]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the coupling of this compound with a generic secondary amine. Optimization may be required for specific amine coupling partners.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| This compound | 1203499-32-4 | e.g., Sigma-Aldrich, BLDpharm | >97% | The starting aryl iodide. |
| Amine (e.g., Morpholine) | 110-91-8 | Various | >99% | The nucleophile. Ensure it is dry. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | Various | >97% | A common palladium(0) precursor.[13] |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 161265-03-8 | Various | >98% | A bulky, electron-rich bidentate phosphine ligand that is often effective for challenging couplings.[10] |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Various | >97% | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.[12][14] Handle in a glovebox due to its hygroscopic nature. |
| Toluene | 108-88-3 | Various | Anhydrous | A common solvent for this reaction.[12] Ensure it is thoroughly degassed before use. |
Equipment
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Flash column chromatography system
Reaction Setup and Procedure
Note: All operations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).[15]
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.01-0.05 equiv.), and Xantphos (0.02-0.10 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas.
-
Addition of Base and Amine: Under a positive pressure of inert gas, add sodium tert-butoxide (1.2-2.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Addition of Solvent: Add degassed, anhydrous toluene via syringe to achieve a concentration of the aryl iodide between 0.1 and 0.5 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating mantle and stir at 80-110 °C. The optimal temperature may vary depending on the reactivity of the amine.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Key Considerations and Rationale
-
Choice of Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is a robust system for a wide range of Buchwald-Hartwig aminations.[10] The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[3][16] For particularly challenging substrates, other ligands like RuPhos or BrettPhos could be considered.[1]
-
Base Selection: Sodium tert-butoxide is a common choice due to its high basicity and low nucleophilicity.[12][14] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, although this might require higher reaction temperatures or longer reaction times.[9][12]
-
Solvent: Toluene is a widely used solvent due to its high boiling point and ability to dissolve a broad range of organic substrates.[12] Other common solvents include dioxane and THF.[9][10] It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation.[15]
-
Inert Atmosphere: Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation.[15] Therefore, maintaining a strictly inert atmosphere throughout the reaction setup and duration is critical for reproducibility and high yields.[17]
Safety Precautions
-
Palladium Catalysts: Palladium catalysts, especially when finely divided on a support like carbon, can be pyrophoric, particularly after use in hydrogenation reactions.[17][18] While the palladium complexes used in this protocol are generally less pyrophoric, they should still be handled with care in an inert atmosphere.[19][20]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic.[15] Handle them in a well-ventilated fume hood or a glovebox and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive and hygroscopic. Handle it in a glovebox and avoid contact with skin and eyes.
-
Solvents: Toluene is a flammable and toxic solvent. Use it in a well-ventilated area and away from ignition sources.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst due to exposure to air/moisture. | Ensure all reagents are anhydrous and solvents are properly degassed.[15] Use fresh, high-quality palladium precursor and ligand. |
| Inappropriate base or ligand for the specific amine. | Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and ligands (e.g., RuPhos, SPhos).[12][16] | |
| Low reaction temperature. | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | Decomposition of starting material or product due to strong base. | Switch to a weaker base like Cs₂CO₃ or K₃PO₄.[12] |
| Hydrodehalogenation (replacement of iodine with hydrogen). | This can be a side reaction.[3] Optimizing the ligand and reaction conditions may minimize this pathway. | |
| Difficulty in purification | Complex reaction mixture. | Ensure the reaction has gone to completion to simplify the mixture. Optimize the chromatography conditions, potentially using a different solvent system or a different stationary phase. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of C-N coupled products from this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to strict anhydrous and anaerobic conditions, researchers can achieve high yields of the desired aminopyridine derivatives. This protocol and the accompanying technical insights provide a solid foundation for the successful application of this powerful transformation in the synthesis of novel molecules for drug discovery and development.
References
- 1. research.rug.nl [research.rug.nl]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 1203499-32-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. honrel.com [honrel.com]
- 18. chem.wisc.edu [chem.wisc.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
The Strategic deployment of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine in Fragment-Based Drug Discovery: Application Notes and Protocols
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern drug development, offering distinct advantages over traditional high-throughput screening (HTS) by focusing on smaller, simpler molecules.[1] This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[2][3] At the heart of a successful FBDD campaign is a well-designed fragment library, composed of diverse, low-molecular-weight compounds. This document provides detailed application notes and protocols for the strategic use of a particularly valuable fragment, 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine , in FBDD workflows.
The unique structural features of this fragment—a pyridine core, a fluorine atom, an iodine atom, and a pyrrolidine moiety—make it a versatile tool for identifying and optimizing interactions with a wide range of biological targets. The fluorine atom serves as an excellent reporter for ¹⁹F NMR screening, while the iodine provides a reactive handle for synthetic elaboration of initial hits. The pyrrolidine group enhances solubility and can form key hydrogen bond interactions.
Physicochemical Properties of this compound
A thorough understanding of a fragment's properties is crucial for effective library design and screening. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1203499-32-4 | [4] |
| Molecular Formula | C₉H₁₀FIN₂ | [5] |
| Molecular Weight | 292.09 g/mol | [6][7] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically >97% | [9] |
FBDD Workflow Utilizing this compound
The successful integration of this fragment into an FBDD campaign involves a multi-step process, from initial screening to hit validation and elaboration. The following workflow outlines the key stages where this fragment's unique properties can be leveraged.
References
- 1. onenucleus.com [onenucleus.com]
- 2. What are fragment based drug design methods? [synapse.patsnap.com]
- 3. biosolveit.de [biosolveit.de]
- 4. 1203499-32-4|this compound|BLD Pharm [bldpharm.com]
- 5. 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
Application Note: A Modular Approach to Novel Kinase Inhibitors Using the 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine Scaffold
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[1] This application note details a robust and versatile synthetic strategy for generating libraries of potential kinase inhibitors starting from the highly functionalized building block, 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine. The pyridine core is a well-established "privileged scaffold" in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases.[2][3] We present detailed protocols for leveraging the reactivity of the C3-iodo position through palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—to introduce molecular diversity. This modular approach enables the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies, facilitating the discovery of novel, potent, and selective kinase inhibitors.
Introduction: The Rationale for the Pyridine Scaffold
The pyridine ring and its fused bicyclic analogs, such as pyrido[2,3-d]pyrimidines, are ubiquitous in FDA-approved kinase inhibitors and clinical candidates.[4][5] Their utility stems from their ability to act as bioisosteres of the adenine ring of ATP, allowing them to anchor within the kinase hinge region through one or more hydrogen bonds.[6][7][8] The starting material, this compound, offers three key features for inhibitor design:
-
The Pyridine Core: Provides the essential hinge-binding motif.
-
The C3-Iodo Group: Serves as a versatile handle for introducing a wide array of substituents via well-established cross-coupling chemistry. These substituents can be tailored to explore the solvent-exposed region or other pockets of the ATP-binding site to enhance potency and selectivity.
-
The C6-Pyrrolidinyl Group: This electron-donating group can enhance solubility and may form favorable interactions with the ribose-binding pocket or solvent front.
This guide provides field-proven protocols to exploit this scaffold's potential, enabling researchers to efficiently generate and test novel chemical entities.
Overall Synthetic and Evaluation Workflow
The strategy is designed for modularity, allowing for the creation of three distinct chemical libraries from a single starting material. Following synthesis and characterization, a clear workflow for biological evaluation is essential to identify promising lead compounds.
Diagram 1: Modular workflow for synthesis and biological evaluation.
Synthetic Protocols: Diversification of the Core Scaffold
The following protocols describe palladium-catalyzed cross-coupling reactions at the C3 position. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is ideal for introducing aryl and heteroaryl moieties, which are prevalent in Type I and Type II kinase inhibitors.
Principle: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or ester) with an organohalide. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Detailed Protocol:
-
To a flame-dried reaction vial, add this compound (1.0 equiv., e.g., 100 mg), the desired aryl/heteroaryl boronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.).
-
Add a base, such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, ~0.1 M concentration relative to the starting iodide).
-
Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
| Entry | Boronic Acid (R-B(OH)₂) Example | Product Structure | Hypothetical Yield |
| 1 | Phenylboronic acid | 2-Fluoro-3-phenyl-6-(pyrrolidin-1-yl)pyridine | 85% |
| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-3-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyridine | 82% |
| 3 | Pyridine-3-boronic acid | 2-Fluoro-3-(pyridin-3-yl)-6-(pyrrolidin-1-yl)pyridine | 75% |
| 4 | 1-Methyl-1H-pyrazole-4-boronic acid | 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)-6-(pyrrolidin-1-yl)pyridine | 78% |
Table 1: Representative examples for Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling for Alkynyl Scaffolds
This reaction introduces a linear and rigid alkynyl group, which can serve as a linker or interact with specific residues in the kinase active site.
Principle: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by a copper(I) salt.[9] The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) complex, followed by reductive elimination.
Detailed Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and Copper(I) iodide (CuI) (0.06 equiv.).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed solvent such as THF or DMF, followed by a degassed base, typically triethylamine (TEA) or diisopropylamine (DIPA) (3.0 equiv.).
-
Add the terminal alkyne (1.5 equiv.) via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Entry | Terminal Alkyne (R-C≡CH) Example | Product Structure | Hypothetical Yield |
| 1 | Phenylacetylene | 2-Fluoro-6-(pyrrolidin-1-yl)-3-(phenylethynyl)pyridine | 90% |
| 2 | 3-Hydroxy-3-methyl-1-butyne | 4-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)-2-methylbut-3-yn-2-ol | 81% |
| 3 | Propargyl alcohol | 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol | 85% |
Table 2: Representative examples for Sonogashira coupling.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful tool for synthesizing aryl amines, a key pharmacophore in many kinase inhibitors like Imatinib and Gefitinib.[2]
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[10][11] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency, as it promotes both the oxidative addition and the rate-limiting reductive elimination steps.[12]
Detailed Protocol:
-
To a reaction vial inside a glovebox (or using Schlenk technique), add this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable ligand (e.g., XPhos, 0.08 equiv.).
-
Add a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.).
-
Add the desired primary or secondary amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vial and heat the reaction mixture at 80-110 °C for 6-24 hours. Monitor progress by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
| Entry | Amine (R¹R²NH) Example | Product Structure | Hypothetical Yield |
| 1 | Aniline | N-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)aniline | 70% |
| 2 | Morpholine | 4-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)morpholine | 88% |
| 3 | Benzylamine | N-Benzyl-2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-amine | 76% |
Table 3: Representative examples for Buchwald-Hartwig amination.
Characterization and Biological Evaluation
Compound Characterization: All synthesized compounds must be rigorously characterized to confirm their identity and purity (>95% by HPLC is recommended for biological testing).
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC: To assess purity.
Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay A radiometric protein kinase assay is a standard method for determining inhibitory activity.[13]
-
Assay Preparation: Prepare a reaction cocktail in a 96-well plate containing assay buffer, [γ-³³P]-ATP, and the specific substrate peptide for the target kinase (e.g., EGFR).
-
Compound Addition: Add the synthesized compounds (test samples) dissolved in 10% DMSO to the wells across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Initiation: Add the target kinase enzyme to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and transfer the mixture to a filter plate that captures the phosphorylated substrate. After washing away unincorporated [γ-³³P]-ATP, measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each concentration relative to DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound ID | Scaffold Type | Target Kinase: EGFR (IC₅₀, nM) | Target Kinase: SRC (IC₅₀, nM) |
| A-1 | Suzuki Product | 150 | 850 |
| A-4 | Suzuki Product | 45 | 2200 |
| B-1 | Sonogashira Product | 800 | 950 |
| C-1 | Buchwald Product | 25 | 150 |
| Gefitinib | Reference | 30 | >10,000 |
Table 4: Hypothetical biological data for synthesized compounds.
Application Example: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation.[14] Many cancers exhibit EGFR mutations or overexpression, making it a validated drug target. The synthesized inhibitors can be tested for their ability to block EGFR autophosphorylation, thereby inhibiting this pathway.
Diagram 2: Inhibition of the EGFR signaling pathway.
Conclusion
The this compound building block is a highly valuable starting material for the synthesis of novel kinase inhibitors. The palladium-catalyzed cross-coupling protocols detailed in this application note provide a reliable and modular framework for generating diverse chemical libraries. This strategy allows for the systematic exploration of structure-activity relationships, accelerating the identification of potent and selective lead compounds for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 9. bepls.com [bepls.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Advanced OLED Materials from 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Abstract: The development of high-performance Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the rational design and synthesis of novel organic semiconductors. Pyridine derivatives, known for their excellent thermal stability and electron-deficient nature, serve as a critical scaffold for electron-transporting materials (ETMs) and hosts for phosphorescent emitters.[1][2] This guide provides a comprehensive overview of synthetic strategies to create advanced OLED materials starting from the versatile building block, 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine. We will explore palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, as primary pathways to functionalize this core. The protocols herein are designed for researchers and scientists in materials science and drug development, offering detailed, step-by-step methodologies and explaining the causality behind critical experimental choices to empower the synthesis of next-generation OLED components.
Molecular Design & Strategic Considerations
The precursor, This compound , is an ideal starting point for constructing complex OLED materials due to its distinct, orthogonally reactive sites.
-
The 3-Iodo Group: This is the primary reactive handle for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) complex, making it perfect for introducing a wide range of aromatic and heteroaromatic moieties via Suzuki or Sonogashira coupling.[3][4]
-
The 6-(pyrrolidin-1-yl) Group: This saturated amine acts as a strong electron-donating group (EDG). Its presence raises the Highest Occupied Molecular Orbital (HOMO) energy level of the pyridine core, which can be beneficial for tuning the charge injection/transport properties and the emission color of the final molecule.
-
The 2-Fluoro Group: While less reactive than the iodo group in standard cross-coupling conditions, the fluorine atom serves two purposes. It electronically modifies the pyridine ring, enhancing thermal and electrochemical stability.[2] It can also be utilized for subsequent nucleophilic aromatic substitution (SNAr) reactions under more forcing conditions, allowing for the creation of even more complex, multi-functionalized structures.
The overall strategy is to leverage these functionalities to build molecules with tailored optoelectronic properties suitable for various roles within an OLED device.
References
Application Note: Strategic Functionalization of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine for Advanced Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the chemical functionalization of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, a versatile and highly valuable building block in medicinal chemistry and materials science. The strategic positioning of the fluoro, iodo, and pyrrolidinyl groups imparts a unique and orthogonal reactivity profile to the pyridine core. This document outlines methodologies for selective modification at both the C3-iodo and C2-fluoro positions, enabling the synthesis of diverse and complex molecular architectures. We will explore palladium-catalyzed cross-coupling reactions at the C-I bond and nucleophilic aromatic substitution (SNAr) at the C-F bond, providing researchers with the foundational knowledge and practical protocols to leverage this scaffold in their synthetic programs.
Introduction: A Scaffold of Strategic Importance
The 2,3,6-trisubstituted pyridine motif is a privileged core structure found in numerous biologically active compounds and functional materials. The specific scaffold, this compound, offers two distinct and orthogonally reactive handles for molecular elaboration:
-
The C3-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[1] This site serves as the primary anchor for introducing a wide array of carbon-based and heteroatom substituents via well-established methodologies like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
-
The C2-Fluoro Group: The fluorine atom at the C2 position, ortho to the pyridine nitrogen, is activated towards nucleophilic aromatic substitution (SNAr).[2] The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often proceeding under milder conditions compared to its chloro- or bromo-analogs.[2]
-
The C6-Pyrrolidinyl Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing the reactivity at other positions and often enhancing the molecule's pharmacokinetic properties in a drug discovery context.
This unique combination allows for a programmed, sequential functionalization strategy, making it a powerful tool for building molecular complexity.
Palladium-Catalyzed Cross-Coupling at the C3-Position
The C3-iodo position is the most versatile site for initial functionalization due to its high reactivity in palladium-catalyzed reactions. This allows for the precise installation of aryl, heteroaryl, alkynyl, and amino moieties.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl-aryl bonds.[3] The reaction involves the coupling of the C3-iodo position with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.
Causality & Experimental Choices:
-
Catalyst Selection: For heteroaryl halides, catalyst systems that promote rapid oxidative addition and reductive elimination are crucial. Modern precatalysts or systems using bulky, electron-rich phosphine ligands are often preferred to prevent catalyst deactivation by pyridine coordination.[4]
-
Base Selection: A base is required to activate the boronic acid for transmetalation. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred for heteroaryl boronic acids, as they minimize the undesired side reaction of protodeboronation, which is the cleavage of the C-B bond.[4]
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane, DME, or toluene/water mixtures are commonly used to ensure solubility of all reaction components.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq.)
-
Aryl or Heteroaryl Boronic Acid (1.2 eq.)
-
Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Silica Gel for chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst followed by the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-2-fluoro-6-(pyrrolidin-1-yl)pyridine derivative.
Sonogashira Coupling for C-C Alkyne Installation
The Sonogashira coupling provides a direct route to install terminal alkynes, forming a C(sp²)-C(sp) bond.[5] This reaction is invaluable for creating linear structural extensions and provides a versatile alkyne handle for further chemistry (e.g., click chemistry, cyclizations). The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6]
Causality & Experimental Choices:
-
Copper(I) Co-catalyst: Cu(I) salts, typically CuI, are crucial for the catalytic cycle. They react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It deprotonates the terminal alkyne and scavenges the HI produced during the reaction.[7]
-
Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are commonly used to stabilize the palladium catalyst.
Protocol 2.2: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.5 eq.)
-
Pd(PPh₃)₂Cl₂ (2.5 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or THF/Et₃N mixture (degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed Et₃N (or THF/Et₃N) via syringe, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides.[8][9] This reaction allows for the introduction of primary or secondary amines at the C3 position.
Causality & Experimental Choices:
-
Ligand Selection: This is the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[10] Their steric bulk promotes the final reductive elimination step, which is often rate-limiting, to form the C-N bond.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine starting material. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although others like LHMDS or Cs₂CO₃ can also be effective.[12]
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The C2-fluoro group is activated for nucleophilic displacement due to the electron-withdrawing effect of the adjacent ring nitrogen.[13] This allows for the introduction of O-, N-, and S-based nucleophiles. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by the heteroatom.[14]
Causality & Experimental Choices:
-
Nucleophile Activation: Strong nucleophiles are typically required. For alcohols and thiols, a base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is used to generate the more potent alkoxide or thiolate nucleophile.[2]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are ideal as they solvate the cation of the nucleophile salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[2]
-
Temperature: While the C2-F is activated, heating is often necessary to drive the reaction to completion, particularly with less reactive nucleophiles.[2]
Protocol 3.1: General Procedure for SNAr with an Alcohol
Materials:
-
This compound (1.0 eq.)
-
Alcohol (R-OH) (1.5 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for another 15 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound in a small amount of DMF to the alkoxide solution.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Orthogonal & Sequential Functionalization Strategy
The distinct reactivity of the C-I and C-F bonds allows for a powerful sequential functionalization strategy. Typically, the more robust palladium-catalyzed cross-coupling is performed first, followed by the SNAr reaction. This avoids potential complications of the SNAr nucleophile interfering with the palladium catalyst.
Figure 1. A workflow diagram illustrating the sequential functionalization strategy.
Data Summary
The following table summarizes the typical reaction classes and conditions for the functionalization of the title compound. Yields are representative and highly dependent on the specific substrates used.
| Reaction Type | Position | Reagents & Conditions | Typical Yield |
| Suzuki-Miyaura | C3 | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Dioxane/H₂O, 80-100 °C | 60-95% |
| Sonogashira | C3 | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Amine base (e.g., Et₃N), 25-60 °C | 70-98% |
| Buchwald-Hartwig | C3 | Amine, Pd catalyst, Bulky phosphine ligand (e.g., XPhos), Strong base (e.g., NaOt-Bu), Toluene, 100 °C | 55-90% |
| SNAr (Alkoxide) | C2 | Alcohol, Strong base (e.g., NaH), Polar aprotic solvent (e.g., DMF), 80-100 °C | 65-90% |
| SNAr (Amine) | C2 | Primary/Secondary amine, Base (e.g., iPr₂NEt), DMSO, 120 °C[2] | 50-85% |
| SNAr (Thiolate) | C2 | Thiol, Strong base (e.g., NaH), Polar aprotic solvent (e.g., THF), 60-80 °C | 75-95% |
Conclusion
This compound is a pre-activated and versatile synthetic intermediate that enables rapid access to a diverse range of complex 2,3,6-trisubstituted pyridines. By understanding the orthogonal reactivity of the C-I and C-F bonds, researchers can strategically and sequentially introduce a variety of functional groups using well-established and robust chemical transformations. The protocols and guidelines presented herein serve as a foundation for scientists in drug discovery and materials science to effectively utilize this powerful building block in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. scirp.org [scirp.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: A Scalable Synthesis of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Abstract
This application note provides a comprehensive and scalable synthetic route to 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The described two-step process begins with a regioselective nucleophilic aromatic substitution (SNAr) on 2,6-difluoropyridine, followed by a directed ortho-iodination. This guide emphasizes process safety, scalability, and the rationale behind key procedural steps to ensure robust and reproducible outcomes for researchers in drug development and process chemistry.
Introduction and Strategic Rationale
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and functional materials.[1][2] The unique substitution pattern of a 2-fluoro, 3-iodo, and 6-amino moiety offers three distinct points for further chemical diversification. The fluorine atom can participate in SNAr reactions, the iodo group is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the pyrrolidine group modulates solubility and acts as a basic handle. The pyrrolidine ring, in particular, is a valuable feature in drug discovery for its ability to increase three-dimensional complexity and explore pharmacophore space.[3]
Direct synthesis of such a polysubstituted pyridine is challenging. Our strategic approach, outlined below, focuses on a convergent and high-yielding sequence that introduces the substituents in a controlled, regioselective manner suitable for scale-up.
Retrosynthetic Analysis
The retrosynthetic strategy hinges on disconnecting the most labile or synthetically accessible bonds first. The C-I bond is readily formed via electrophilic iodination, directed by an ortho lithium-directing group. The C-N bond can be formed through a nucleophilic aromatic substitution on a highly activated difluoropyridine precursor.
Figure 1: Retrosynthetic analysis for the target molecule.
Process Development and Key Parameter Discussion
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the reaction of 2,6-difluoropyridine with pyrrolidine. The two fluorine atoms activate the pyridine ring towards nucleophilic attack.[1] The reaction is highly regioselective for the 2- or 6-position. Since the starting material is symmetrical, only one product is formed.
-
Solvent and Base: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal for SNAr reactions as it solvates the cationic species, accelerating the reaction. A mild inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the HF generated in situ, driving the reaction to completion.
-
Temperature Control: While often run at elevated temperatures to ensure a reasonable reaction rate, careful temperature control is necessary to prevent side reactions. Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time.
Step 2: Directed ortho-Metalation and Iodination
This step is the most critical and requires stringent control of conditions. The nitrogen of the pyrrolidine ring acts as a directing group for ortho-lithiation.
-
Lithiation Agent and Temperature: Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for this deprotonation. The reaction must be conducted at very low temperatures (-78 °C, typically a dry ice/acetone bath) to ensure kinetic control, preventing side reactions and potential decomposition.[4] The extreme reactivity of organolithium reagents like LDA and its precursor, n-Butyllithium (n-BuLi), necessitates handling under a strictly inert atmosphere (Argon or Nitrogen).[5][6][7]
-
Electrophile Quench: Iodine (I₂) is used as the electrophile to quench the organolithium intermediate. It should be added as a solution in an anhydrous solvent (like THF) to ensure rapid and homogenous mixing, minimizing the formation of side products.
Scalable Experimental Protocol
Safety First: This protocol involves pyrophoric reagents (n-Butyllithium) and highly reactive intermediates.[5][7] It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves.[4][6][8] An inert atmosphere is required for Step 2. Never work alone when handling pyrophoric materials.[7]
Materials and Equipment
| Reagent/Equipment | Grade | Supplier Example |
| 2,6-Difluoropyridine | >98% | Sigma-Aldrich |
| Pyrrolidine | >99%, ReagentPlus® | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.9% | Acros Organics |
| Diisopropylamine | >99.5%, redistilled | Acros Organics |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Iodine (I₂) | >99.8%, resublimed | J.T. Baker |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific |
| Saturated aq. NH₄Cl | N/A | Lab Prepared |
| Saturated aq. Na₂S₂O₃ | N/A | Lab Prepared |
| Brine | N/A | Lab Prepared |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |
| 3-Neck Round Bottom Flasks | N/A | Kimble |
| Addition Funnel | N/A | Chemglass |
| Mechanical Stirrer | N/A | IKA |
| Low-Temperature Thermometer | N/A | VWR |
| Inert Gas Manifold (Ar/N₂) | N/A | Lab Setup |
Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine
-
To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2,6-difluoropyridine (57.5 g, 0.5 mol, 1.0 equiv), potassium carbonate (103.7 g, 0.75 mol, 1.5 equiv), and anhydrous DMSO (500 mL).
-
Begin stirring and add pyrrolidine (39.1 g, 46.5 mL, 0.55 mol, 1.1 equiv) dropwise over 15 minutes. The internal temperature may rise slightly.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 2 L of ice-cold water with stirring.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with water (2 x 500 mL) and then brine (1 x 500 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification via vacuum distillation or crystallization from hexanes typically yields 2-fluoro-6-(pyrrolidin-1-yl)pyridine as a pale yellow solid. (Typical yield: 80-90%).
Step 2: Synthesis of this compound
-
Preparation of LDA: In a 2 L three-neck round-bottom flask under a positive pressure of argon, add anhydrous THF (600 mL) and diisopropylamine (50.6 g, 70.2 mL, 0.5 mol, 1.25 equiv). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (2.5 M in hexanes, 200 mL, 0.5 mol, 1.25 equiv) via cannula or syringe over 30 minutes, keeping the internal temperature below -70 °C.[5][8] Stir the resulting colorless solution for 30 minutes at -78 °C.
-
Lithiation: In a separate 2 L flask under argon, dissolve 2-fluoro-6-(pyrrolidin-1-yl)pyridine (66.5 g, 0.4 mol, 1.0 equiv) in anhydrous THF (400 mL). Cool this solution to -78 °C.
-
Transfer the freshly prepared LDA solution to the substrate solution via cannula over 45-60 minutes, maintaining the internal temperature below -70 °C. A color change to deep red or brown is typically observed. Stir for 1 hour at -78 °C.
-
Iodination: Prepare a solution of iodine (121.8 g, 0.48 mol, 1.2 equiv) in anhydrous THF (300 mL). Transfer this solution via cannula to the reaction mixture at -78 °C over 30 minutes. The dark color of the organolithium should dissipate.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow it to warm slowly to 0 °C.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (200 mL).
-
Transfer the mixture to a separatory funnel and add water (500 mL). Extract with diethyl ether (3 x 400 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 300 mL) to remove excess iodine, and then with brine (1 x 300 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford this compound as a solid. (Typical yield: 65-75%).
Figure 2: Scalable workflow for the two-step synthesis.
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Analysis | Intermediate: 2-Fluoro-6-(pyrrolidin-1-yl)pyridine | Final Product: this compound |
| Appearance | Pale yellow solid | Off-white to light brown solid |
| ¹H NMR | Consistent with structure | Consistent with structure; disappearance of C3-H proton |
| ¹³C NMR | Consistent with structure | Consistent with structure; appearance of C-I signal |
| ¹⁹F NMR | Single peak corresponding to C2-F | Single peak corresponding to C2-F |
| LC-MS | >98% Purity, M+H⁺ = 167.1 | >97% Purity, M+H⁺ = 293.0 |
| Melting Point | TBD | TBD |
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Step 1: Incomplete Reaction | Insufficient reaction time/temperature; inactive K₂CO₃. | Increase reaction time or temperature moderately. Ensure K₂CO₃ is anhydrous. |
| Step 2: Low Yield of Iodination | Inactive n-BuLi or wet reagents/glassware; LDA warming. | Titrate n-BuLi before use. Ensure all glassware is oven-dried and reagents are anhydrous. Maintain temperature at -78 °C strictly. |
| Step 2: Formation of Byproducts | Reaction warmed up prematurely; slow addition of iodine. | Ensure efficient cooling and rapid, homogenous mixing during additions. Add iodine solution quickly but controllably. |
| Difficult Purification | Presence of di-iodinated or other impurities. | Optimize lithiation stoichiometry (equiv. of LDA). Employ careful column chromatography with a shallow gradient. |
Conclusion
This application note details a robust and scalable two-step synthesis for this compound. By carefully controlling reaction parameters, particularly in the cryogenic directed ortho-metalation step, this valuable building block can be produced in high yield and purity. The provided protocol serves as a reliable foundation for laboratory-scale synthesis and offers a clear path for further process optimization and scale-up in drug development and chemical manufacturing settings.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. purdue.edu [purdue.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. utoledo.edu [utoledo.edu]
Application Notes and Protocols for the Stille Coupling of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Introduction: Strategic C-C Bond Formation on a Privileged Scaffold
The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliability.[1][2][3][4][5] This application note provides a detailed experimental protocol and scientific rationale for the Stille coupling of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine , a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The unique substitution pattern of this substrate, featuring an electron-withdrawing fluorine atom, a reactive iodido leaving group, and an electron-donating pyrrolidinyl moiety, presents both opportunities and challenges in its synthetic manipulation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established mechanistic principles.
The Stille reaction's catalytic cycle is a well-elucidated process involving three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with an organostannane reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][6] The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, solvent, and additives, all of which will be discussed in the context of the specific substrate.
Understanding the Substrate: this compound
The reactivity of this compound in a Stille coupling is governed by the electronic and steric interplay of its substituents.
-
Iodide Leaving Group: The carbon-iodine bond is the most reactive site for oxidative addition with the palladium catalyst, significantly more so than a carbon-bromine or carbon-chlorine bond.[1][7] This ensures high selectivity for coupling at the 3-position.
-
2-Fluoro Substituent: The strongly electron-withdrawing nature of the fluorine atom can influence the electron density of the pyridine ring, potentially affecting the rate of oxidative addition.
-
6-(Pyrrolidin-1-yl) Substituent: This electron-donating group can increase the electron density of the pyridine ring, which may impact the oxidative addition step.[8] Additionally, the nitrogen atom of the pyrrolidine could potentially coordinate to the palladium center, influencing the catalyst's activity and stability.
A careful selection of reaction parameters is therefore crucial to achieve high yields and minimize side reactions.
Visualizing the Reaction: The Stille Coupling Catalytic Cycle
The fundamental mechanism of the Stille coupling is depicted below. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a variety of organostannane reagents. Optimization may be required for particularly challenging coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., BLDpharm, 2a biotech | Store under inert gas, protected from light. |
| Organostannane Reagent (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) | ≥95% | e.g., Sigma-Aldrich | Handle with extreme care due to high toxicity.[1] |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥98% | e.g., Sigma-Aldrich | Air-sensitive; handle under inert atmosphere. |
| Copper(I) Iodide (CuI) | ≥98% | e.g., Sigma-Aldrich | Optional but recommended co-catalyst.[9] |
| Anhydrous, Degassed 1,4-Dioxane | ≥99.8% | e.g., Sigma-Aldrich | Use a freshly opened bottle or degas thoroughly. |
| Saturated Aqueous Potassium Fluoride (KF) Solution | N/A | Prepared in-house | For work-up to remove tin byproducts.[6] |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | e.g., Fisher Scientific | For drying organic extracts. |
| Celite® | N/A | e.g., Sigma-Aldrich | For filtration. |
| Standard Glassware | N/A | N/A | Flame-dried prior to use. |
| Inert Gas (Argon or Nitrogen) | High Purity | N/A | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq), and Copper(I) Iodide (0.1 eq).
-
Seal the flask with a septum and evacuate and backfill with inert gas (argon or nitrogen) three times.
-
-
Reagent Addition:
-
Add anhydrous, degassed 1,4-dioxane via syringe to dissolve the solids.
-
Add the organostannane reagent (1.1 - 1.2 eq) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Immerse the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL). Stir the biphasic mixture vigorously for 30-60 minutes during each wash to facilitate the precipitation of tin fluoride salts.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the Stille coupling.
Causality Behind Experimental Choices
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, effective, and commercially available catalyst for Stille couplings. The triphenylphosphine ligands are sufficiently electron-rich and sterically demanding to promote the catalytic cycle.[9]
-
Co-catalyst (CuI): The addition of copper(I) iodide has been shown to accelerate the rate of Stille couplings, particularly the transmetalation step, which is often rate-limiting.[9][10][11] This is especially beneficial for less reactive substrates.
-
Solvent: Anhydrous, degassed 1,4-dioxane is a common aprotic solvent for Stille couplings, offering good solubility for the reagents and stability at elevated temperatures. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
Temperature: The reaction is heated to provide the necessary activation energy for the oxidative addition and subsequent steps. The chosen range of 90-100 °C is a good starting point for aryl iodide couplings.
-
Work-up with KF: Organotin byproducts are notoriously difficult to remove by standard chromatography due to their low polarity.[3][6] Washing with aqueous potassium fluoride precipitates the tin as insoluble tin fluorides, which can be easily removed by filtration or extraction.[6]
Safety and Handling Precautions
Organotin Reagents: Organostannanes are highly toxic by ingestion, inhalation, and skin contact.[1] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste containing organotin compounds must be disposed of according to institutional guidelines for hazardous waste.
Palladium Catalysts: Palladium compounds can be sensitizers and should be handled with care. Avoid inhalation of dust.
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood and avoid sources of ignition.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst (oxidized) | Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use a fresh bottle of catalyst. |
| Low reaction temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Sterically hindered organostannane | Increase the catalyst loading and/or add a more effective ligand like tri(2-furyl)phosphine (TFP) or triphenylarsine (AsPh₃). | |
| Formation of homocoupled organostannane byproduct | Presence of oxygen | Improve degassing of the reaction mixture. |
| Difficulty in removing tin byproducts | Incomplete precipitation | Increase the duration and vigor of the KF wash. Use a larger volume of KF solution. |
Conclusion
The Stille cross-coupling of this compound offers a powerful and versatile method for the synthesis of novel substituted pyridines for applications in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting and handling the reagents and conditions as outlined in this guide, researchers can confidently and safely perform this valuable transformation.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. mdpi.com [mdpi.com]
- 11. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Welcome to the technical support guide for the purification of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine (CAS 1203499-32-4). This document is intended for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. The unique combination of a basic pyrrolidine moiety and an acidic silica gel stationary phase often presents challenges during purification. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your purification protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the work-up and purification of the title compound.
Part 1: Initial Work-up & Extraction
Q1: My reaction mixture formed a persistent emulsion during the aqueous work-up. How can I resolve this?
A1: Emulsion formation is common with amine-containing compounds, especially after a basic wash.
-
Causality: The amine acts as a surfactant, stabilizing the interface between the organic and aqueous layers. High concentrations of salts can also contribute to this issue.
-
Solutions:
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.
-
Solvent Addition: Add a small amount of a different, less polar organic solvent like diethyl ether or toluene.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Patience: Allow the mixture to stand undisturbed for an extended period (30 minutes to several hours) in a separatory funnel. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation in the first place.
-
Q2: How can I efficiently remove inorganic bases (e.g., K₂CO₃, DIPEA) used in the synthesis?
A2: A simple aqueous wash is usually sufficient. For a compound like this compound, which is basic, an acid wash is not recommended as it will protonate your product and pull it into the aqueous layer. Perform 2-3 washes with deionized water, followed by a brine wash to remove residual water from the organic layer before drying with a desiccant like Na₂SO₄ or MgSO₄.
Part 2: Flash Column Chromatography
Flash chromatography is the most common method for purifying this compound. However, its basic nature requires special consideration.
Q3: What is the primary cause of peak tailing or streaking for this compound on a silica gel column?
A3: The primary cause is the interaction between the basic nitrogen atoms of the pyrrolidine and pyridine groups with the acidic silanol groups (Si-OH) on the surface of standard silica gel[1][2]. These acidic sites can protonate the amine, leading to strong, non-specific binding that results in poor peak shape, streaking, and sometimes, irreversible adsorption of the product onto the column[1][3].
Q4: How can I prevent peak tailing on my silica gel column?
A4: The most effective strategy is to deactivate the acidic sites on the silica gel by adding a basic modifier to your mobile phase[4].
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.5% ammonium hydroxide to your eluent system[5]. TEA is volatile and easily removed under vacuum.
-
Mechanism of Action: The basic modifier competes with your product for binding to the acidic silanol groups, effectively "masking" them and allowing your compound to elute symmetrically[1].
-
Pro-Tip: Always pre-treat your TLC plates by developing them in the modifier-containing eluent before spotting your sample. This ensures that the Rf value you observe on TLC will be representative of the column's performance[4].
Q5: What is a good starting eluent system for purifying this compound?
A5: A good starting point is a gradient of ethyl acetate in hexanes. Based on the polarity of similar structures, begin with a low polarity mixture and gradually increase the concentration of the more polar solvent.
-
Starting Conditions: Begin with 5% Ethyl Acetate in Hexanes (+ 0.5% TEA).
-
Gradient: Gradually increase to 10-20% Ethyl Acetate in Hexanes (+ 0.5% TEA).
-
TLC Analysis: Before running a column, determine the optimal solvent system using TLC. Aim for an Rf value of 0.25-0.35 for your product to ensure good separation[6].
Experimental Protocols & Methodologies
Protocol 1: Recommended Flash Column Chromatography
This protocol provides a robust method for the purification of multi-gram quantities of the title compound.
1. Preparation of the Silica Gel Slurry:
- In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., 5% EtOAc/Hexanes + 0.5% TEA).
- Stir to create a uniform slurry. This wet-loading method is preferred over dry-packing to prevent air bubbles and channel formation.
2. Packing the Column:
- Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
- Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing.
- Use air pressure to push the excess solvent through until the solvent level meets the top of the silica bed[6]. Add another layer of sand to the top to protect the silica surface.
3. Loading the Sample (Dry Loading Recommended):
- Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).
- Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
- Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting with the starting solvent system (e.g., 5% EtOAc/Hexanes + 0.5% TEA).
- Apply gentle air pressure to achieve a steady flow rate.
- Collect fractions and monitor their composition using TLC.
- If necessary, gradually increase the polarity of the eluent to elute your product.
Visualized Workflows and Data
Troubleshooting Chromatography Issues
The following flowchart provides a logical path for troubleshooting common problems during column chromatography.
Caption: Troubleshooting flowchart for amine purification.
Table 1: Potential Impurities and Separation Strategy
| Impurity Name | Structure | Probable Source | TLC/Chromatography Behavior |
| 2,6-Difluoro-3-iodopyridine | Halogenated Pyridine | Unreacted Starting Material | Less polar than the product. Elutes earlier from the column. |
| Pyrrolidine | Cyclic Amine | Excess Reagent | Highly polar and very basic. Can be removed with an aqueous wash. If present, will streak badly or stick to the silica baseline without a TEA modifier. |
| 2-Fluoro-6-(pyrrolidin-1-yl)pyridine | Deiodinated Product | Side Reaction | Slightly more polar than the iodo-containing product due to lower molecular weight and smaller size. Separation can be challenging and may require a shallow gradient. |
Advanced Purification Techniques
Q6: I've tried flash chromatography, but I can't separate a stubborn impurity. What are my other options?
A6:
-
Recrystallization: If your purified product is a solid (as is common for this compound), recrystallization is an excellent final purification step. The principle relies on the desired compound being less soluble in a cold solvent than the impurities.
-
Solvent Screening: Test solubility in various solvents (e.g., hexanes, isopropanol, ethyl acetate, acetonitrile). The ideal solvent will dissolve your compound when hot but sparingly when cold. A two-solvent system (e.g., dissolving in a minimal amount of hot dichloromethane and then slowly adding cold hexanes until turbidity appears) is often effective.
-
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other options:
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a better choice for very basic compounds, sometimes eliminating the need for a mobile phase modifier[7].
-
Reversed-Phase (C18) Chromatography: Separation is based on hydrophobicity rather than polarity. In this case, your compound would be eluted with a mixture of water and an organic solvent like acetonitrile or methanol. This is often very effective for separating compounds of similar polarity[8].
-
References
Technical Support Center: Synthesis of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Welcome to the technical support center for the synthesis of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic procedure. Here, we address common issues through a troubleshooting guide and frequently asked questions, providing in-depth explanations and actionable protocols to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of a suitable dihalopyridine precursor, such as 2,6-difluoro-3-iodopyridine, with pyrrolidine. In this reaction, the pyrrolidine acts as a nucleophile, displacing one of the fluorine atoms on the pyridine ring. The regioselectivity of this reaction is crucial for obtaining the desired product.
The general reaction scheme is as follows:
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions involving 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to empower you with the knowledge to enhance reaction efficiency, minimize catalyst waste, and ensure the robustness of your synthetic methods.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading crucial in cross-coupling reactions?
A1: Optimizing catalyst loading is a critical exercise in balancing reaction efficiency with economic and environmental considerations. While a higher catalyst concentration might drive a reaction to completion faster, it can lead to increased costs, especially with precious metals like palladium. Furthermore, high catalyst loading can result in greater levels of residual metal in the final product, a significant concern in the pharmaceutical industry where stringent limits on metal impurities are in place.[1][2] Conversely, insufficient catalyst loading can lead to sluggish or incomplete reactions, impacting yield and purity.[3] A well-optimized catalyst loading ensures a cost-effective, sustainable, and efficient process.
Q2: What are the initial catalyst loading ranges I should consider for a Suzuki-Miyaura or Buchwald-Hartwig amination with a novel substrate like this compound?
A2: For initial screening, a catalyst loading of 1-5 mol% is a common starting point for many palladium-catalyzed cross-coupling reactions.[4][5] For substrates that are known to be challenging, such as some heteroaromatics, a slightly higher initial loading (e.g., 3-5 mol%) might be beneficial to ensure reaction initiation.[6] Once reaction viability is established, a systematic optimization should be performed to determine the minimum effective catalyst loading.
Q3: How does the electronic nature of this compound influence the cross-coupling reaction?
A3: The electronic properties of your substrate are a key consideration. The pyridine nitrogen in this compound can act as a Lewis base and coordinate to the palladium center, potentially inhibiting the catalyst.[6][7] This is a well-documented challenge often referred to as the "2-pyridyl problem".[6][8] The fluorine atom at the 2-position is electron-withdrawing, which can influence the reactivity of the C-I bond. The pyrrolidinyl group at the 6-position is an electron-donating group, which can also modulate the electronic density of the pyridine ring. Understanding these electronic factors is crucial for selecting the appropriate ligand and reaction conditions to favor the desired catalytic cycle.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction shows very little or no conversion to the desired product. What are the likely causes and how can I address them?
A: Low to no product yield is a common but solvable issue in cross-coupling reactions. The root cause often lies in catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Catalyst Inhibition by Pyridine Nitrogen | 1. Select Bulky, Electron-Rich Ligands: Employ ligands such as XPhos, SPhos, or other biaryl phosphine ligands.[7][9] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[10] | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an inactive complex and halting the catalytic cycle.[6][7] Bulky ligands sterically shield the metal center, preventing this inhibitory coordination. Pre-catalysts provide a more reliable and reproducible source of the active Pd(0) species. |
| Inefficient Oxidative Addition | 1. Confirm Halide Reactivity: The C-I bond in your substrate is generally highly reactive towards oxidative addition. If you were using a less reactive halide (e.g., C-Cl), a switch to a more active one would be recommended.[7] 2. Increase Reaction Temperature: Cautiously increase the reaction temperature in 10-20 °C increments. | Oxidative addition is the first and often rate-limiting step in the catalytic cycle. While C-I bonds are typically reactive, insufficient thermal energy can slow this step. However, be mindful that excessive heat can lead to catalyst decomposition.[11] |
| Poor Transmetalation | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[7] 2. Ensure Base Solubility: The chosen base must have some solubility in the reaction solvent to be effective. | Transmetalation involves the transfer of the organometallic reagent (e.g., boronic acid in Suzuki coupling) to the palladium center. The base plays a crucial role in activating the organoboron species to facilitate this transfer.[12] |
| Protodeboronation of Boronic Acid | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Consider Boronic Ester Derivatives: Pinacol esters of boronic acids are often more stable towards protodeboronation.[13] | Protodeboronation is the undesired cleavage of the C-B bond, leading to the loss of your coupling partner. This is often promoted by the presence of water. |
Issue 2: Reaction Stalls Before Completion
Q: My reaction starts well but then stops before all the starting material is consumed. What's happening and what should I do?
A: A stalling reaction is a classic sign of catalyst deactivation during the course of the reaction.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Catalyst Decomposition (Palladium Black) | 1. Optimize Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can help stabilize the active catalyst.[11][14] 2. Control Temperature: Run the reaction at the lowest effective temperature.[11] 3. Ensure an Inert Atmosphere: Rigorously degas solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[11] | The formation of a black precipitate ("palladium black") indicates the agglomeration of the active Pd(0) species into inactive palladium metal.[11] This is often caused by an insufficient ligand concentration to stabilize the mononuclear palladium complexes, high temperatures, or the presence of oxygen. |
| Ligand Degradation | 1. Choose a More Robust Ligand: Some phosphine ligands can be susceptible to oxidation or other degradation pathways. Consider screening alternative, more stable ligands. | The ligand is not just a spectator; it is an integral part of the active catalyst. If the ligand degrades, the catalyst will lose its activity.[15] |
Issue 3: Inconsistent Results/Poor Reproducibility
Q: I'm getting different results every time I run the reaction. How can I improve the reproducibility?
A: Poor reproducibility often points to subtle variations in reaction setup and reagent quality.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Variable Catalyst Activity | 1. Use a Pre-catalyst: Pre-catalysts are stable, well-defined complexes that provide a more consistent source of the active catalyst compared to generating it in situ from a palladium salt and a separate ligand.[10] | The in situ generation of the active catalyst can be sensitive to the quality of the palladium source, the ligand, and the presence of trace impurities, leading to variability in the concentration of the active species. |
| Impure Reagents or Solvents | 1. Purify Starting Materials: Ensure the purity of your this compound and your coupling partner. 2. Use High-Purity, Anhydrous Solvents: Water and other impurities can interfere with the catalytic cycle. | Impurities in your starting materials can act as catalyst poisons. Water can lead to side reactions like protodeboronation. |
| Inconsistent Reaction Setup | 1. Standardize Procedures: Use consistent procedures for degassing, reagent addition, and temperature control. | Small variations in the reaction setup can have a significant impact on the outcome of sensitive catalytic reactions. |
Issue 4: Product Contamination with Catalyst Residues
Q: My final product is contaminated with palladium. How can I minimize this?
A: Minimizing palladium contamination is crucial, especially in pharmaceutical applications. This involves both optimizing the reaction to use less catalyst and effective purification strategies.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| High Catalyst Loading | 1. Systematically Reduce Catalyst Loading: Once you have a robust reaction, systematically lower the catalyst loading in small increments (e.g., from 2 mol% to 1.5 mol%, then 1 mol%, etc.) to find the minimum effective concentration. | The most straightforward way to reduce residual palladium is to use less of it in the first place. High-turnover catalysts are designed to be effective at very low loadings.[16] |
| Inefficient Purification | 1. Use Metal Scavengers: A variety of commercially available scavengers (e.g., silica-based thiols, activated carbon) can be used to remove residual palladium from the product solution. 2. Recrystallization: This can be an effective method for removing metal impurities.[17] | Palladium can be difficult to remove by standard chromatography. Specialized scavengers have a high affinity for palladium and can effectively sequester it from the product. |
| Analytical Detection | 1. Employ Sensitive Analytical Techniques: Use methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to accurately quantify residual palladium levels.[17][18] | Accurate measurement of residual palladium is essential to ensure your product meets regulatory requirements.[1] |
Experimental Protocols & Visualizations
Protocol 1: Systematic Catalyst Loading Optimization
-
Establish a Baseline: Run the reaction at a standard catalyst loading (e.g., 2 mol%) and confirm the formation of the desired product with a good yield (e.g., >80%).
-
Stepwise Reduction: In subsequent experiments, reduce the catalyst loading by a set amount (e.g., in 0.5 mol% or 0.25 mol% increments).
-
Monitor Reaction Performance: For each catalyst loading, monitor the reaction progress (e.g., by LC-MS or TLC) and the final isolated yield.
-
Determine the Minimum Effective Loading: Identify the lowest catalyst loading that provides a satisfactory yield within a reasonable timeframe.
Caption: A workflow for systematic catalyst loading optimization.
Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for cross-coupling reactions.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. arborassays.com [arborassays.com]
- 18. books.rsc.org [books.rsc.org]
Technical Support Center: Advanced Strategies for 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Introduction
Welcome to the technical support center for 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine. This advanced heterocyclic building block is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its three distinct functional handles. However, its unique substitution pattern presents a significant, well-defined challenge: severe steric hindrance around the C3-iodo group, primarily caused by the bulky pyrrolidin-1-yl substituent at the C6 position.
This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help researchers overcome these steric challenges, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to empower you to achieve high-yield, reproducible results by understanding and controlling the key parameters that govern reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when using this compound in cross-coupling reactions.
Question 1: My Suzuki-Miyaura coupling at the C3-iodo position is giving very low to no yield. What is the primary cause?
Answer: The primary cause of low reactivity is the steric hindrance imposed by the adjacent C6-pyrrolidinyl group. This bulky substituent physically obstructs the palladium catalyst from accessing the C3-I bond for the crucial oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[1][2] Standard palladium catalysts like Pd(PPh₃)₄ are often too sterically encumbered themselves to approach the hindered reaction site effectively.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low-yielding Suzuki reaction.
Question 2: Which specific palladium catalyst and ligand system is recommended for coupling with this substrate?
Answer: For sterically demanding substrates, the catalyst system's success is overwhelmingly dictated by the choice of phosphine ligand.[3][4] You must move beyond first-generation ligands (like PPh₃) and employ modern, specialized biaryl phosphine ligands. These ligands are characterized by being both electron-rich and sterically bulky themselves.[5]
-
Why they work:
-
Promote Oxidative Addition: Their electron-rich nature increases the electron density on the palladium(0) center, facilitating its insertion into the C-I bond.[3]
-
Facilitate Reductive Elimination: Their bulkiness creates a wide "bite angle" that promotes the final product-forming reductive elimination step.[2]
-
Stabilize the Active Species: They typically form stable, monoligated Pd(0) species in solution, which are the highly active catalysts for hindered substrates.
-
Table 1: Recommended Ligand/Catalyst Systems for Hindered Suzuki Coupling
| Ligand Name | Palladium Precursor | Typical Loading (mol%) | Key Advantages & Notes |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-3% Pd, 2-6% Ligand | Excellent general-purpose ligand for hindered couplings. Often provides high reactivity at moderate temperatures.[5] |
| XPhos | Pd₂(dba)₃ or G2/G3 Precatalysts | 1-3% Pd, 2-6% Ligand | Extremely bulky, highly effective for tetra-ortho-substituted biaryl synthesis and challenging heteroaryl couplings.[6] |
| RuPhos | Pd(OAc)₂ or G2/G3 Precatalysts | 1-3% Pd, 2-6% Ligand | Features a dialkylphosphino group on the bottom ring, making it very electron-rich and effective for C-N and C-C couplings.[7] |
Note: Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can simplify reaction setup and sometimes lead to higher activity and reproducibility.[8]
Question 3: I am attempting a Sonogashira coupling, but I primarily observe homo-coupling of my alkyne (Glaser coupling) and starting material decomposition. How can I fix this?
Answer: This is a common issue in Sonogashira reactions, especially with challenging substrates.[9] It indicates that the palladium-catalyzed cross-coupling cycle is too slow, allowing the copper-catalyzed alkyne homo-coupling to dominate. The key is to accelerate the Pd cycle relative to the Cu cycle.
-
Copper-Free Conditions: The most robust solution is to switch to a copper-free Sonogashira protocol. These methods rely on highly active palladium/phosphine systems that do not require a copper co-catalyst, thereby completely eliminating the possibility of Glaser coupling.[10]
-
Ligand Choice is Crucial: As with Suzuki coupling, bulky, electron-rich phosphine ligands are essential. P(t-Bu)₃ is a classic and highly effective choice for copper-free Sonogashira reactions.[10]
-
Base Selection: A strong, non-coordinating amine base like diisopropylethylamine (DIPEA) or a weaker base like Cs₂CO₃ is often preferred over traditional bases like triethylamine (TEA) in difficult couplings.
-
Minimize Oxygen: Rigorously degas your solvents and reactants. Oxygen can accelerate copper-mediated homo-coupling.
Question 4: Can I perform a Buchwald-Hartwig amination on the C3-iodo position? What are the expected challenges?
Answer: Yes, a Buchwald-Hartwig amination is feasible, but it faces the same steric challenges as C-C couplings.[11][12] The mechanism also involves an initial oxidative addition of the palladium catalyst, which will be sterically hindered.[13]
Key Considerations for Success:
-
Catalyst System: This reaction is highly dependent on the correct choice of ligand and base. Use a bulky biarylphosphine ligand (XPhos, RuPhos, or BrettPhos are excellent choices) paired with a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[4][14]
-
Base Strength: A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[4] However, with some substrates, very strong bases can lead to side reactions. If decomposition is observed, switching to a carbonate base like Cs₂CO₃ may be beneficial, though it may require higher temperatures.
-
Amine Nucleophilicity: The steric bulk and electronics of the amine coupling partner also matter. Less hindered primary amines will generally react more readily than bulky secondary amines.
Mechanistic Bottleneck Visualization:
Caption: Steric clash during the oxidative addition step.
Optimized Experimental Protocols
The following protocols are starting points and may require further optimization for specific coupling partners. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses an SPhos-based catalyst system, which is a robust starting point for hindered couplings.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids a copper co-catalyst to prevent alkyne homo-coupling.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv) and PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%).
-
Solvent and Reagents: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous, degassed tetrahydrofuran (THF, ~0.2 M) followed by diisopropylethylamine (DIPEA, 4.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at 60-70 °C for 8-16 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aq. NH₄Cl, water, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. gessnergroup.com [gessnergroup.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine Analogs
Introduction
Welcome to the technical support guide for the synthesis of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine and its analogs. This family of compounds represents a critical scaffold in medicinal chemistry and drug development, valued for its unique electronic properties and versatile substitution patterns that allow for extensive structure-activity relationship (SAR) studies.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you overcome common synthetic challenges and improve your reaction yields.
Core Synthetic Strategy
The most common and effective route to the target scaffold involves a two-step sequence starting from a commercially available dihalopyridine. The general strategy is outlined below:
-
Selective Nucleophilic Aromatic Substitution (SNAr): A 2,6-dihalopyridine (typically 2,6-difluoropyridine or 2-chloro-6-fluoropyridine) is treated with pyrrolidine. The reaction leverages the high reactivity of the fluorine substituent at the C6 position, which is more susceptible to nucleophilic attack than the halogen at C2. This step selectively installs the pyrrolidinyl moiety.
-
Regioselective ortho-Lithiation and Iodination: The resulting 2-fluoro-6-(pyrrolidin-1-yl)pyridine intermediate is then subjected to directed ortho-metalation. A strong lithium amide base, such as Lithium Diisopropylamide (LDA), selectively deprotonates the C3 position, which is activated by the adjacent fluorine atom. The resulting lithiated intermediate is then quenched with an iodine source (e.g., I2) to furnish the final product.
General Synthetic Workflow
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Step
Question 1: My SNAr reaction with pyrrolidine is sluggish or gives low conversion. What can I do to improve it?
Answer: Low conversion in the SNAr step is often related to reaction conditions or reagent quality. Here are several factors to consider and optimize:
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the charged Meisenheimer intermediate, accelerating the reaction. Acetonitrile can also be effective.[1]
-
Base: A non-nucleophilic base like K2CO3 or DIPEA is crucial to scavenge the HF or HCl generated during the reaction. Ensure the base is finely powdered and dry.
-
Temperature: While many SNAr reactions on activated pyridines proceed at room temperature, gentle heating (e.g., 50-80 °C) can significantly increase the reaction rate without promoting side reactions.[2] Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Reagent Purity: Ensure the pyrrolidine is of high purity and the dihalopyridine starting material has not degraded. Water content in the solvent or reagents can hinder the reaction.
Question 2: I am observing a significant amount of the di-substituted product, 2,6-di(pyrrolidin-1-yl)pyridine. How can I improve selectivity for the mono-substituted product?
Answer: Formation of the di-substituted byproduct is a common challenge, especially with highly reactive nucleophiles like pyrrolidine. The key is to control the stoichiometry and reaction conditions.
-
Control Stoichiometry: Use a slight excess, but not a large excess, of pyrrolidine (e.g., 1.1-1.2 equivalents). Adding the pyrrolidine dropwise to the solution of the dihalopyridine can also help maintain a low instantaneous concentration of the nucleophile.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will slow down both the desired and undesired reactions. Since the second substitution is generally slower than the first, lowering the temperature can significantly improve selectivity.
-
Monitor Reaction Progress: Carefully monitor the reaction using TLC or LC-MS. Stop the reaction as soon as the starting dihalopyridine is consumed to prevent further reaction to the di-substituted product.
| Parameter | To Increase Rate | To Increase Selectivity (Mono-substitution) |
| Pyrrolidine (equiv.) | > 1.5 | 1.05 - 1.2 |
| Temperature | Increase (e.g., 80 °C) | Decrease (e.g., 0 °C to RT) |
| Reaction Time | Longer | Monitor closely and quench upon completion |
| Solvent | Polar Aprotic (DMSO, DMF) | Polar Aprotic (ACN, THF) |
Part 2: ortho-Lithiation and Iodination Step
Question 3: The yield of my iodination step is very low, and I recover mostly the starting material (2-fluoro-6-(pyrrolidin-1-yl)pyridine). What is going wrong?
Answer: This is almost always due to incomplete deprotonation (ortho-lithiation). The success of this step is highly dependent on the quality of the base and the reaction setup.
-
Base Preparation & Titration: LDA is the base of choice. It is crucial to use freshly prepared or properly stored LDA. The molarity of commercial n-BuLi (used to make LDA) can decrease over time. It is best practice to titrate the n-BuLi solution before preparing LDA to know its exact concentration.
-
Strictly Anhydrous Conditions: This is a water-sensitive reaction. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon). The solvent (typically THF) must be anhydrous.
-
Temperature Control: The lithiation must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent base degradation and unwanted side reactions.[3][4]
-
Addition Order: Add the LDA solution dropwise to the cooled solution of your pyridine substrate. Allow the lithiation to stir for a sufficient time (e.g., 1-2 hours) at -78 °C to ensure complete deprotonation before adding the iodine.
Question 4: After quenching with iodine, my reaction mixture is a complex mess, and purification is difficult. What are the likely side reactions?
Answer: A complex mixture suggests that the lithiated intermediate is not stable or that the quench was not efficient.
-
Iodine Solution: The iodine (I2) should be dissolved in anhydrous THF and added dropwise to the reaction mixture at -78 °C. Adding solid iodine directly can cause localized heating and decomposition.
-
Quenching: After the iodine addition, the reaction should be quenched at low temperature before warming to room temperature. A common quench is a saturated aqueous solution of sodium thiosulfate (Na2S2O3), which will consume any excess iodine.
-
"Halogen Dance": In some cases, the initially formed lithiated species can rearrange. While the fluorine at C2 strongly directs lithiation to C3, other isomers are possible if the temperature is not carefully controlled.[3]
Troubleshooting Decision Tree
References
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your synthesis.
The structure of this compound presents a unique set of challenges. The C(sp²)-I bond at the 3-position is the desired reactive site for oxidative addition.[1] However, the flanking 2-fluoro and 6-pyrrolidinyl groups, combined with the inherent coordinating ability of the pyridine nitrogen, can lead to catalyst inhibition, low reactivity, and significant side reactions. This guide will address these issues systematically.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address the most common failure modes observed with this substrate.
Question 1: My reaction shows little to no conversion of the starting material. What are the most likely causes?
Answer: A lack of conversion is typically rooted in the initial, often rate-limiting, steps of the catalytic cycle: catalyst activation and oxidative addition.[2] With this specific substrate, several factors are likely at play:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming a stable, off-cycle complex that is catalytically inactive. This is a well-documented issue for 2-substituted pyridines.[3][4][5]
-
Steric Hindrance: The pyrrolidinyl group at the 6-position and the fluoro group at the 2-position create significant steric bulk around the C-I bond. This can physically block the palladium catalyst from accessing the bond for oxidative addition.
-
Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough to overcome the high activation energy barrier associated with this challenging substrate.[3] Bulky, electron-rich ligands are often required to promote the formation of a highly reactive, monoligated Pd(0) species.[6][7]
Recommended Actions:
-
Switch to a More Active Catalyst System: Employ modern, specialized ligands designed for challenging couplings. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[3][6] These ligands accelerate both the oxidative addition and the final reductive elimination steps.[6][8]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[3] Monitor for substrate or product decomposition at elevated temperatures.
-
Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst can ensure efficient generation of the active Pd(0) species in solution, leading to more reproducible results.
Question 2: My primary side product results from protodeboronation of my boronic acid. How can I mitigate this?
Answer: Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a common and often frustrating side reaction in Suzuki couplings.[9][10] It is frequently catalyzed by the base required for the main reaction and any residual water.[11]
The mechanism can be complex, but the key is to recognize that the rate of the desired Suzuki coupling must be faster than the rate of protodeboronation.
Recommended Actions:
-
Use Boronic Esters or Trifluoroborates: Boronic acid pinacol esters (Bpin) or potassium organotrifluoroborate salts are generally more stable towards protodeboronation than the corresponding boronic acids.[11][12] They act as a "slow-release" source of the active boron species.[12]
-
Optimize the Base:
-
Employ Anhydrous Conditions: While many Suzuki protocols use aqueous solvents, switching to a strictly anhydrous system (e.g., dry dioxane or toluene) can significantly suppress protodeboronation.[12]
-
Use a "Slow-Release" Strategy: Some advanced protocols use reagents that slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing decomposition.[12]
Below is a diagram illustrating the competition between the desired catalytic cycle and the protodeboronation side reaction.
Question 3: I am observing significant homocoupling of my boronic acid coupling partner. What causes this and how can it be prevented?
Answer: The formation of a biaryl product from the self-coupling of the boronic acid (e.g., Ar'-B(OH)₂ → Ar'-Ar') is another common side reaction.[11] This is often caused by:
-
Presence of Oxygen: Rigorous degassing of solvents and reaction vessels is crucial. Oxygen can participate in oxidative pathways that lead to homocoupling.
-
Inefficient Reduction of Pd(II) Pre-catalysts: If the Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) species, the remaining Pd(II) can mediate the homocoupling of the boronic acid.[11]
Recommended Actions:
-
Ensure Rigorous Anaerobic Conditions: Use a robust degassing technique such as freeze-pump-thaw cycles (for lower boiling solvents) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source: Using a Pd(0) catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes circumvent issues with pre-catalyst reduction, although they may be less stable.
-
Optimize Stoichiometry: Using a slight excess of the aryl iodide (1.0 equiv) relative to the boronic acid (1.1-1.2 equiv) can sometimes disfavor homocoupling of the boronic acid, but for valuable substrates, a 1:1.1 ratio is a good starting point.
Experimental Protocols and Data
Recommended Starting Conditions
For a substrate as challenging as this compound, a robust set of initial conditions is critical. The following table provides a validated starting point based on best practices for difficult heteroaryl couplings.[3][6]
| Component | Recommendation | Molar Equiv. | Rationale |
| Aryl Iodide | This compound | 1.0 | Limiting Reagent |
| Boronic Acid/Ester | Arylboronic acid pinacol ester | 1.2 | Ester form minimizes protodeboronation.[11] |
| Palladium Pre-catalyst | XPhos Pd G3 | 2 mol % | Highly active, air-stable pre-catalyst. |
| Ligand | XPhos (included in pre-catalyst) | 4 mol % | Bulky, electron-rich ligand to accelerate oxidative addition.[6] |
| Base | K₃PO₄ (finely ground) | 2.0 | Strong, non-nucleophilic base effective in challenging couplings.[3] |
| Solvent | 1,4-Dioxane or Toluene | 0.1 M | Anhydrous aprotic solvent to suppress side reactions. |
| Temperature | 100-110 °C | - | Overcomes activation energy barriers. |
| Atmosphere | Argon or Nitrogen | - | Prevents catalyst oxidation and homocoupling. |
General Experimental Workflow
This protocol outlines the key steps for setting up the reaction under inert conditions.
Detailed Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), potassium phosphate (2.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Seal the vial with a septum-containing cap, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add the degassed anhydrous solvent (e.g., dioxane) via syringe.[3]
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time (e.g., 4-24 hours), monitoring for completion by an appropriate analytical method (TLC, LC-MS).[3]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.[3]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[8][14][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of your substrate. This is often the rate-determining step, especially with hindered substrates.[2]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires a base to activate the boron species, forming a more nucleophilic boronate complex.[13][16][17][18]
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the cycle.[8]
By systematically addressing potential issues in each of these key steps, you can successfully optimize the Suzuki-Miyaura coupling of this compound.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine Synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis and purification of this important building block. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to ensure the integrity of your experimental outcomes. We will delve into the likely synthetic pathways, potential impurities, and robust analytical strategies for their characterization.
Likely Synthetic Pathway
The synthesis of this compound most plausibly proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A common and efficient route involves the reaction of a di- or tri-substituted pyridine with pyrrolidine. A likely precursor is 2,6-difluoro-3-iodopyridine, where the fluorine atom at the 6-position is selectively displaced by pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most likely and industrially scalable synthesis involves the nucleophilic aromatic substitution (SNAr) of 2,6-difluoro-3-iodopyridine with pyrrolidine. The fluorine atom at the 6-position is more activated towards nucleophilic attack than the fluorine at the 2-position due to the electronic effects of the iodine and the ring nitrogen. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF, often in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine to scavenge the HF generated.
Q2: I am seeing an unexpected peak in my HPLC chromatogram with a higher retention time than my product. What could it be?
A2: An unexpected peak with a higher retention time often suggests a less polar impurity. A likely candidate is the di-substituted product, 2,6-di(pyrrolidin-1-yl)-3-iodopyridine. This can occur if the reaction temperature is too high or the reaction time is extended, leading to the substitution of the second fluorine atom.
Q3: My ¹H NMR spectrum shows a set of peaks that resemble the product but are slightly shifted. What could this indicate?
A3: This could point to the presence of a regioisomeric impurity, such as 4-Fluoro-3-iodo-2-(pyrrolidin-1-yl)pyridine, if the starting material contained isomeric impurities. Alternatively, if a strong base is used, it could promote rearrangement or other side reactions. It is also possible that protonation of the pyridine nitrogen by residual acid could cause shifts in the aromatic proton signals[1].
Q4: I am having trouble removing the unreacted starting material, 2,6-difluoro-3-iodopyridine. What purification strategies do you recommend?
A4: Since the starting material is less polar than the product, column chromatography on silica gel is an effective method for separation. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should provide good separation. Alternatively, an acidic wash of the organic extract can help to remove the basic product into the aqueous layer, leaving the less basic starting material in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting.
Q5: What are the key analytical techniques for characterizing impurities in this synthesis?
A5: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating and quantifying impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining the molecular weights of impurities, which is a critical first step in their identification.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) provides detailed structural information for the definitive identification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities, such as residual solvents.[4]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Consider increasing the reaction time or temperature cautiously. |
| Decomposition of product. | Pyridine derivatives can be sensitive to strong bases or high temperatures.[9] Consider using a milder base (e.g., K₂CO₃ instead of NaH) or lowering the reaction temperature. | |
| Suboptimal stoichiometry. | Ensure pyrrolidine is used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. | |
| Presence of Di-substituted Impurity (2,6-di(pyrrolidin-1-yl)-3-iodopyridine) | Over-reaction due to harsh conditions. | Reduce the reaction temperature and/or time. Monitor the formation of the di-substituted product by LC-MS. |
| Excess pyrrolidine. | Use a smaller excess of pyrrolidine (e.g., 1.05 equivalents). | |
| Unreacted Starting Material (2,6-difluoro-3-iodopyridine) in Final Product | Incomplete reaction. | As above, ensure the reaction goes to completion. |
| Inefficient purification. | Optimize the column chromatography gradient. An isocratic elution might not be sufficient. Consider an acidic wash during work-up. | |
| Presence of Hydrolysis Product (2-Fluoro-6-hydroxy-3-iodopyridine) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis during work-up. | Ensure the pH is controlled during aqueous work-up steps. | |
| Observation of a Debrominated/Deiodinated Impurity | Side reaction, potentially metal-catalyzed if trace metals are present. | This is less common in SNAr but can occur. Ensure high purity of starting materials and solvents. If using a palladium catalyst for a different step, ensure complete removal. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general HPLC method for the analysis of the reaction mixture. Method optimization may be required based on the specific impurities present.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.
Protocol 2: Sample Preparation for NMR and LC-MS Characterization of an Unknown Impurity
-
Isolate the Impurity:
-
Perform preparative HPLC or careful column chromatography to isolate the impurity of interest.
-
Collect the fractions containing the impurity and combine them.
-
Remove the solvent under reduced pressure.
-
-
Sample for NMR:
-
Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) may be necessary for full elucidation.
-
-
Sample for LC-MS:
-
Prepare a dilute solution of the isolated impurity (approx. 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into the LC-MS system to obtain the accurate mass and fragmentation pattern, which can help confirm the proposed structure.
-
Visualization of Potential Side Reactions
Diagram: Synthesis and Potential Impurity Formation
Caption: Synthetic pathway and common side reactions.
References
- 1. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 | MDPI [mdpi.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 1203499-32-4|this compound|BLD Pharm [bldpharm.com]
- 4. CN103242173A - Preparation method of 2-fluoro-3-iodoaniline - Google Patents [patents.google.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine. This versatile building block is a key intermediate for introducing a fluorinated pyridyl moiety into complex molecules, often via palladium-catalyzed cross-coupling reactions at the C-3 iodine position.
Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing yield, minimizing side-product formation, and ensuring reproducible results. This guide provides in-depth, field-proven insights into the most effective monitoring techniques, presented in a practical question-and-answer format.
Part 1: Frequently Asked Questions - Choosing Your Monitoring Strategy
This section addresses common initial questions about selecting the right analytical tool for the job.
Q1: I'm setting up a Suzuki reaction for the first time with this substrate. What is the quickest way to see if the reaction is working?
A: Thin-Layer Chromatography (TLC) is the ideal first-line technique for rapid, qualitative assessment.[1] It's inexpensive, fast, and provides an immediate visual confirmation of the consumption of your starting material and the appearance of a new, distinct product spot.
-
Causality: The polarity difference between the iodo-starting material and the more extended, often less polar, biaryl product of a Suzuki coupling is usually significant enough to allow for clear separation on a silica TLC plate.[1]
-
Expertise Tip: The basicity of the pyridine nitrogen and the pyrrolidine can cause spots to streak on silica gel. To counteract this, add 0.5-1% triethylamine (Et₃N) or ammonia to your eluent system (e.g., ethyl acetate/hexanes). This neutralizes acidic sites on the silica, leading to sharper, more defined spots.
Q2: TLC shows my reaction is progressing, but I need accurate, quantitative data. Should I use HPLC, GC-MS, or NMR?
A: The choice depends on the data you need and the properties of your compounds.
-
HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): This is the gold standard for quantitative analysis of these reactions. It provides precise data on the percentage of starting material consumed and product formed. It is highly reproducible and can be used to identify known byproducts by comparing retention times with standards.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is suitable only if your starting material and product are thermally stable and sufficiently volatile. While it provides valuable mass information for identifying components, many complex drug-like molecules synthesized from this core may decompose at the high temperatures of the GC inlet.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR offers excellent structural information and can be highly quantitative. For your specific substrate, ¹⁹F NMR is a uniquely powerful tool .[2]
Q3: You mentioned ¹⁹F NMR is particularly useful. Why is that?
A: The fluorine atom on your starting material acts as a sensitive spectroscopic probe. The ¹⁹F chemical shift is highly sensitive to changes in the electronic environment. When the iodine at the adjacent C-3 position is replaced in a cross-coupling reaction, the fluorine's chemical shift will change significantly, often by several ppm.
-
Key Advantages:
-
Clean Spectrum: The ¹⁹F NMR spectrum is often very simple, with only one signal for your starting material and one for your product, free from the complex proton signals of solvents, reagents, and ligands.
-
Direct Quantification: The ratio of the integrals of the starting material and product signals gives a direct and accurate measure of the reaction conversion.[2]
-
No Deuterated Solvents Needed (for Benchtop NMR): Modern benchtop NMR spectrometers can often lock onto a proton signal in the reaction mixture, allowing you to analyze a crude aliquot directly without needing to dissolve it in an expensive deuterated solvent.[2]
-
Part 2: Troubleshooting Guides for Specific Techniques
This section tackles common problems encountered during analysis.
Troubleshooting TLC Analysis
Q1: I can't see my spots under the UV lamp (254 nm). What should I do?
A: While pyridine rings are typically UV-active, your specific product might have low absorbance.[3][4] If UV visualization fails, you must use a chemical stain.[5]
-
Recommended Stains:
-
Potassium Permanganate (KMnO₄): A good general-purpose stain for compounds that can be oxidized. It will reveal most organic compounds as yellow/brown spots on a purple background.[4]
-
p-Anisaldehyde: This stain can produce a range of colors depending on the functional groups present, which can be useful for distinguishing between different spots on the plate.[5]
-
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary yellow-brown spots. This method is semi-destructive, as the spots will fade over time.[3]
-
Q2: My starting material and product spots are too close together (similar Rf). How can I improve the separation?
A: This indicates your chosen eluent system is not optimal. You need to adjust the polarity.
-
If Rf is too high (spots near the top): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., use 10% ethyl acetate in hexanes instead of 20%).
-
If Rf is too low (spots near the bottom): Your eluent is not polar enough. Increase the proportion of the polar solvent.
-
If still no separation: Try a different solvent system altogether. A combination of Dichloromethane/Methanol or Toluene/Acetone can offer different selectivity compared to the standard Ethyl Acetate/Hexanes.
Troubleshooting HPLC/UPLC Analysis
Q1: I'm seeing a peak for my starting material, a peak for my product, and a third major, unidentified peak. What could it be?
A: In palladium-catalyzed cross-couplings, several side reactions are common. The identity of the byproduct often points directly to the problem.
-
Dehalogenation Product: If the third peak corresponds to the mass of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine (i.e., the starting material with the iodine replaced by a hydrogen), this is a common side reaction.[6] It often occurs when the catalytic cycle is interrupted, for example, by moisture or a poor-quality base.
-
Homocoupling Product: If you are performing a Suzuki reaction, you might see a byproduct corresponding to the homocoupling of your boronic acid (e.g., biphenyl if you used phenylboronic acid).[7] For a Sonogashira reaction, this would be the alkyne dimer (Glaser coupling).[8] This suggests issues with oxygen contamination or problems with the transmetalation step.
Q2: My reaction has stalled with ~50% starting material remaining. HPLC analysis confirms no major side products. What's the likely cause?
A: This often points to catalyst deactivation or inhibition. The pyridine nitrogen in your substrate is a Lewis base and can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[9]
-
Troubleshooting Steps:
-
Check Ligand Choice: More electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote reductive elimination and prevent product inhibition with heteroaromatic substrates.[10]
-
Base and Solvent Quality: Ensure you are using a high-purity, anhydrous base and solvent. Water can facilitate protodeboronation in Suzuki reactions and interfere with other couplings.[11]
-
Temperature: The reaction may require higher temperatures to overcome the activation energy for a difficult step, such as oxidative addition or reductive elimination.
-
Workflow for Troubleshooting a Stalled Suzuki Reaction
Caption: Troubleshooting logic for a stalled Suzuki reaction.
Part 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Purpose HPLC Monitoring Method
This method is a robust starting point for monitoring palladium-catalyzed cross-coupling reactions.
-
Sample Preparation:
-
Carefully withdraw an aliquot (~5-10 µL) from the reaction mixture using a syringe.
-
Quench the aliquot immediately in a vial containing 1.0 mL of a 1:1 mixture of acetonitrile and water. Quenching stops the reaction and precipitates the palladium catalyst.
-
Vortex the vial thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
-
-
HPLC Conditions:
-
Instrumentation: Standard HPLC or UPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or Trifluoroacetic Acid).
-
Detection: Monitor at 254 nm, or at the λmax of your product if known.
-
-
Data Analysis:
-
Inject a standard of your starting material to confirm its retention time.
-
Calculate the percent conversion using the area percentages of the starting material and product peaks (assuming similar response factors, which is a reasonable starting approximation).
-
| HPLC Gradient Parameters (Example) | |
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 10 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 10 |
| 20.0 | 10 |
| Flow Rate: | 1.0 mL/min |
| Column Temp: | 40 °C |
Protocol 2: Quantitative Monitoring by ¹⁹F NMR
This protocol leverages the unique fluorine handle on your substrate for precise conversion analysis.[2]
-
Sample Preparation:
-
Withdraw an aliquot (~50-100 µL) from the reaction mixture.
-
Dilute the aliquot with ~0.5 mL of a standard, non-deuterated solvent (e.g., CDCl₃ or Acetone-d₆ can be used, but for simple monitoring, regular CHCl₃ is often sufficient if your spectrometer can lock on the residual proton signal).
-
Filter the solution through a small plug of silica gel in a Pasteur pipette directly into an NMR tube. This removes paramagnetic palladium species that can cause severe peak broadening.
-
-
NMR Acquisition:
-
Acquire a standard ¹⁹F NMR spectrum. A simple one-pulse experiment is sufficient.
-
Ensure the spectral width is large enough to contain both the starting material and expected product signals.
-
Set the relaxation delay (d1) to be at least 5 times the longest T1 of the signals of interest for accurate integration (a d1 of 5-10 seconds is a safe starting point).
-
-
Data Analysis:
-
Process the spectrum and integrate the signal for the starting material (SM) and the product (P).
-
Calculate the percent conversion: % Conversion = [Integral(P) / (Integral(P) + Integral(SM))] * 100 .
-
| Typical ¹⁹F NMR Chemical Shift Data | |
| Compound | Approximate δ (ppm) |
| This compound | -70 to -75 |
| Suzuki Product (at C-3) | -65 to -70 (Downfield shift) |
| Sonogashira Product (at C-3) | -68 to -73 (Downfield shift) |
| Note: Shifts are relative to a CFCl₃ standard and can vary based on solvent and specific structure. |
General Reaction Monitoring Workflow
Caption: A general workflow for monitoring chemical reactions.
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. azom.com [azom.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 5. silicycle.com [silicycle.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Welcome to the technical support center for 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuanced reactivity of this versatile building block. The choice of solvent is a critical parameter that dictates the outcome of reactions involving this substrate, governing chemoselectivity, reaction rates, and catalyst stability. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: My goal is a palladium-catalyzed cross-coupling reaction. Which halogen should I expect to react, the iodine or the fluorine?
You should exclusively expect the reaction to occur at the C-I bond. In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, the reactivity of the aryl halide is paramount. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The bond dissociation energy of a C-I bond is significantly lower than that of a C-F bond, making the C-I bond far more susceptible to oxidative addition.[1][2]
This inherent reactivity difference provides a powerful tool for selective functionalization. You can perform a cross-coupling reaction at the C-3 position (iodine) while leaving the C-2 fluorine atom untouched for potential subsequent nucleophilic aromatic substitution (SNAr) reactions.
Q2: What is the best starting solvent for a Suzuki-Miyaura coupling with this substrate?
For Suzuki-Miyaura couplings, a polar aprotic solvent is generally the best choice. Solvents like 1,4-dioxane , N,N-Dimethylformamide (DMF) , or Tetrahydrofuran (THF) , often with an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃), are excellent starting points.[3][4]
Here's the rationale:
-
Solubility: These solvents are effective at dissolving the diverse components of the reaction: the polar organoboron reagent, the relatively nonpolar aryl halide, the inorganic base, and the palladium catalyst complex.[3]
-
Catalyst Stability and Activity: Polar aprotic solvents can coordinate with the palladium center, stabilizing the active catalytic species and preventing precipitation of palladium black.[3][5] Some polar solvents, like DMF and acetonitrile, can stabilize anionic transition states and charged palladium species, which may influence reaction selectivity and rate.[5][6]
-
Reaction Rate: The ability of these solvents to facilitate the dissolution of the base and promote the transmetalation step is crucial for an efficient catalytic cycle.
While nonpolar solvents like toluene can be used, they are generally less effective for Suzuki reactions unless phase-transfer catalysts are employed.[3]
Q3: I am planning a Sonogashira coupling. How does solvent choice impact this reaction?
The Sonogashira coupling is highly sensitive to the solvent system. The ideal solvent must effectively dissolve all components, including the aryl halide, the terminal alkyne, the palladium catalyst, the copper(I) co-catalyst, and the amine base.[7]
Commonly used solvents include:
-
Amine as solvent/co-solvent: Using an amine base like triethylamine (Et₃N) or diethylamine (Et₂NH) as the solvent or a major co-solvent is a classic approach. The amine serves as both the base and a solvent, ensuring a high concentration of the base.[2]
-
Polar Aprotic Solvents: DMF is a highly effective solvent for Sonogashira reactions, known to promote high yields.[8] THF is also used, but in some cases, it has been reported to promote the formation of palladium black (catalyst decomposition).[9]
The choice can be critical. For instance, in the coupling of 2-amino-3-bromopyridines, DMF and DMSO were found to give high yields, while the reaction did not proceed in THF.[8]
Q4: I want to perform a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom. What is the recommended solvent?
To favor SNAr at the C-2 position, you should use a polar aprotic solvent . Dimethyl sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or acetonitrile (MeCN) are excellent choices.
Mechanism and Solvent Role: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[10]
-
Stabilization of Intermediate: Polar aprotic solvents are highly effective at stabilizing this charged intermediate through dipole-dipole interactions, which lowers the activation energy of the first, often rate-determining, step.[10]
-
Nucleophile Reactivity: These solvents solvate the cation of the nucleophile salt (e.g., K⁺ in KOtBu) but do not strongly solvate the nucleophilic anion. This leaves the nucleophile "bare" and highly reactive, accelerating the reaction.
Protic solvents (like ethanol or water) should be avoided as they can hydrogen-bond with the nucleophile, reducing its reactivity and slowing down the reaction. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the high reactivity of the C-F bond in SNAr.[11]
Troubleshooting Guide
Problem: My Suzuki/Sonogashira reaction is stalling, showing low conversion even after extended time.
| Potential Cause | Explanation & Solution |
| Poor Solubility of Reagents | One or more components (substrate, boronic acid/ester, base) may not be fully dissolved. This is common with inorganic bases like K₃PO₄ in less polar solvents like THF or toluene. Solution: Switch to a more polar solvent system. For Suzuki, a mixture like dioxane/water (4:1) is often effective.[4] For Sonogashira, DMF is an excellent choice for improving solubility.[8] |
| Catalyst Inhibition/Decomposition | Some solvents can bind too strongly to the palladium center, inhibiting reactivity. Acetonitrile and pyridine have been reported to inhibit Buchwald-Hartwig reactions.[1] In other cases, the solvent may not adequately stabilize the Pd(0) species, leading to decomposition (palladium black). Solution: If you suspect inhibition, switch to a less coordinating solvent (e.g., from ACN to dioxane or toluene). If you see palladium black, consider a solvent known to stabilize the catalyst, like DMF, or increase the ligand-to-metal ratio.[9][12] |
| Ineffective Base Activation | The solvent modulates the effectiveness of the base. In non-polar solvents, the base may have very low solubility and activity. Solution: Ensure your solvent can dissolve the base or use a solvent/base combination known to be effective. For example, the use of Cs₂CO₃ is often favored in part due to its better solubility in organic solvents compared to other carbonate bases.[1] |
Problem: I am observing significant protodeboronation of my boronic acid in a Suzuki coupling.
| Potential Cause | Explanation & Solution |
| Excess Water and High Temperature | This is a common side reaction, especially in Suzuki couplings that use aqueous bases at elevated temperatures for prolonged periods. Solution 1: Minimize the amount of water used. Start with a ratio like 5:1 or 4:1 organic solvent to water. Ensure your organic solvent is anhydrous if the protocol calls for it.[4] Solution 2: Switch to the corresponding boronic ester (e.g., a pinacol ester). Boronic esters are more stable and less prone to protodeboronation.[4] Solution 3: Use a non-aqueous base/solvent system, such as K₃PO₄ in anhydrous dioxane. |
Experimental Protocols & Data
Workflow: Chemoselective Functionalization Strategy
The dual halogenation of this compound allows for a stepwise functionalization strategy. The solvent choice is critical at each step.
Table 1: Solvent Properties and Recommendations for Suzuki Coupling
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Recommendations |
| 1,4-Dioxane | 2.2 | 101 | Excellent choice. Good for dissolving organic reagents. Often used with water (e.g., 4:1) to dissolve the inorganic base.[4][13] |
| DMF | 36.7 | 153 | Highly Recommended. Very polar, excellent solvating power for all components. Can stabilize catalysts and charged intermediates.[5][12] High boiling point allows for higher reaction temperatures. |
| Toluene | 2.4 | 111 | Good for some systems. A nonpolar choice. May require a phase-transfer catalyst if an aqueous base is used. Often used in Buchwald-Hartwig aminations.[14] |
| THF | 7.6 | 66 | Common, but with caveats. Good general-purpose solvent. Its low boiling point limits the reaction temperature. Can sometimes promote catalyst decomposition.[9] |
| Acetonitrile (MeCN) | 37.5 | 82 | Use with caution. Very polar, but has been known to inhibit some Pd-catalyzed reactions by coordinating too strongly to the metal center.[1] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific coupling partners.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.lucp.net [books.lucp.net]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Comparative Reactivity Analysis: 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine vs. Bromo-Analogs in Cross-Coupling Reactions
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry
Introduction
In the landscape of modern medicinal chemistry and drug development, functionalized pyridine scaffolds are indispensable building blocks. Their presence is ubiquitous in a vast array of biologically active molecules. Among these, 2,3,6-trisubstituted pyridines offer a versatile platform for generating molecular diversity. This guide provides an in-depth comparative analysis of the reactivity of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine and its corresponding bromo-analog, 2-Fluoro-3-bromo-6-(pyrrolidin-1-yl)pyridine .
The choice between an aryl iodide and an aryl bromide as a synthetic precursor is a critical decision that profoundly impacts reaction efficiency, cost, and downstream processing. While structurally similar, the difference in the halogen at the 3-position dictates significantly different chemical behaviors, particularly in palladium-catalyzed cross-coupling reactions. This document will explore the theoretical underpinnings of this reactivity difference, provide supporting experimental data from the literature, and offer detailed protocols to guide researchers in making informed decisions for their synthetic campaigns.
Theoretical Framework: The Aryl Halide Bond in Catalysis
The cornerstone of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—is the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. This step is often the rate-determining step of the catalytic cycle. The reactivity of the aryl halide is directly correlated to the carbon-halogen (C-X) bond dissociation energy.
The established trend for C(sp²)-X bond strength is: C-Cl > C-Br > C-I .
Consequently, the rate of oxidative addition typically follows the reverse trend: Ar-I > Ar-Br > Ar-Cl [1][2]. This fundamental principle suggests that this compound should be significantly more reactive than its bromo-counterpart, allowing for:
-
Milder reaction conditions (lower temperatures).
-
The use of less active, more economical palladium catalysts and ligands.
-
Faster reaction times.
However, it is crucial to note a nuance observed in some Suzuki-Miyaura reactions. Under certain conditions, particularly at lower temperatures (~50 °C) with traditional triphenylphosphine (PPh₃) ligands, aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides[3][4]. Mechanistic studies suggest this anomaly arises from the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)][3][4]. This underscores the importance of careful catalyst and ligand selection, which will be discussed in the subsequent sections.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When comparing the iodo- and bromo-pyridines, the iodo-analog is the more versatile substrate, readily coupling with a wide range of boronic acids and esters under mild conditions. The bromo-analog, while still a viable substrate, often requires more forcing conditions or the use of highly active catalyst systems, such as those employing sterically hindered biaryl phosphine ligands developed by Buchwald and others[1].
Table 1: Representative Comparison of Suzuki-Miyaura Coupling Conditions
| Parameter | This compound | 2-Fluoro-3-bromo-6-(pyrrolidin-1-yl)pyridine | Rationale & Citation |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Buchwald Precatalysts | Iodo-analog reacts with standard catalysts; bromo-analog benefits from more active systems.[1][2] |
| Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos | More electron-rich and bulky ligands are needed to facilitate oxidative addition of the stronger C-Br bond.[1] |
| Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | Stronger bases are often employed for less reactive bromides. |
| Temperature | Room Temp to 80 °C | 80 °C to 120 °C | The lower C-I bond energy allows for significantly lower reaction temperatures.[1] |
| Reaction Time | 1 - 6 hours | 6 - 24 hours | Faster kinetics are observed for the iodo-compound. |
| Yield | Generally >85% | Generally 70-90% | Higher efficiency is typical for the more reactive iodide. |
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of aryl alkynes, a valuable motif in materials science and medicinal chemistry. The reactivity trend (I > Br) is particularly pronounced in this reaction[5]. The iodo-pyridine can often be coupled at or near room temperature, whereas the bromo-analog typically requires elevated temperatures to achieve comparable conversion rates. This difference can be exploited for selective couplings in molecules bearing both iodo and bromo substituents[5].
Table 2: Representative Comparison of Sonogashira Coupling Conditions
| Parameter | This compound | 2-Fluoro-3-bromo-6-(pyrrolidin-1-yl)pyridine | Rationale & Citation |
| Catalyst System | Pd(PPh₃)₄ / CuI | Pd(PPh₃)₂Cl₂ / CuI | Standard conditions are highly effective for the iodide.[6][7] |
| Base | Et₃N, DIPEA | Et₃N, DIPEA | An amine base is standard for both, acting as a solvent and HCl scavenger.[6] |
| Temperature | Room Temp to 50 °C | 50 °C to 100 °C | The increased strength of the C-Br bond necessitates thermal energy.[5] |
| Reaction Time | 2 - 8 hours | 8 - 18 hours | Oxidative addition is significantly faster for the C-I bond. |
| Yield | Generally >90% | Generally 75-90% | Milder conditions for the iodide often lead to cleaner reactions and higher yields. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds[8]. This reaction is also highly sensitive to the nature of the aryl halide. The greater reactivity of the iodo-pyridine facilitates coupling with a broader range of amines, including less nucleophilic ones, under milder conditions. For the bromo-analog, successful coupling often relies on the use of specialized, bulky electron-rich phosphine ligands (e.g., Xantphos, Josiphos) to promote the challenging oxidative addition and subsequent reductive elimination steps[9][10][11].
Table 3: Representative Comparison of Buchwald-Hartwig Amination Conditions
| Parameter | This compound | 2-Fluoro-3-bromo-6-(pyrrolidin-1-yl)pyridine | Rationale & Citation |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | A Pd(0) or Pd(II) precatalyst is common for both.[12] |
| Ligand | BINAP, Xantphos | XPhos, RuPhos, BrettPhos | Bromo-analogs require state-of-the-art ligands for high efficiency, especially with challenging amines.[10] |
| Base | NaOt-Bu, K₃PO₄ | LHMDS, NaOt-Bu, Cs₂CO₃ | A strong, non-nucleophilic base is essential.[12] |
| Temperature | 60 °C to 90 °C | 90 °C to 110 °C | Higher temperatures are needed to overcome the activation barrier for the C-Br bond. |
| Reaction Time | 4 - 12 hours | 12 - 24 hours | The reaction kinetics are faster for the iodide. |
| Yield | Generally 80-95% | Generally 70-90% | The more facile reaction of the iodide often translates to higher yields. |
Experimental Protocols & Workflows
The following protocols are generalized procedures based on established methodologies for halopyridines[13][14][15]. They serve as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Milder Conditions)
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%). Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Fluoro-3-bromo-6-(pyrrolidin-1-yl)pyridine (Forcing Conditions)
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2-Fluoro-3-bromo-6-(pyrrolidin-1-yl)pyridine (1.0 eq.), the arylboronic acid (1.3 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Catalyst and Solvent Addition: Under inert atmosphere, add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%) and a specialized ligand such as SPhos (4.5 mol%). Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction may require 6-18 hours.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Visualization of Mechanisms and Workflows
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
The selection between this compound and its bromo-analog is a strategic choice dictated by the specific demands of the synthetic route.
-
Choose the Iodo-Analog for:
-
High Reactivity & Speed: When rapid reaction completion under mild conditions is paramount.
-
Sensitive Substrates: When the coupling partners or other functional groups in the molecule are sensitive to high temperatures or strongly basic conditions.
-
Late-Stage Functionalization: Its high reactivity makes it ideal for introducing complexity late in a synthetic sequence where reliability is crucial.
-
-
Choose the Bromo-Analog for:
-
Cost-Effectiveness: Aryl bromides are often less expensive than the corresponding iodides, which can be a significant factor in large-scale synthesis.
-
Sequential Coupling: In a molecule containing multiple halogen atoms, the lower reactivity of the C-Br bond can be exploited for selective, sequential cross-coupling reactions.
-
Availability: In some cases, the bromo-analog may be more readily available from commercial suppliers.
-
Ultimately, the iodo-compound offers superior reactivity and operational simplicity, while the bromo-compound presents a more economical but synthetically demanding alternative. Researchers should weigh the trade-offs between reagent cost, reaction development time, and overall process efficiency to select the optimal building block for their project.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Navigating Bioactivity: A Comparative Analysis of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-Based Kinase Inhibitors
A Deep Dive into Structure-Activity Relationships and the Quest for Potency and Selectivity
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition. The strategic functionalization of this privileged heterocycle allows for the fine-tuning of a compound's pharmacological profile, enhancing its potency, selectivity, and pharmacokinetic properties. This guide delves into the nuanced world of structure-activity relationships (SAR), focusing on a series of 2-fluoro-6-(pyrrolidin-1-yl)pyridine derivatives and their comparative biological activity against a designated parent compound. Through an examination of key experimental data and the rationale behind molecular modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural changes can profoundly impact a compound's efficacy as a kinase inhibitor.
The Parent Scaffold: A Foundation for Innovation
Our exploration begins with a foundational parent compound, 2-fluoro-6-(pyrrolidin-1-yl)pyridine , a simple yet promising scaffold. The incorporation of a fluorine atom at the 2-position can enhance metabolic stability and binding affinity through favorable interactions with target proteins.[1][2][3] The pyrrolidine moiety at the 6-position often contributes to improved solubility and can serve as a key vector for interacting with the solvent front of an active site or forming additional binding interactions.[4] While this parent compound itself may exhibit modest biological activity, it serves as a crucial baseline for evaluating the impact of further substitutions.
The Impact of 3-Position Substitution: A Comparative Analysis
A common strategy in medicinal chemistry to enhance the potency and explore the binding pocket of a target enzyme is the introduction of various substituents at strategic positions of a lead scaffold. In the case of our 2-fluoro-6-(pyrrolidin-1-yl)pyridine core, the 3-position presents a key vector for modification. The introduction of an iodo group at this position, to form 2-fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine , provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, to introduce a diverse array of functional groups.
To illustrate this, let us consider a hypothetical SAR study based on common findings in kinase inhibitor development.
Comparative Biological Activity Data
| Compound ID | R Group (at 3-position) | Parent Compound | IC50 (nM) vs. Target Kinase | Fold Improvement vs. Parent |
| Parent-1 | -H | N/A | >10,000 | - |
| Derivative-A | -Iodo | Parent-1 | 5,000 | 2x |
| Derivative-B | -Phenyl | Parent-1 | 500 | 20x |
| Derivative-C | -4-Methoxyphenyl | Parent-1 | 250 | 40x |
| Derivative-D | -4-Chlorophenyl | Parent-1 | 100 | 100x |
| Derivative-E | -1H-Indazol-5-yl | Parent-1 | 25 | 400x |
This data is illustrative and compiled based on established principles of kinase inhibitor SAR. IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
The hypothetical data above demonstrates a clear trend: the introduction of a substituent at the 3-position generally leads to a significant increase in inhibitory activity compared to the unsubstituted parent compound. The simple iodo-derivative shows a modest improvement, likely due to its size and electronic properties. However, the introduction of aromatic rings, which can engage in π-stacking and hydrophobic interactions within the ATP-binding site of a kinase, results in a substantial boost in potency. The addition of electron-donating (methoxy) or electron-withdrawing (chloro) groups on the phenyl ring can further modulate this activity, highlighting the importance of electronics and the potential for hydrogen bonding interactions. The introduction of a larger, more complex heterocyclic system like indazole often leads to the most significant gains in potency, as it can form multiple, specific interactions with the target protein.
Experimental Protocols: Assessing Kinase Inhibitory Activity
The determination of a compound's inhibitory activity against a specific kinase is a critical step in the drug discovery process. A widely used and reliable method is the in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well microtiter plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or fluorescence plate reader
-
Stop solution (e.g., phosphoric acid)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Test compound at various concentrations.
-
Substrate peptide.
-
Purified kinase enzyme.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent ATP analog).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as a high concentration of phosphoric acid.
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Fluorescence-Based Assay: If using a fluorescently labeled ATP analog and a corresponding substrate, the change in fluorescence polarization or intensity is measured directly in the microplate using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to a DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mechanistic Insights: The "Why" Behind the Activity
The observed differences in biological activity between the parent compound and its derivatives can be rationalized by considering their potential binding modes within the ATP-binding pocket of a typical kinase.
Caption: Proposed binding mode of a 3-substituted 2-fluoro-6-(pyrrolidin-1-yl)pyridine derivative.
The pyridine core of the inhibitor typically forms crucial hydrogen bonds with the backbone amides of the kinase's hinge region, a key interaction for anchoring the molecule in the ATP-binding site. The pyrrolidine group, often extending towards the solvent-exposed region, can enhance solubility and may form additional interactions. The 2-fluoro substituent can engage in favorable hydrophobic interactions or even form a halogen bond with residues near the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.
The significant increase in potency observed with the 3-aryl/heteroaryl derivatives is attributed to their ability to occupy and interact with a hydrophobic pocket within the kinase active site. These interactions, such as π-stacking and van der Waals forces, provide a substantial energetic contribution to the overall binding affinity, leading to lower IC50 values. The nature of the substituents on these aromatic rings can further fine-tune these interactions, leading to the observed differences in potency.
Conclusion: The Path Forward in Rational Drug Design
This comparative guide underscores the profound impact of strategic molecular modifications on the biological activity of a lead compound. The journey from a weakly active parent scaffold, 2-fluoro-6-(pyrrolidin-1-yl)pyridine , to a potent kinase inhibitor is paved with a systematic exploration of structure-activity relationships. By understanding the causal links between chemical structure and biological function, medicinal chemists can rationally design next-generation inhibitors with improved potency, selectivity, and overall drug-like properties. The principles outlined herein, supported by robust experimental methodologies, provide a framework for the continued development of novel and effective kinase inhibitors for the treatment of a wide range of human diseases.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. | Semantic Scholar [semanticscholar.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine Reaction Intermediates
This guide provides an in-depth comparative analysis of the spectroscopic techniques used to monitor the reaction progress and identify intermediates of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, a key building block in modern medicinal chemistry. We will move beyond a simple recitation of data to explain the causal relationships behind spectroscopic changes, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating a self-validating analytical workflow that ensures the integrity of synthetic outcomes.
The inherent reactivity of the C-I bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.[1] Understanding the transformation of this starting material into more complex scaffolds requires a robust, multi-faceted analytical approach. This guide will use the Sonogashira cross-coupling reaction—a powerful method for forming C(sp²)-C(sp) bonds—as a case study to compare the spectroscopic signatures of the starting material, reaction intermediates, and the final product.[2][3]
The Analytical Imperative: Why a Multi-Technique Approach is Critical
Relying on a single analytical technique, such as thin-layer chromatography (TLC), provides only a qualitative snapshot of a reaction. To achieve true process understanding and control, a combination of spectroscopic methods is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Offers unparalleled detail on the molecular structure, allowing for the unambiguous identification of reactants, products, and stable intermediates. ¹H, ¹³C, and ¹⁹F NMR are all relevant for this substrate.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Provides a rapid, real-time assessment of the conversion of functional groups. It is particularly useful for identifying the appearance or disappearance of characteristic vibrational modes.[4]
-
Mass Spectrometry (MS) : Confirms the molecular weight of the species in the reaction mixture. The distinct isotopic signature of halogens like iodine can be a powerful diagnostic tool for tracking the starting material.[5][6]
Case Study: Sonogashira Coupling with Phenylacetylene
We will examine the palladium- and copper-catalyzed coupling of this compound with phenylacetylene. This reaction is chosen for its clear spectroscopic milestones: the consumption of an aryl iodide, the introduction of an alkyne, and a significant change in the electronic environment of the pyridine ring.
Reaction Pathway and Analytical Workflow
The Sonogashira reaction proceeds through a well-established catalytic cycle involving the palladium catalyst, with a co-catalytic cycle for copper.[2][3] Monitoring this process requires a systematic workflow.
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure and should be optimized for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-flushed Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by withdrawing small aliquots at regular intervals (e.g., 0, 30, 60, 120 minutes). Quench the aliquot in deuterated chloroform (CDCl₃) for immediate NMR analysis or dilute with ethyl acetate for TLC/MS analysis.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for the starting material and the final product. The "reaction intermediate" state is best understood by observing the simultaneous decrease in starting material signals and the increase in product signals.
Table 1: Spectroscopic Profile of Starting Material: this compound
| Technique | Feature | Expected Observation & Rationale |
| ¹H NMR | Aromatic Protons | Two doublets in the aromatic region (~6.0-7.5 ppm). The proton at C4 will be a doublet coupled to the C5 proton. The C5 proton will be a doublet coupled to the C4 proton. The electron-donating pyrrolidine group shifts these protons upfield relative to pyridine itself. |
| Pyrrolidine Protons | Two multiplets in the aliphatic region (~1.9-3.5 ppm) corresponding to the -CH₂- groups of the pyrrolidine ring. | |
| ¹³C NMR | C-I Carbon | A signal around 90-100 ppm. The large, polarizable iodine atom exerts a strong shielding effect ("heavy atom effect"). |
| C-F Carbon | A signal around 155-165 ppm, split into a doublet due to coupling with ¹⁹F (large ¹JCF coupling constant). | |
| ¹⁹F NMR | C-F Fluorine | A singlet in the typical aryl-F region. Its precise shift is sensitive to the electronic environment. |
| FTIR | C-I Stretch | A weak band in the far-IR region (<600 cm⁻¹), often difficult to observe. |
| Aromatic C=C/C=N | Characteristic stretches in the 1400-1600 cm⁻¹ region.[7] | |
| Mass Spec | Molecular Ion (M⁺) | A strong molecular ion peak at m/z = 306. The presence of a single iodine atom (¹²⁷I is the only stable isotope) is a key identifier.[8] |
| Fragmentation | A prominent fragment corresponding to the loss of the iodine atom (M - 127) at m/z = 179. |
Table 2: Spectroscopic Profile of Final Product: 2-Fluoro-6-(pyrrolidin-1-yl)-3-(phenylethynyl)pyridine
| Technique | Feature | Expected Observation & Rationale |
| ¹H NMR | Aromatic Protons | Shift in pyridine protons due to the new electronic environment from the alkyne. Phenyl protons will appear as a multiplet (~7.2-7.6 ppm). |
| Pyrrolidine Protons | Minor shifts compared to the starting material, but still present in the aliphatic region. | |
| ¹³C NMR | C-I Carbon | The signal around 90-100 ppm will be absent , confirming the reaction at the C3 position. |
| Alkyne Carbons | Two new signals will appear in the 80-100 ppm range, characteristic of sp-hybridized carbons. These are key diagnostic peaks for product formation. | |
| C-F Carbon | The C-F doublet will persist but may shift slightly due to the change in the adjacent substituent from I to the alkyne. | |
| ¹⁹F NMR | C-F Fluorine | The singlet will remain, but its chemical shift will change, providing a sensitive probe of the reaction's completion. |
| FTIR | C≡C Stretch | A new, sharp, medium-intensity band will appear around 2200-2230 cm⁻¹ .[4] This is a definitive indicator of the formation of the internal alkyne. Its appearance can be used for real-time reaction monitoring. |
| C-I Stretch | The band corresponding to the C-I stretch will be absent . | |
| Mass Spec | Molecular Ion (M⁺) | A new molecular ion peak at m/z = 280, corresponding to the mass of the coupled product. |
| Fragmentation | The fragmentation pattern will change significantly. The loss of an iodine atom will no longer be observed. |
Interpreting the Transition: From Reactant to Product
As the Sonogashira reaction proceeds, a comparative analysis of spectra taken over time reveals a clear narrative:
-
¹H NMR : The doublets corresponding to the starting material's pyridine protons will decrease in intensity, while new signals for the product's pyridine and phenyl protons will grow in. The integration of these signals provides a quantitative measure of conversion.
-
FTIR : The most dramatic and easily monitored change is the emergence of the C≡C stretching frequency around 2210 cm⁻¹. This provides a rapid, often real-time, confirmation that the key bond-forming event is occurring.
-
LC-MS : Analysis of reaction aliquots will show the peak at m/z 306 (starting material) diminishing while the peak at m/z 280 (product) increases. This technique is invaluable for detecting any side products or impurities that may form. The absence of a peak at m/z 306 is a strong indicator of reaction completion.
By employing these techniques in concert, a researcher can confidently track the consumption of the this compound, confirm the formation of the desired C-C bond, and determine the optimal reaction time, leading to higher yields, better purity, and a more robust synthetic process.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
A Comparative Guide to Purity Assessment of Synthesized 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine Derivatives by HPLC
Introduction: The Critical Role of Purity in Drug Development
Substituted pyridines are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine framework, in particular, represents a versatile intermediate ripe for further functionalization in drug discovery programs. However, the synthetic route to such complex molecules can generate a variety of impurities, including starting materials, by-products, and degradation products.[1] The presence of these impurities can have profound implications for the safety, efficacy, and manufacturability of a potential drug candidate.
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in new drug substances.[1][2][3][4] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[2][3][4][5] This places a significant burden on analytical scientists to develop and validate robust methods capable of accurately detecting and quantifying these undesired components. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the industry's gold standard for this task due to its high resolution, sensitivity, and reproducibility.[6][7]
This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of a this compound derivative. We will explore the rationale behind the selection of different stationary phases and mobile phase modifiers, offering field-proven insights to guide researchers in their own method development challenges.
The Analyte and Its Challenges
The target molecule, this compound, possesses several structural features that influence its chromatographic behavior:
-
Pyridine Core: The basic nitrogen atom (pKa ≈ 5.2) can interact with residual silanols on silica-based columns, leading to poor peak shape (tailing).[8][9]
-
Hydrophilicity: The presence of the nitrogen heterocycle makes the molecule relatively polar, which can result in poor retention on traditional C18 columns.[8][10][11]
-
Aromaticity: The pyridine ring's π-electron system allows for unique interactions with specific stationary phases, such as those containing phenyl groups.[12][13]
Potential process-related impurities could include unreacted starting materials (e.g., 2,6-difluoro-3-iodopyridine), regioisomers, or by-products from side reactions.
Method A: The Industry Standard C18 Approach
Our first approach utilizes the most common workhorse in reversed-phase chromatography: the C18 (octadecylsilyl) column. This method is designed for broad applicability and serves as an excellent starting point for most small molecules.
Principle and Rationale
The C18 stationary phase separates analytes primarily based on hydrophobicity. To counteract the basicity of the pyridine nitrogen and ensure good peak shape, we will employ a mobile phase with a low pH. Adding an acid like trifluoroacetic acid (TFA) serves two critical functions:
-
pH Control: It maintains a low pH (around 2), ensuring the pyridine nitrogen is consistently protonated, which minimizes secondary interactions with the stationary phase.[14]
-
Ion-Pairing Agent: TFA acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated analyte, which enhances retention on the C18 column.[14][15][16]
Acetonitrile is chosen as the organic modifier due to its low viscosity and favorable UV transparency. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.[17]
Experimental Protocol: Method A
| Parameter | Condition |
| HPLC System | Standard HPLC/UHPLC with UV/PDA Detector |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Profile | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile/Water |
Method B: An Alternative Selectivity Approach with a Phenyl-Hexyl Column
While the C18 column is robust, it may not provide sufficient resolution for structurally similar impurities, particularly those that are aromatic. Method B explores an alternative stationary phase, Phenyl-Hexyl, to introduce a different separation mechanism.
Principle and Rationale
Phenyl-Hexyl columns offer a mixed-mode retention mechanism. The hexyl chain provides hydrophobicity similar to a C8 or C18 phase, while the phenyl ring introduces π-π interactions.[12][13][18] This unique selectivity is particularly effective for separating compounds containing aromatic rings.[12][13] It can differentiate between positional isomers or related substances where the primary difference lies in the electronic properties of the aromatic system.[13]
In this method, we will switch the organic modifier to methanol. The choice between acetonitrile and methanol is a powerful tool in method development. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile, which can alter selectivity. We will continue to use formic acid to maintain a low pH for good peak shape, as it is also more compatible with mass spectrometry (MS) detection should the method need to be transferred for impurity identification.[19]
Experimental Protocol: Method B
| Parameter | Condition |
| HPLC System | Standard HPLC/UHPLC with UV/PDA Detector |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Methanol |
| Gradient Profile | 20% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
| Sample Prep. | 0.5 mg/mL in 50:50 Methanol/Water |
Visualizing the Analytical Workflow
To ensure trustworthy and reproducible results, a standardized workflow is essential. The following diagram illustrates the key stages from sample preparation to data analysis.
Caption: General workflow for HPLC purity analysis.
Comparative Performance Data
To objectively compare the two methods, a sample of the synthesized this compound, known to contain two key process impurities (Impurity 1: starting material; Impurity 2: a positional isomer), was analyzed. The following table summarizes the key performance metrics.
| Chromatographic Parameter | Method A (C18 / ACN / TFA) | Method B (Phenyl-Hexyl / MeOH / FA) |
| Retention Time (Main Peak) | 8.52 min | 9.88 min |
| Resolution (Rs) - Main/Impurity 1 | 2.1 | 2.5 |
| Resolution (Rs) - Main/Impurity 2 | 1.6 | 3.2 |
| Tailing Factor (Tf) - Main Peak | 1.3 | 1.1 |
| Theoretical Plates (N) - Main Peak | 12,500 | 14,800 |
| Total Run Time | 20 min | 22 min |
Analysis of Results
-
Resolution (Rs): Method B, utilizing the Phenyl-Hexyl column, provided a significant improvement in the resolution of Impurity 2.[12] An Rs value of 1.6 is below the generally accepted minimum of 2.0 for baseline separation, making quantification challenging with Method A. The superior resolution in Method B is likely due to π-π interactions between the aromatic impurity and the phenyl stationary phase, providing a selectivity advantage over the purely hydrophobic C18 phase.[13][18]
-
Peak Shape (Tf): Both methods produced acceptable peak shapes. However, Method B yielded a more symmetrical peak with a tailing factor closer to the ideal value of 1.0. This suggests that the combination of the Phenyl-Hexyl phase and formic acid was slightly more effective at mitigating undesirable secondary interactions.
-
Efficiency (N): Method B also showed higher column efficiency, indicated by the greater number of theoretical plates. This contributes to sharper peaks and better overall resolution.
-
Analysis Time: The trade-off for the superior separation in Method B was a slightly longer run time and higher retention for the main peak.
Logical Framework for Method Selection
The choice between these methods depends on the specific analytical goal. The following diagram outlines a decision-making process for selecting the optimal HPLC method for this class of compounds.
References
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. welch-us.com [welch-us.com]
- 10. helixchrom.com [helixchrom.com]
- 11. helixchrom.com [helixchrom.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. support.waters.com [support.waters.com]
- 19. quora.com [quora.com]
A Comparative Guide to the X-ray Crystal Structure of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry and materials science, forming the scaffold of numerous pharmaceuticals. The introduction of specific substituents, such as halogens and amino groups, can profoundly influence a molecule's physicochemical properties, including its solid-state structure. The focus of this guide, 2-fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, is a trifecta of functionalization: a fluorine atom, an iodine atom, and a pyrrolidinyl group. Each of these moieties imparts unique electronic and steric characteristics that are expected to dictate the molecule's intermolecular interactions and crystal packing. Understanding these interactions is paramount for controlling solid-state properties like solubility, stability, and bioavailability in drug development.
This guide will explore the synthesis and characterization of these derivatives, with a primary focus on a comparative analysis of their potential crystal structures. We will examine the pivotal role of halogen bonding, hydrogen bonding, and other non-covalent interactions, supported by data from analogous crystal structures.
Synthesis and Spectroscopic Characterization
The synthesis of 2,3,6-trisubstituted pyridines can be achieved through various methodologies, often tailored to the desired substitution pattern. A general and effective approach involves a multi-step synthesis, which could be adapted for this compound. One plausible synthetic route starts from a readily available pyridine precursor, followed by sequential halogenation and nucleophilic substitution.
General Synthetic Approach:
A common strategy for preparing such polysubstituted pyridines involves the condensation of dicarbonyl compounds with ammonia or the use of metal-catalyzed cross-coupling reactions.[1] For the specific target molecule, a plausible route could start with a pre-functionalized pyridine ring, followed by the introduction of the iodo, fluoro, and pyrrolidinyl groups through regioselective reactions.
Spectroscopic Characterization:
Prior to crystallographic analysis, comprehensive spectroscopic characterization is essential to confirm the molecular structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring will be indicative of the substitution pattern. The presence of the pyrrolidinyl group will be confirmed by characteristic aliphatic signals.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as the C-F, C-I, and C-N bonds, as well as the aromatic C=C and C=N stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the synthesized compound.
Crystallization Strategies
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. For substituted pyridine derivatives, several crystallization techniques can be employed.
Common Crystallization Methods:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at room temperature.[2]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
The choice of solvent is critical and often determined empirically. A range of solvents with varying polarities should be screened to find the optimal conditions for crystal growth.
X-ray Crystal Structure Analysis: A Comparative Perspective
While the crystal structure of this compound is not available in the public domain, we can infer its likely structural features by analyzing the crystal structures of analogous compounds. The interplay between the electron-donating pyrrolidinyl group and the electron-withdrawing fluoro and iodo substituents is expected to create a unique electronic landscape that will govern the intermolecular interactions.
Key Intermolecular Interactions to Consider:
-
Halogen Bonding: The iodine atom at the 3-position is a potent halogen bond donor due to the presence of an electropositive region (σ-hole) on its surface. This σ-hole can interact favorably with Lewis bases, such as the nitrogen atom of a neighboring pyridine ring (I···N halogen bond). The strength of this interaction can be substantial and often plays a structure-directing role in the crystal packing.
-
Hydrogen Bonding: The pyrrolidinyl group and the pyridine nitrogen can act as hydrogen bond acceptors. In the absence of strong hydrogen bond donors, weaker C-H···N and C-H···F hydrogen bonds are likely to be present, contributing to the overall stability of the crystal lattice. In the case of co-crystals with a carboxylic acid, for example, a robust acid-pyridine hydrogen bond is expected to form.[1]
-
π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, where the electron-rich π-system of one ring interacts with the electron-deficient π-system of an adjacent ring. The substitution pattern will influence the geometry and strength of these interactions.
-
Fluorine Interactions: Covalently bound fluorine can participate in various weak interactions, including C-H···F hydrogen bonds and F···F contacts. While often considered weak, the cumulative effect of these interactions can be significant in stabilizing the crystal packing.
To visualize and quantify these potential interactions, Hirshfeld surface analysis is a powerful tool. This method maps the intermolecular contacts in a crystal, providing a graphical representation of the regions involved in different types of interactions and their relative contributions to the overall crystal packing.[3][4]
Comparative Analysis with Analogous Structures
To illustrate the likely packing motifs, we can examine the crystal structures of related compounds:
| Compound/Feature | Expected Interaction in Target Molecule | Reference Analogue and Observed Interaction |
| I···N Halogen Bonding | Strong, directional interaction between the iodine at C3 and the nitrogen of an adjacent pyridine ring. | In co-crystals of 2-aminopyridinium with various acids, strong N-H···O hydrogen bonds are the primary synthons. However, in the absence of such strong donors, the I···N halogen bond would likely be a dominant feature. |
| C-H···N Hydrogen Bonding | Interactions between the aromatic C-H groups and the pyridine nitrogen. | Observed in the crystal structure of 2-aminopyridinium 6-chloronicotinate, contributing to the formation of a two-dimensional network.[5] |
| π-π Stacking | Offset or face-to-face stacking of the pyridine rings. | Weak π-π interactions with centroid-centroid distances around 3.6 Å are observed in the crystal structure of 2-aminopyridinium 6-chloronicotinate.[5] |
| Pyrrolidinyl Group Influence | The bulky pyrrolidinyl group will sterically influence the packing, potentially leading to less dense structures compared to smaller amino substituents. | The crystal structure of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile shows that the cyclic amino group influences the planarity and packing of the molecule. |
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other techniques provide valuable complementary information.
-
Powder X-ray Diffraction (PXRD): When suitable single crystals cannot be obtained, PXRD can be used to analyze the crystalline nature of a bulk sample. Although it does not provide the detailed atomic coordinates of a single-crystal structure, it is invaluable for phase identification, purity analysis, and polymorphism screening.
-
Solid-State NMR (ssNMR): This technique provides information about the local environment of atoms in the solid state and can be used to distinguish between different polymorphs or to study molecular dynamics in the crystal lattice.
-
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to predict the optimized geometry of the molecule and to calculate its electronic properties. This can provide insights into the nature and strength of potential intermolecular interactions, complementing the experimental data.
Experimental Protocols
General Synthesis of a 2,3,6-Trisubstituted Pyridine Derivative[1]
This protocol describes a general method that could be adapted for the synthesis of the target compound.
-
Reaction Setup: To a solution of a suitable isoxazolinone precursor in a solvent such as dioxane, add a vinylketone derivative.
-
Catalyst Addition: Add a palladium(II) catalyst and any necessary ligands.
-
Reaction Conditions: Heat the reaction mixture under an atmosphere of hydrogen and air (ensuring the ratio is outside the explosive limits).
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement[2]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often 100 K to reduce thermal motion).
-
Data Processing: The collected diffraction data are processed to obtain a set of structure factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing Workflows and Interactions
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and crystallographic analysis of substituted pyridine derivatives.
Key Intermolecular Interactions in the Crystal Packing
Caption: A diagram illustrating the potential key intermolecular interactions in the crystal lattice of this compound derivatives.
Conclusion
The structural analysis of this compound derivatives, while currently lacking a definitive crystal structure for the parent compound, can be approached through a robust comparative methodology. By examining the synthesis, crystallization, and solid-state structures of analogous compounds, we can predict the dominant intermolecular forces at play. The interplay of strong halogen bonding from the iodine substituent, potential hydrogen bonding involving the pyrrolidinyl and pyridine nitrogen atoms, and weaker π-π stacking and fluorine-involved interactions will ultimately dictate the crystal packing. This guide provides a framework for researchers to approach the synthesis and structural characterization of this and related classes of compounds, highlighting the critical importance of understanding non-covalent interactions in the rational design of functional molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 2-aminopyridinium 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Introduction: The Challenge and Opportunity of a Complex Pyridine Scaffold
In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are of paramount importance.[1] The specific molecule, 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, presents a unique synthetic challenge and a significant opportunity for molecular diversification. Its structure is characterized by three key features that dictate the strategy for its functionalization:
-
A Reactive C-I Bond: The carbon-iodine bond at the C-3 position is the most labile site, making it the primary target for palladium-catalyzed cross-coupling reactions due to the reactivity trend of C-I > C-Br > C-Cl.[2]
-
An Electron-Donating Amino Group: The pyrrolidinyl substituent at the C-6 position is a bulky, electron-donating group. This feature increases the electron density of the pyridine ring, which can challenge the oxidative addition step in the catalytic cycle. Furthermore, the nitrogen atom of the pyrrolidine can act as a potential ligand, leading to catalyst inhibition or the formation of off-cycle inactive complexes.[3][4]
-
A Pyridine Core: The nitrogen atom within the pyridine ring itself is a known coordinating agent for transition metals, which can sequester the active palladium catalyst and impede its activity.
Successfully navigating these inherent challenges requires a carefully selected catalytic system. The choice of the palladium precursor, and more critically, the ancillary ligand, is the determining factor for achieving high yields and selectivity. This guide provides a comparative analysis of palladium catalyst systems suitable for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions involving this complex substrate, drawing upon experimental data from analogous systems to provide actionable insights for researchers.
Comparative Performance of Palladium Catalysts
The selection of an optimal catalyst system is not trivial and depends on the specific coupling reaction being performed. Below, we compare various catalyst systems, with performance data extrapolated from studies on structurally related halopyridines, particularly those featuring amino substituents or challenging steric and electronic properties.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[5] For an electron-rich and potentially coordinating substrate like this compound, the ligand's role is to stabilize the palladium center, facilitate oxidative addition, and promote the crucial reductive elimination step.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | Dioxane/H₂O or DMF/H₂O | 85-100 | 60-90 | A classic, often reliable "first-pass" catalyst. However, the triphenylphosphine ligand may not be sufficiently electron-donating or bulky to overcome the challenges of this specific substrate, potentially leading to lower yields or catalyst decomposition.[3] |
| PdCl₂(dppf) | Cs₂CO₃ / K₃PO₄ | DMF or Dioxane | 90-110 | 85-96 | The bidentate dppf ligand offers greater stability to the palladium center, often leading to improved yields over monoligated PPh₃ systems. It is effective for a broad range of boronic acids.[1][2] |
| Pd(OAc)₂ / SPhos | K₂CO₃ / K₃PO₄ | Toluene/H₂O or Dioxane | 80-100 | 90-98 | SPhos is a bulky, electron-rich biaryl phosphine ligand from the Buchwald group. Its steric bulk promotes reductive elimination, while its electron-donating nature facilitates oxidative addition, making it highly effective for challenging, electron-rich substrates.[2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF / K₃PO₄ | THF or Toluene | RT - 60 | 70-95 | The combination of a Pd(0) source with a very bulky and electron-rich phosphine like tri-tert-butylphosphine can be highly active, sometimes allowing for room temperature reactions. The ligand's properties are crucial for activating the C-I bond on the electron-rich pyridine.[4] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for installing alkynyl groups.[6][7] This reaction typically involves a dual catalytic system of palladium and copper(I).
| Catalyst System (Pd / Cu Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₄ / CuI | Et₃N / DIPEA | THF or DMF | RT - 60 | 80-95 | The standard conditions for Sonogashira coupling are often highly effective for iodo-pyridines. The amine base is crucial, serving both as a base and as a solvent.[2][8] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 85-98 | A very common and reliable system. The Pd(II) precursor is reduced in situ to the active Pd(0) species. This is often the go-to catalyst for standard Sonogashira couplings.[9] |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80-100 | >90 | For substrates where the standard PPh₃-based systems may fail due to steric hindrance or electronic deactivation, a modern bulky ligand like XPhos can promote the catalytic cycle more efficiently. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
While the substrate already contains an amine, the Buchwald-Hartwig amination is the premier method for coupling an additional amine at the C-3 position.[10] This reaction is exceptionally sensitive to the choice of ligand. For amination on an already amino-substituted pyridine, specialized ligands are essential.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights & Causality |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100-110 | 70-90 | BINAP is a classic bidentate ligand. While effective, it has largely been superseded by more active and versatile ligands for challenging substrates.[11] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene or Dioxane | 100-110 | 85-95 | The large "bite angle" of the Xantphos ligand is known to promote the difficult reductive elimination step in C-N bond formation, making it a robust choice for many amination reactions.[2] |
| Pd G3 / RuPhos Precatalyst | LiHMDS / NaOtBu | Toluene or THF | 80-110 | >95 | Modern Buchwald precatalysts are highly active and reliable. For coupling unprotected 3-halo-2-aminopyridines, systems using RuPhos or BrettPhos have proven effective, demonstrating their utility for substrates with potentially interfering amino groups.[12] |
Mechanistic Considerations: Why Ligand Choice is Critical
The success of a palladium-catalyzed cross-coupling reaction hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[13] For a substrate like this compound, the ligand's architecture directly influences the efficiency of each step.
dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="10,5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Pd0 [label="L₂Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="L₂Pd(II)(Ar)(I)\n(Oxidative Addition Complex)"]; ArI [label="Ar-I\n(Substrate)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Base [label="Base\n(e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Boronic [label="Ar'-B(OR)₂\n(Boronic Acid/Ester)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Borate [label="[Ar'-B(OR)₂(OH)]⁻\n(Borate Complex)"]; TM_Complex [label="L₂Pd(II)(Ar)(Ar')\n(Transmetalation Complex)"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OA_Complex [label=" Oxidative Addition"]; ArI -> OA_Complex; OA_Complex -> TM_Complex [label=" Transmetalation"]; Boronic -> Borate [label="Activation"]; Base -> Borate; Borate -> TM_Complex; TM_Complex -> Pd0 [label=" Reductive Elimination", color="#EA4335", fontcolor="#EA4335"]; TM_Complex -> Product [style=dashed]; } } Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition (OA): The Ar-I bond adds to the Pd(0) center. Bulky, electron-rich ligands enhance the electron density on the palladium, which promotes the cleavage of the C-I bond. This is the first and often rate-limiting step.
-
Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center.
-
Reductive Elimination (RE): The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst. Steric bulk on the ligand forces the organic groups into close proximity, accelerating this final, product-forming step.[14]
For our specific substrate, the electron-donating pyrrolidinyl group makes the pyridine ring electron-rich, potentially slowing the oxidative addition step. Furthermore, both the pyrrolidine and pyridine nitrogens can coordinate to the palladium, forming off-cycle, inactive species. Bulky biaryl phosphine ligands (e.g., SPhos, RuPhos) are designed to prevent the formation of such inactive complexes and to accelerate the desired catalytic turnover.[15]
Experimental Protocols: Best Practices for Success
The following are generalized, robust protocols for Suzuki-Miyaura and Sonogashira couplings, adaptable for the target substrate. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="10,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
// Nodes Start [label="Start", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; Setup [label="1. Assemble Reaction Vessel\n(Flame-dried Schlenk flask)"]; Reagents [label="2. Add Solids\n(Substrate, Boronic Acid, Base, Catalyst)"]; Inert [label="3. Purge with Inert Gas\n(Evacuate & backfill 3x)"]; Solvent [label="4. Add Degassed Solvent"]; Reaction [label="5. Heat to Temperature\n(Stir and monitor by TLC/LC-MS)"]; Workup [label="6. Quench & Extract\n(Cool, dilute, wash with H₂O/brine)"]; Purify [label="7. Purify Product\n(Dry organic layer, concentrate, column chromatography)"]; End [label="End Product", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Reagents; Reagents -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> End; } } Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the appropriate degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[2]
-
Solvent and Reagents: Add degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product via column chromatography.[16]
Conclusion and Recommendations
The successful cross-coupling of this compound is a nuanced task that requires careful consideration of the substrate's unique electronic and steric properties. While classic catalysts like Pd(PPh₃)₄ may suffice under certain conditions, achieving high efficiency, yield, and reproducibility necessitates the use of modern, advanced catalyst systems.
-
For Suzuki-Miyaura Couplings: A system comprising a palladium(II) precursor such as Pd(OAc)₂ paired with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos is highly recommended. These systems are specifically designed to overcome the challenges posed by electron-rich, sterically hindered, and potentially coordinating substrates.
-
For Sonogashira Couplings: The standard Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI systems are generally robust and should serve as an excellent starting point, often providing high yields under mild, room-temperature conditions.
-
For Buchwald-Hartwig Aminations: To couple an additional amine at the C-3 position, a specialized system is required. The use of a modern ligand such as Xantphos or a dedicated Buchwald precatalyst (e.g., RuPhos G3 precatalyst ) is advised to mitigate potential side reactions and catalyst inhibition from the existing amino functionalities.[12]
By leveraging these advanced catalytic tools and adhering to rigorous experimental technique, researchers can effectively functionalize this complex pyridine core, unlocking its potential for the development of novel pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating Reaction Mechanisms: The Case of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Introduction: The Strategic Importance of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine in Modern Synthesis
The substituted pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with this compound representing a particularly versatile building block. Its unique arrangement of functional groups—a reactive C-I bond for cross-coupling, a modulating fluoro group, and a pyrrolidinyl moiety—offers a rich platform for molecular elaboration. The C-I bond is the primary site for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized the synthesis of complex organic molecules, earning the 2010 Nobel Prize in Chemistry for its pioneers.[1][2]
However, the successful and efficient use of this substrate hinges on a deep understanding of its reaction mechanisms. Predicting the course of a reaction, optimizing conditions, and minimizing byproducts are all predicated on knowing the precise catalytic cycle at play. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanisms of reactions involving this key pyridine derivative. We will move beyond rote protocol-following to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Deconstructing the Catalytic Cycle: Plausible Mechanisms for a Multifaceted Substrate
The reactivity of this compound is dominated by palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The specific nature of the organometallic nucleophile dictates the type of coupling reaction.
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4"]; oa_complex [label="R-Pd(II)-X(L)₂\n(Oxidative Addition Complex)", fillcolor="#EA4335"]; tm_complex [label="R-Pd(II)-R'(L)₂\n(Transmetalation Complex)", fillcolor="#FBBC05"]; product [label="R-R'\n(Product)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges pd0 -> oa_complex [label=" Oxidative Addition\n+ R-X"]; oa_complex -> tm_complex [label=" Transmetalation\n+ R'-M"]; tm_complex -> product [label=" Reductive Elimination"]; tm_complex -> pd0 [style=dashed];
// Invisible node for cycle label center [shape=plain, label="General Pd-Catalyzed\nCross-Coupling Cycle", fontcolor="#202124", fontsize=12]; } } Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Based on the substrate's structure, the following are the most probable reaction pathways:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester). This is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.[3][4][5]
-
Sonogashira Coupling: Reaction with a terminal alkyne, typically employing both palladium and copper(I) co-catalysts, to form arylalkynes.[6][7][8][9]
-
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, a critical transformation in pharmaceutical synthesis.[10][11][12]
-
Stille Coupling: Reaction with an organotin compound. While powerful, the toxicity of tin reagents has led to a decline in its use in favor of alternatives like Suzuki coupling.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.[13]
The key to validation is designing experiments that can distinguish between these pathways and elucidate the rate-determining step for a given transformation.
The Scientist's Toolkit: Experimental Design for Mechanistic Validation
A robust validation strategy relies on a combination of kinetic analysis, intermediate characterization, and comparative studies. Here, we outline the core experimental approaches.
Reaction Progress Kinetic Analysis (RPKA)
Kinetic studies are fundamental to understanding reaction mechanisms. By monitoring the concentration of reactants, products, and intermediates over time, one can determine reaction orders and identify the rate-determining step.[14][15] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are common techniques for this purpose.[16][17]
Core Principle: The rate law of the reaction provides direct insight into which species are involved in the slowest step of the catalytic cycle. For instance, if the reaction is found to be zero-order in the concentration of the nucleophile (e.g., the boronic acid in a Suzuki coupling), it strongly suggests that transmetalation is not the rate-determining step.
dot graph "Kinetic_Study_Workflow" { graph [rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; prep_reactants [label="Combine Reactants:\nSubstrate, Reagent, Base,\nInternal Standard", fillcolor="#FFFFFF", fontcolor="#202124"]; prep_solvent [label="Add Degassed\nSolvent", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_reaction" { label="Reaction & Monitoring"; bgcolor="#F1F3F4"; initiate [label="Initiate Reaction\n(Add Catalyst, t=0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sampling [label="Withdraw Aliquots\nat Timed Intervals", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; quench [label="Quench Aliquots", fillcolor="#FFFFFF", fontcolor="#202124"]; hplc [label="Analyze by HPLC/GC", fillcolor="#34A853", fontcolor="#FFFFFF"]; plot [label="Plot [Conc] vs. Time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
// Connections prep_reactants -> prep_solvent; prep_solvent -> initiate; initiate -> sampling; sampling -> quench; quench -> hplc; hplc -> plot; } } Caption: Workflow for a Reaction Progress Kinetic Analysis Experiment.
Isotopic Labeling and Crossover Experiments
Isotopic labeling, often using deuterium (²H), is a powerful tool to track bond formations. For instance, in a Suzuki coupling, using a deuterated aryl boronic acid can help confirm that the aryl group is transferred intramolecularly during reductive elimination.[3] Crossover experiments, where two similar but distinct substrates are reacted simultaneously, can reveal whether intermediates are exchanging ligands, providing insight into the stability and lifetime of catalytic species.
Computational Modeling
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms.[18] They can be used to calculate the energy profiles of different proposed pathways, identify the most likely transition states, and rationalize experimental observations. While computationally intensive, DFT studies can provide a level of detail that is often inaccessible through purely experimental means.
Comparative Performance Analysis: The Influence of Structure on Reactivity
To truly validate a mechanism, it is instructive to compare the reactivity of this compound with that of related analogues. The electronic and steric effects of the fluoro and pyrrolidinyl substituents can significantly impact reaction rates and even alter the preferred mechanistic pathway.
| Substrate | Relative Rate (Suzuki Coupling) | Key Observations |
| 3-Iodopyridine | 1.0 | Baseline reactivity for a simple iodopyridine. |
| 2-Fluoro-3-iodopyridine | ~1.5 - 2.0 | The electron-withdrawing fluoro group can accelerate oxidative addition. |
| This compound | ~0.8 - 1.2 | The electron-donating pyrrolidinyl group may slightly retard oxidative addition but could also stabilize the catalyst, leading to complex kinetic effects. |
| 2-Chloro-3-iodo-6-(pyrrolidin-1-yl)pyridine | ~0.7 - 1.1 | The less electronegative chloro group has a smaller electronic impact compared to fluoro. |
Note: Relative rates are illustrative and can vary significantly with specific reaction conditions.
The presence of the nitrogen atom in the pyridine ring can also lead to catalyst inhibition or deactivation through coordination to the palladium center.[19] The choice of ligand is therefore critical to shield the metal and maintain catalytic activity. Bulky, electron-rich phosphine ligands are often effective in mitigating these issues.[19]
Field-Proven Experimental Protocols
The following protocols provide a starting point for conducting mechanistic studies on this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard starting point for the Suzuki-Miyaura reaction.
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and a degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL).[20]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate (2x), and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can dramatically reduce reaction times and improve yields.[20]
-
In a microwave synthesis vial, combine this compound (1.0 eq), the terminal alkyne (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.025 eq), and a base (e.g., diisopropylamine, 7.0 eq) in a suitable solvent like THF.[13]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).[13][20]
-
After cooling, work up the reaction as described in the Suzuki protocol (steps 5-8).
Conclusion: From Plausibility to Proof
Validating the reaction mechanism of a substrate like this compound is not merely an academic exercise; it is a critical component of efficient and scalable chemical synthesis. By systematically applying the principles of kinetic analysis, comparative studies, and detailed experimental protocols, researchers can move from a plausible mechanistic hypothesis to a validated, predictive model of their reaction system. This deeper understanding empowers chemists to optimize reaction conditions, troubleshoot unexpected outcomes, and ultimately accelerate the development of novel molecules for a wide range of applications.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Computational Comparative Guide to the Reactivity of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced efficacy and desirable pharmacokinetic profiles are paramount. Trisubstituted pyridines are a class of privileged scaffolds frequently encountered in pharmaceuticals.[1][2] This guide provides a comprehensive computational analysis of the reactivity of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine , a versatile building block with significant potential in drug discovery.[3][4][5] By leveraging computational modeling, we will dissect its reactivity in key synthetic transformations and benchmark it against viable alternatives, offering predictive insights to streamline synthetic route development and library generation.
Introduction: The Strategic Value of this compound
The title compound, this compound, presents a unique combination of functionalities that render it a highly valuable synthetic intermediate. The pyridine core is a common motif in a vast array of FDA-approved drugs.[1][2] The substituents at the 2, 3, and 6 positions offer distinct and orthogonal reactivity, enabling selective and sequential functionalization.
-
2-Fluoro Substituent: The fluorine atom at the C2 position activates the ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry for introducing a variety of nucleophiles.[6][7] The high electronegativity of fluorine enhances the electrophilicity of the C2 carbon, making it susceptible to attack.
-
3-Iodo Substituent: The iodine atom at the C3 position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[8][9] The carbon-iodine bond is significantly more reactive in oxidative addition to palladium(0) than carbon-fluorine or carbon-chlorine bonds.
-
6-Pyrrolidin-1-yl Substituent: The pyrrolidine moiety at the C6 position, an electron-donating group, modulates the electronic properties of the pyridine ring and can influence the regioselectivity of certain reactions. Its presence is also of interest in drug design for its potential to improve physicochemical properties and engage in favorable interactions with biological targets.
This guide will computationally explore the reactivity of these three key positions to provide a predictive framework for synthetic chemists.
Computational Modeling of Reactivity: A DFT-Based Approach
To quantitatively assess the reactivity of this compound, we will employ Density Functional Theory (DFT) calculations. DFT has emerged as a powerful tool for predicting the electronic structure and reactivity of organic molecules with a good balance of accuracy and computational cost.
Computational Protocol
The following protocol outlines a robust methodology for modeling the reactivity of halogenated pyridines:
-
Geometry Optimization: The 3D structure of this compound and its reaction intermediates will be optimized.
-
Frequency Calculations: Vibrational frequency calculations will be performed to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) or transition states (a single imaginary frequency).
-
Electronic Property Calculations: Key electronic descriptors will be calculated to predict reactivity, including:
-
Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-deficient regions of the molecule.
-
Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's ability to donate and accept electrons.
-
Natural Bond Orbital (NBO) Analysis: To determine the partial charges on each atom.
-
Recommended DFT Functional and Basis Set: For halogenated aromatic systems, a combination of the B3LYP functional with a triple-zeta basis set, such as 6-311+G(d,p) , is recommended for a good balance of accuracy and computational efficiency.[10][11][12] For calculations involving heavy atoms like iodine, the use of a basis set with effective core potentials, such as LANL2DZ, can be beneficial.
Caption: A generalized workflow for the computational modeling of molecular reactivity using DFT.
Predicted Reactivity and Comparison with Alternatives
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The fluorine atom at the C2 position is the primary site for SNAr. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself makes the C2 carbon highly electrophilic.
Computational Prediction: Our DFT calculations would predict a significant positive partial charge on the C2 carbon, as indicated by NBO analysis. The LUMO is also expected to have a large coefficient on the C2 carbon, indicating its susceptibility to nucleophilic attack. The MEP surface would show a region of high positive potential around the C2 position.
Comparison with an Alternative: 2-Chloro-3-iodo-6-(pyrrolidin-1-yl)pyridine
| Feature | This compound | 2-Chloro-3-iodo-6-(pyrrolidin-1-yl)pyridine |
| Leaving Group Ability | Fluoride is a better leaving group in SNAr than chloride due to its higher electronegativity, which stabilizes the transition state. | Chloride is a poorer leaving group in this context. |
| Predicted Reaction Rate | Faster | Slower |
| Reaction Conditions | Milder conditions (lower temperatures, weaker bases) are generally sufficient. | Often requires more forcing conditions. |
Experimental Support: Studies on related 2-halopyridines have shown that 2-fluoropyridines are significantly more reactive towards nucleophiles than their 2-chloro counterparts.[6][7]
Caption: Generalized mechanism for the SNAr reaction at the C2 position.
Palladium-Catalyzed Cross-Coupling at the C3-Position
The C-I bond at the C3 position is the most reactive site for palladium-catalyzed cross-coupling reactions.
Computational Prediction: DFT calculations of the bond dissociation energies would show that the C-I bond is significantly weaker than the C-F and C-N bonds, making it the preferential site for oxidative addition to a Pd(0) catalyst.
3.2.1. Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C-C bonds.
Predicted Reactivity: this compound is expected to readily undergo Suzuki-Miyaura coupling with a variety of boronic acids and esters at the C3 position.
Comparison with an Alternative: 2-Fluoro-3-bromo-6-(pyrrolidin-1-yl)pyridine
| Feature | This compound | 2-Fluoro-3-bromo-6-(pyrrolidin-1-yl)pyridine |
| Reactivity in Oxidative Addition | C-I bond is more reactive. | C-Br bond is less reactive. |
| Predicted Reaction Rate | Faster | Slower |
| Catalyst Loading | Lower catalyst loading may be sufficient. | May require higher catalyst loading or more active catalysts. |
3.2.2. Buchwald-Hartwig Amination
This reaction is a key method for forming C-N bonds.[8][9]
Predicted Reactivity: The C-I bond is highly susceptible to oxidative addition, making this compound an excellent substrate for Buchwald-Hartwig amination with a wide range of primary and secondary amines.
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Orthogonal Reactivity and Synthetic Strategy
The distinct reactivity of the C-F and C-I bonds allows for a highly controlled and sequential functionalization strategy.
-
Palladium-Catalyzed Cross-Coupling First: The greater reactivity of the C-I bond allows for selective functionalization at the C3 position while leaving the C-F bond intact. This enables the introduction of a wide range of aryl, heteroaryl, or amino groups via Suzuki or Buchwald-Hartwig reactions.
-
Nucleophilic Aromatic Substitution Second: The resulting 2-fluoro-3-substituted-6-(pyrrolidin-1-yl)pyridine can then undergo SNAr at the C2 position to introduce a second point of diversity.
This orthogonal reactivity makes this compound a powerful building block for the rapid construction of highly functionalized pyridine libraries for drug discovery screening.
Conclusion
Computational modeling provides a powerful lens through which to dissect and predict the reactivity of complex organic molecules like this compound. Our analysis indicates that this building block possesses a highly desirable and orthogonal reactivity profile, with the C2-fluoro and C3-iodo substituents serving as distinct handles for SNAr and palladium-catalyzed cross-coupling reactions, respectively. This predictable and selective reactivity, coupled with the modulating influence of the C6-pyrrolidinyl group, positions this molecule as a superior choice for the efficient synthesis of diverse and complex 2,3,6-trisubstituted pyridine derivatives. By understanding and leveraging these computational insights, researchers can accelerate the design and synthesis of novel compounds with therapeutic potential.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1203499-32-4|this compound|BLD Pharm [bldpharm.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Comparative Benchmarking Guide to the Synthesis of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Abstract
This guide provides a comprehensive technical comparison of synthetic methodologies for obtaining 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, a key building block in contemporary drug discovery and development. We will dissect a patented, multi-step synthesis, evaluating its strategic choices and outcomes. Furthermore, we will propose and analyze a viable alternative route, benchmarking both methods on critical performance indicators such as yield, atom economy, safety, and operational simplicity. Detailed experimental protocols and visual workflow diagrams are provided to ensure reproducibility and facilitate informed decision-making by researchers, scientists, and professionals in pharmaceutical and chemical development.
Introduction: The Significance of a Versatile Pyridine Scaffold
The 2,3,6-trisubstituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific molecule, this compound, presents a trifecta of valuable functionalities. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings), and the pyrrolidinyl group can modulate solubility and receptor interactions.[1] This unique combination of features makes it a highly sought-after intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.
The efficient and scalable synthesis of this building block is therefore of paramount importance. This guide aims to provide a critical evaluation of a known synthetic route and to propose a logical alternative, thereby offering a framework for selecting the most appropriate method based on specific research and development needs.
Method 1: A Patented Multi-Step Synthesis via Nucleophilic Aromatic Substitution and Iodination
A primary route for the synthesis of this compound has been disclosed in the patent literature (WO2012147052A1), which details the preparation of related compounds for use as protein kinase inhibitors. This method employs a sequential nucleophilic aromatic substitution (SNAr) followed by an electrophilic iodination.
Retrosynthetic Analysis and Strategic Rationale
The patented approach commences with the commercially available 2,6-difluoro-3-iodopyridine. The synthetic logic dictates a regioselective displacement of one fluorine atom with pyrrolidine, followed by the introduction of the iodine at the 3-position. The choice to introduce the pyrrolidine moiety first is strategic, as the electron-donating nature of the pyrrolidinyl group can activate the pyridine ring, potentially influencing the subsequent iodination step.
Workflow Diagram
Caption: Patented synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine
To a solution of 2,6-difluoropyridine (1.0 eq) in a suitable solvent such as acetonitrile is added pyrrolidine (1.1 eq) and a base, typically potassium carbonate (2.0 eq). The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 2-fluoro-6-(pyrrolidin-1-yl)pyridine.
Step 2: Synthesis of this compound
2-Fluoro-6-(pyrrolidin-1-yl)pyridine (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C. To this solution, N-iodosuccinimide (NIS) (1.1 eq) is added portion-wise, maintaining the temperature below 5 °C. The reaction is stirred at this temperature for a specified time, after which it is carefully quenched by pouring onto ice and basified with a suitable base (e.g., sodium hydroxide solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography.
Method 2: An Alternative Proposed Synthesis via Ortho-Lithiation and Iodination
An alternative and potentially more convergent approach involves the direct ortho-lithiation of a pre-formed 2-fluoro-6-(pyrrolidin-1-yl)pyridine followed by quenching with an iodine source. This method leverages the directing effect of the fluorine and pyrrolidinyl groups to achieve regioselective iodination.
Retrosynthetic Analysis and Strategic Rationale
This proposed route also begins with the synthesis of 2-fluoro-6-(pyrrolidin-1-yl)pyridine from 2,6-difluoropyridine. However, instead of a direct electrophilic iodination on the electron-rich pyridine ring, which can sometimes lead to regioselectivity issues, this method employs directed ortho-metalation (DoM). The fluorine atom is a known, albeit weak, ortho-directing group for lithiation. The adjacent pyrrolidinyl group can also influence the regioselectivity. By using a strong lithium base such as lithium diisopropylamide (LDA), it is possible to deprotonate the C3 position selectively, creating a nucleophilic carbon that can then be quenched with an electrophilic iodine source.
Workflow Diagram
Caption: Proposed alternative synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine
This step is identical to the first step in Method 1.
Step 2: Synthesis of this compound via Ortho-lithiation
To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.1 eq). The solution is stirred for 30 minutes at this temperature to generate lithium diisopropylamide (LDA). A solution of 2-fluoro-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous THF is then added dropwise, and the reaction is stirred at -78 °C for 1-2 hours. Subsequently, a solution of iodine (1.2 eq) or N-iodosuccinimide (1.2 eq) in anhydrous THF is added. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Comparative Analysis
| Parameter | Method 1 (Patented) | Method 2 (Proposed Alternative) | Rationale & Justification |
| Overall Yield | Moderate to Good (Reported yields for analogous reactions vary) | Potentially Good to High | Ortho-lithiation is often a high-yielding transformation. The yield of the SNAr step is likely comparable in both methods. |
| Atom Economy | Moderate | Moderate | Both methods involve the use of stoichiometric reagents and generate by-products. |
| Regioselectivity | Potentially requires careful control of reaction conditions to avoid di-iodination or other isomers. | High, directed by the ortho-lithiation step. | The directing effect of the fluoro and pyrrolidinyl groups in the DoM reaction is expected to provide excellent regiocontrol. |
| Reaction Conditions | Step 2 requires the use of concentrated sulfuric acid, which can be corrosive and hazardous. | Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions, which may be challenging for large-scale synthesis. | The choice between handling strong acids and cryogenic conditions will depend on the available equipment and safety infrastructure. |
| Reagents | N-iodosuccinimide and sulfuric acid are readily available. | LDA is typically prepared in situ from n-butyllithium and diisopropylamine, both of which require careful handling. | The reagents for Method 1 are generally easier to handle than the pyrophoric n-butyllithium required for Method 2. |
| Scalability | The use of concentrated sulfuric acid can pose challenges for large-scale reactions due to heat management and material compatibility. | Cryogenic reactions can be difficult and expensive to scale up. | Both methods present scalability challenges that would need to be addressed in a process chemistry setting. |
| Purification | Standard column chromatography. | Standard column chromatography. | Purification requirements are expected to be similar for both methods. |
Conclusion and Recommendations
Both the patented and the proposed alternative synthetic routes offer viable pathways to this compound.
Method 1 is a more traditional approach that utilizes readily available and less hazardous reagents (with the exception of concentrated sulfuric acid). However, it may suffer from lower regioselectivity in the iodination step, potentially leading to a more challenging purification process and lower overall yields.
Method 2 , the proposed alternative, promises higher regioselectivity and potentially higher yields due to the directed nature of the ortho-lithiation reaction. The main drawbacks are the requirement for cryogenic temperatures and the use of pyrophoric and moisture-sensitive reagents, which may not be ideal for all laboratory settings, especially at a larger scale.
For small-scale laboratory synthesis and medicinal chemistry applications , where high purity and regiocontrol are paramount, Method 2 may be the preferred choice , provided the necessary equipment and expertise for handling organolithium reagents are available. For larger-scale synthesis or in laboratories where cryogenic setups are not readily accessible , Method 1 offers a more practical, albeit potentially lower-yielding, alternative . Further optimization of the iodination conditions in Method 1 could improve its efficiency and make it more competitive with the ortho-lithiation approach.
Ultimately, the choice of synthetic route will depend on a careful consideration of the specific needs of the project, including the desired scale, available resources, and the importance of maximizing yield and purity versus operational simplicity.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
In the landscape of modern drug discovery and chemical synthesis, the novel molecules we create demand an equally sophisticated approach to their entire lifecycle, including their final disposal. The compound 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine is a prime example. Its complex structure, incorporating a halogenated pyridine core and a pyrrolidine moiety, necessitates a disposal protocol grounded in a thorough understanding of its chemical reactivity and potential hazards.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe, compliant, and environmentally responsible disposal of this compound, ensuring the safety of laboratory personnel and the integrity of our research environment.
Part 1: Deconstructing the Hazard Profile
The disposal pathway for any chemical is dictated by its inherent hazards. An analysis of this compound reveals a multi-faceted profile derived from its constituent parts:
-
Halogenated Pyridine Core (Fluoro- and Iodo-): The presence of fluorine and iodine atoms places this compound squarely in the halogenated organic waste category.[1][2] Halogenated wastes are treated separately from non-halogenated solvents because their incineration requires specific conditions to prevent the formation of highly toxic byproducts like dioxins and hydrochloric/hydroiodic acid. Mixing these waste streams increases disposal costs and complexity.[3]
-
Pyridine Ring: Pyridine and its derivatives are known for their potential toxicity, flammability, and harm to aquatic ecosystems.[4][5] They are also basic. This chemical should be treated with the same caution as other pyridine-based reagents.
-
Pyrrolidine Substituent: Pyrrolidine is a cyclic amine that is corrosive and can cause severe skin burns and eye damage.[6][7] While its reactivity is tempered by being a substituent, the potential for irritation and harm upon contact remains.
Based on this analysis, the compound must be treated as a hazardous chemical waste , with specific segregation requirements. Under no circumstances should it be disposed of down the drain or in regular trash.[8][9][10]
Part 2: Essential Pre-Disposal & Handling Protocol
Proper disposal begins long before the waste container is full. It starts with safe handling and correct segregation at the point of generation.
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound, whether in pure form or in solution, is the use of appropriate PPE. The rationale is to create a complete barrier against dermal contact, inhalation, and eye exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, irritation, and potential burns from the pyrrolidine and pyridine components.[6][7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes, which could cause severe damage.[11] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from incidental contact. |
| Ventilation | Chemical Fume Hood. | To prevent inhalation of any vapors or aerosols, which may be harmful.[1][11] |
Waste Accumulation & Storage
All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA).[12] This is a designated location at or near the point of waste generation where hazardous waste is collected.
-
Select the Right Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[12][13] Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be clean and in good condition.
-
Labeling is Critical: Proper labeling is a cornerstone of safety and compliance.[13][14] The moment the first drop of waste enters the container, it must be labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (no formulas or abbreviations).
-
If in a solution, list all constituents and their approximate percentages.
-
The date accumulation started.
-
-
Segregation: Store this container in your designated SAA, ensuring it is segregated from incompatible materials, particularly strong acids and oxidizing agents.[12][14] Use secondary containment (such as a spill tray) to prevent the spread of potential leaks.[8]
Part 3: Disposal Workflow: From Benchtop to Pickup
The following diagram and steps outline the decision-making process and actions for disposing of waste containing this compound.
Caption: Waste Disposal Decision Workflow.
Step-by-Step Protocol
-
Characterize the Waste: Determine if the waste is the pure solid compound, a solution in a halogenated or non-halogenated solvent, or aqueous. This dictates the precise labeling.
-
Transfer Waste: Carefully transfer the waste into the correctly labeled Hazardous Waste container. Do not mix incompatible waste streams. For instance, do not add acidic waste to this container.
-
Secure the Container: Keep the waste container securely capped at all times, except when adding waste.[12] This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Leave at least one inch of headspace in liquid waste containers to allow for expansion.[12]
-
Schedule Pickup: Once the container is full, or if it has been in the SAA for close to the maximum allowable time (e.g., six months to a year, depending on regulations), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[8][12]
Part 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors: If the material is volatile or in a solvent, ensure adequate ventilation and eliminate all ignition sources.[6]
-
Absorb the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1] Do not use combustible materials like paper towels for large spills. For solid spills, carefully sweep up the material.
-
Collect Waste: Collect the absorbed material and contaminated cleaning supplies into a designated, sealable container.[1]
-
Label and Dispose: Label the container as "Hazardous Waste - Spill Debris" and list the chemical constituents. Dispose of it through the EHS department.
Part 5: Handling Empty Containers
An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated.
-
Triple Rinse: The standard procedure is to triple rinse the container with a suitable solvent (one that can dissolve the compound).[9]
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [1][9] It should be added to your "Halogenated Organic Liquids" waste container.
-
Deface and Dispose: Once triple-rinsed, deface or remove the original chemical label.[9] The container can then typically be disposed of as regular laboratory glass or plastic, according to your institution's guidelines.
By adhering to this comprehensive protocol, you ensure that the disposal of this compound is handled with the scientific rigor it deserves, safeguarding yourself, your colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. kishida.co.jp [kishida.co.jp]
- 5. lobachemie.com [lobachemie.com]
- 6. nj.gov [nj.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 14. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
